molecular formula C14H10O3 B1280466 4-(4-Formylphenoxy)benzaldehyde CAS No. 2215-76-1

4-(4-Formylphenoxy)benzaldehyde

Cat. No.: B1280466
CAS No.: 2215-76-1
M. Wt: 226.23 g/mol
InChI Key: GXZZHLULZRMUQC-UHFFFAOYSA-N
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Description

4-(4-Formylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-formylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZZHLULZRMUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463750
Record name 4-(4-Formylphenoxy)benzaldehyde
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-76-1
Record name 4-(4-Formylphenoxy)benzaldehyde
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Record name 4-(4-Formylphenoxy)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 4-(4-formylphenoxy)benzaldehyde (also known as 4,4'-oxybisbenzaldehyde or 4,4'-diformyl diphenyl ether), a valuable symmetrical diaryl ether intermediate in the synthesis of polymers, functional dyes, and pharmaceutical compounds. This document outlines the core chemical principles, step-by-step experimental protocols, and comparative quantitative data for the most prevalent synthesis methods.

Introduction

This compound, with the CAS Number 2215-76-1, is an aromatic compound characterized by two benzaldehyde units linked by an ether oxygen. Its structure provides a rigid, V-shaped backbone that is desirable in the development of high-performance polymers and complex molecular architectures. The two aldehyde functionalities offer reactive sites for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The primary methods for its synthesis involve the formation of the central diaryl ether bond, typically achieved through nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Core Synthesis Methodologies

The two principal strategies for synthesizing this compound are the Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) and the Ullmann Condensation.

  • Nucleophilic Aromatic Substitution (NAS): This is the most common and often highest-yielding method. It involves the reaction of a phenoxide with an activated aryl halide. For this specific synthesis, 4-hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an electron-deficient 4-halobenzaldehyde (typically 4-fluorobenzaldehyde) to displace the halide and form the ether linkage. The reaction is favored by the presence of an electron-withdrawing group (the aldehyde) on the aryl halide, which activates the ring towards nucleophilic attack.

  • Ullmann Condensation: This classic method for forming diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] The reaction typically requires a copper catalyst (in various forms, from copper powder to copper salts), a base, and high reaction temperatures in a polar aprotic solvent.[2] While traditionally a robust method, it often requires harsher conditions compared to modern NAS approaches.[2]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound.

ParameterNucleophilic Aromatic Substitution (NAS)Ullmann Condensation (Generalized)
Starting Materials 4-Hydroxybenzaldehyde, 4-Fluorobenzaldehyde4-Hydroxybenzaldehyde, 4-Bromobenzaldehyde (or 4-Iodobenzaldehyde)
Key Reagents Base (e.g., K₂CO₃), Optional: Polymerization inhibitor (e.g., Phenothiazine), Antioxidant (e.g., BHT)Copper Catalyst (e.g., CuI, Cu₂O, or CuO nanoparticles), Base (e.g., Cs₂CO₃, K₂CO₃, KOH)[3], Optional: Ligand (e.g., diamines)
Solvent(s) Polar aprotic (e.g., DMF, DMAc), Optional: Water entrainer (e.g., Toluene)[4]High-boiling polar aprotic (e.g., DMF, NMP, Nitrobenzene)[2]
Reaction Temperature 120-130 °C[4]Typically high, often >150 °C, can be up to 210 °C[2]
Reaction Time 2-5 hours[4]Several hours to >24 hours
Reported Yield Can reach >97% (molar yield)[4]Variable, often moderate to good (65-92% for related biaryl ethers)[3]
Reported Purity Can reach >99%[4]Dependent on purification method
Key Advantages High yield and purity, milder conditions than traditional Ullmann, readily available starting materials.Good for less activated aryl halides, established classical method.
Key Disadvantages Requires an activated aryl halide (fluoro- or nitro-substituted).Harsh reaction conditions (high temp), potential for side reactions, stoichiometric amounts of copper may be needed.[2]

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution

This protocol is based on the high-yield synthesis described in patent CN109651120A.[4]

Materials and Reagents:

  • 4-Hydroxybenzaldehyde (1.00 eq)

  • 4-Fluorobenzaldehyde (1.01-1.05 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 0.6-0.8 eq)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Phenothiazine (polymerization inhibitor, optional)

  • Butylated hydroxytoluene (BHT, antioxidant, optional)

  • Water (for crystallization)

Procedure:

  • Setup: Equip a reaction flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with 4-hydroxybenzaldehyde, potassium carbonate, phenothiazine, BHT, DMF (3-5 times the mass of 4-hydroxybenzaldehyde), and toluene (as a water entrainer, 10-30% of the DMF volume).[4]

  • Azeotropic Dehydration: Heat the stirred mixture to 120-130 °C. Toluene will form an azeotrope with any residual water and the water formed during the initial phenoxide formation, which is collected in the Dean-Stark trap. Continue this reflux dewatering for 2-3 hours to form the potassium phenoxide intermediate in situ.[4]

  • Etherification: After dehydration, add 4-fluorobenzaldehyde to the reaction mixture. Maintain the temperature at 120-130 °C and continue stirring for the etherification reaction to proceed. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts (potassium fluoride and excess potassium carbonate).

  • Crystallization and Isolation: To the resulting filtrate, add water (0.9-1.2 times the mass of the solvent) and cool the solution to 10-20 °C.[4] Allow the product to crystallize over 2-4 hours.

  • Purification: Collect the precipitated solid by filtration, wash with cold water or a suitable solvent mixture, and dry under vacuum to yield this compound as a solid product. The reported purity can exceed 99%.[4]

Method 2: Ullmann Condensation (Representative Protocol)

This is a generalized protocol for a copper-catalyzed Ullmann ether synthesis, adapted for the preparation of this compound. Specific conditions may require optimization.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 4-Bromobenzaldehyde (1.0-1.2 eq)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-hydroxybenzaldehyde, 4-bromobenzaldehyde, Copper(I) Iodide, and Cesium Carbonate.

  • Solvent Addition: Add anhydrous, degassed DMF or NMP to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring. The high temperature is characteristic of Ullmann-type reactions.[2]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours to complete.

  • Work-up: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to afford pure this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

G start_nas 4-Hydroxybenzaldehyde + 4-Fluorobenzaldehyde phenoxide Potassium 4-formylphenoxide (Intermediate) start_nas->phenoxide product This compound phenoxide->product Nucleophilic Attack & Halide Displacement (Step 2) start_ullmann 4-Hydroxybenzaldehyde + 4-Bromobenzaldehyde cu_complex Copper-Phenoxide Complex (Intermediate) start_ullmann->cu_complex Cu(I) Catalyst, Base (Cs₂CO₃) DMF, >120°C (Step 1) cu_complex->product

Caption: Reaction pathways for the synthesis of this compound.

G charge Charge Reactants (4-OH-BZA, K₂CO₃, Solvent) dewater Azeotropic Dewatering (Reflux with Toluene) charge->dewater Heat add_fluoro Add 4-Fluorobenzaldehyde dewater->add_fluoro Intermediate Formed react Etherification Reaction (120-130°C) add_fluoro->react Heat filter_salts Cool and Filter Inorganic Salts react->filter_salts Reaction Complete crystallize Precipitate with Water and Cool (10-20°C) filter_salts->crystallize Filtrate isolate Isolate Product (Filter, Wash, Dry) crystallize->isolate Product Slurry

Caption: Experimental workflow for the Nucleophilic Aromatic Substitution method.

Conclusion

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution reaction between 4-hydroxybenzaldehyde and 4-fluorobenzaldehyde. This method, particularly the process outlined in recent patents, offers superior yields and purity under relatively mild conditions. While the Ullmann condensation remains a viable alternative, it generally requires harsher conditions and may result in lower yields. For researchers and drug development professionals requiring high-purity material, the NAS pathway is the recommended approach. The choice of synthesis will ultimately depend on the scale of the reaction, the availability of starting materials, and the specific purity requirements for subsequent applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Oxydibenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

4,4'-Oxydibenzaldehyde, also known by synonyms such as 4,4'-diformyldiphenyl ether and bis(4-formylphenyl) ether, is an aromatic organic compound.[1] Its structure features two benzaldehyde units linked by an ether group at the para positions. This arrangement imparts a specific geometry and reactivity to the molecule, making it a valuable building block in organic synthesis, particularly for polymers and macrocycles.

The fundamental identifiers and core physicochemical properties of 4,4'-oxydibenzaldehyde are summarized in the table below for quick reference.

Table 1: Core Physicochemical and Identification Data for 4,4'-Oxydibenzaldehyde

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₃[2]
Molecular Weight 226.23 g/mol
CAS Number 2215-76-1[1]
Appearance Solid[2]
Melting Point 63-67 °C
InChI 1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H[2]
InChIKey GXZZHLULZRMUQC-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O

Synthesis and Purification

The synthesis of 4,4'-oxydibenzaldehyde is commonly achieved through nucleophilic aromatic substitution, specifically via Williamson ether synthesis or a related pathway. A prevalent method involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde.[3]

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4,4'-oxydibenzaldehyde based on the etherification of 4-hydroxybenzaldehyde.[3]

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Polymerization inhibitor (e.g., phenothiazine)

  • Antioxidant (e.g., BHT)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, an antioxidant, DMF, and toluene.[3]

  • Heat the mixture to reflux (approximately 120 °C) and stir for several hours to remove water azeotropically.[3]

  • After dehydration, add 4-fluorobenzaldehyde to the reaction mixture.[3]

  • Continue stirring at an elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and quench with water.[4]

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[5]

G Synthesis Workflow for 4,4'-Oxydibenzaldehyde cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Isolation R1 4-Hydroxybenzaldehyde P1 1. Mix Reactants (except 4-Fluorobenzaldehyde) R2 4-Fluorobenzaldehyde R3 K₂CO₃ (Base) R4 DMF/Toluene (Solvent) P2 2. Azeotropic Water Removal (Reflux) P1->P2 Heat P3 3. Add 4-Fluorobenzaldehyde & Heat P2->P3 Dehydrated mixture P4 4. Monitor by TLC P3->P4 Reaction progress W1 5. Quench with Water P4->W1 Reaction complete W2 6. Solvent Extraction W1->W2 W3 7. Dry & Concentrate W2->W3 W4 Crude Product W3->W4

Synthesis of 4,4'-Oxydibenzaldehyde.
Experimental Protocol: Purification

Crude 4,4'-oxydibenzaldehyde can be purified using standard laboratory techniques such as column chromatography and recrystallization to achieve high purity.[4][6]

Protocol 1: Purification by Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]

  • Column Packing: Pack a chromatography column with the silica gel slurry.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.[7]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate, 10:1 v/v) and gradually increase the polarity.[7] Collect fractions sequentially.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[7]

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene/hexane).[6][8][9]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[8][10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

G Purification Workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude Product C1 Prepare Silica Column start->C1 C2 Load Crude Product C1->C2 C3 Elute with Solvent Gradient C2->C3 C4 Collect & Analyze Fractions (TLC) C3->C4 C5 Combine Pure Fractions & Concentrate C4->C5 R1 Dissolve in Minimum Hot Solvent C5->R1 Product for further purification R2 Slowly Cool to Induce Crystallization R1->R2 R3 Filter Crystals R2->R3 R4 Wash with Cold Solvent & Dry R3->R4 end_node Pure 4,4'-Oxydibenzaldehyde R4->end_node

Purification of 4,4'-Oxydibenzaldehyde.

Structural and Spectroscopic Data

Crystal Structure

Single-crystal X-ray diffraction studies reveal that in the solid state, the two aromatic rings of 4,4'-oxydibenzaldehyde are not coplanar.[4][11] They are oriented approximately perpendicular to each other, with a reported dihedral angle of 83.79° between the benzene rings in a closely related derivative.[4] This non-planar conformation is a key structural feature. In some structures, one of the aldehyde groups has been observed to be disordered over two sites.[11]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4,4'-oxydibenzaldehyde.

Table 2: Key Spectroscopic Data for 4,4'-Oxydibenzaldehyde and Related Structures

TechniqueFeatureExpected Chemical Shift / WavenumberReference(s)
¹H NMR Aldehyde proton (-CHO)Singlet, ~δ 9.9 ppm[12]
Aromatic protons (Ar-H)Multiplet, ~δ 6.9-7.9 ppm[12]
¹³C NMR Aldehyde carbon (C=O)~δ 190-193 ppm[13][14]
Aromatic carbons (Ar-C)~δ 115-165 ppm[13][14]
FTIR Aldehyde C=O stretchStrong, ~1680-1700 cm⁻¹[15]
C-O-C ether stretchStrong, ~1230-1250 cm⁻¹[16]
Aromatic C=C stretch~1500-1600 cm⁻¹[17]

Note: Specific shifts and wavenumbers can vary based on the solvent and instrument used. The data provided are typical values for similar benzaldehyde structures.

Solubility Profile

While specific quantitative solubility data for 4,4'-oxydibenzaldehyde is not widely published, its solubility can be inferred from its structure and data from analogous compounds like 4-hydroxybenzaldehyde. It is expected to be poorly soluble in water but soluble in common organic solvents.

Table 3: Predicted Solubility of 4,4'-Oxydibenzaldehyde

SolventPredicted SolubilityRationale / Supporting Data
Water Sparingly soluble / InsolubleThe molecule is largely non-polar. The precursor 4-hydroxybenzaldehyde is only slightly soluble in water.[18]
Alcohols (Ethanol, Methanol) Soluble4-hydroxybenzaldehyde is freely soluble in ethanol.[18]
Ethers (Diethyl ether) SolubleGeneral solubility of aromatic aldehydes in ethers.
Ketones (Acetone) Soluble4-hydroxybenzaldehyde is soluble in acetone.[18]
Chlorinated Solvents (DCM) SolubleCommonly used as an extraction solvent for this class of compounds.[4]
Aprotic Polar Solvents (DMF) SolubleOften used as a solvent for its synthesis.[3]
Hydrocarbons (Hexane, Toluene) Slightly to Moderately SolubleUsed as eluents in chromatography, indicating some solubility.[7]

References

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzaldehyde (CAS: 2215-76-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-formylphenoxy)benzaldehyde, a versatile aromatic dialdehyde. The document details its physicochemical properties, spectral characteristics, synthesis protocols, and key applications, particularly in the fields of polymer chemistry, metal-organic frameworks (MOFs), and the synthesis of Schiff bases. Detailed experimental methodologies and safety information are also provided to support researchers in its effective and safe utilization.

Introduction

This compound, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxybis(benzaldehyde), is an organic compound with the CAS number 2215-76-1.[1][2] Its structure features two benzaldehyde units linked by an ether group, providing two reactive aldehyde functionalities. This symmetrical dialdehyde serves as a crucial building block and cross-linking agent in the synthesis of a variety of complex organic molecules and polymers. Its rigid aromatic structure and the reactivity of its terminal aldehyde groups make it a valuable precursor for the development of novel materials with tailored properties.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 2215-76-1[1]
Molecular Formula C₁₄H₁₀O₃[3]
Molecular Weight 226.23 g/mol [1][2]
Appearance Solid[1]
Melting Point 63-67 °C[1][4][5]
Boiling Point 160 °C at 0.1 mmHg
Synonyms 4,4′-Diformyldiphenyl ether, 4,4′-Oxybis(benzaldehyde), 4,4′-Oxydibenzaldehyde, Bis(4-formylphenyl) ether[1]
InChI Key GXZZHLULZRMUQC-UHFFFAOYSA-N[1][4][5]
Spectral Data
SpectrumFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.1 ppm
Aromatic Protons (Ar-H)δ 7.0 - 8.0 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 193 ppm
Aromatic Carbons (C-O)δ 160 - 165 ppm
Aromatic Carbons (C-H, C-C)δ 115 - 135 ppm
IR Aldehyde C=O Stretch1680 - 1715 cm⁻¹ (strong)
Aldehyde C-H Stretch2720 cm⁻¹ and 2820 cm⁻¹ (medium)
Aromatic C=C Stretch1400 - 1600 cm⁻¹ (medium)
Ether C-O-C Stretch1230 - 1270 cm⁻¹ (strong, asymmetric)

Synthesis of this compound

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of 4-hydroxybenzaldehyde with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a base.

General Reaction Scheme

The synthesis pathway involves the deprotonation of 4-hydroxybenzaldehyde by a base to form a phenoxide ion, which then acts as a nucleophile, displacing the fluoride from 4-fluorobenzaldehyde.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product r1 4-Hydroxybenzaldehyde p1 Heating under Reflux r1->p1 r2 4-Fluorobenzaldehyde p3 Etherification Reaction r2->p3 reagent1 Potassium Carbonate (Base) reagent1->p1 reagent2 DMF (Solvent) reagent2->p1 reagent3 Toluene (Azeotropic Agent) p2 Azeotropic water removal reagent3->p2 p1->p2 p2->p3 prod This compound p3->prod

General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde

This protocol is adapted from a patented synthesis method.

Materials and Reagents:

  • 4-hydroxybenzaldehyde

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (0.6-0.8 eq), and DMF (3-5 times the mass of 4-hydroxybenzaldehyde).

  • Azeotropic Water Removal: Add toluene to the flask to act as a water entrainer. Heat the mixture to reflux. Water generated from the initial acid-base reaction and any residual moisture will be removed azeotropically and collected in the Dean-Stark trap.

  • Etherification: Once water removal is complete, cool the mixture slightly. Add 4-fluorobenzaldehyde (1.0-1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture again to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and DMF under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by adding water to the residue to induce crystallization. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be performed by recrystallization from a suitable solvent like ethanol.

Applications

The bifunctional nature of this compound makes it a valuable monomer and linker in the construction of larger molecular architectures.

G A This compound B Primary Amines A->B Condensation C Metal Ions / Clusters A->C Coordination D Polymerization Reactions A->D E Schiff Bases / Imines B->E F Metal-Organic Frameworks (MOFs) C->F G Polymers (e.g., Polyimines, Polyethers) D->G

Key application pathways for this compound.
Synthesis of Schiff Bases (Imines)

The aldehyde groups readily react with primary amines via a condensation reaction to form imines, commonly known as Schiff bases.[6][7] These compounds are widely studied for their diverse applications, including as ligands in coordination chemistry, and for their biological activities.

Experimental Protocol: General Synthesis of a Bis-Schiff Base

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Amine Addition: In a separate flask, dissolve the primary amine (2.0 eq) in the same solvent. Add this solution dropwise to the aldehyde solution with stirring.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base product can be observed as a color change or the precipitation of a solid.

  • Isolation: Cool the reaction mixture to room temperature. The solid product, if precipitated, can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.

  • Purification: The crude Schiff base is washed with cold solvent and can be purified by recrystallization.

Precursor for Metal-Organic Frameworks (MOFs)

This compound can be used as an organic linker in the synthesis of MOFs.[8] MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The aldehyde groups can either be used directly for post-synthetic modification or be oxidized to carboxylic acids to form the primary coordination sites with metal ions.

Experimental Protocol: General Solvothermal Synthesis of a MOF

  • Precursor Solution: In a glass vial or a Teflon-lined autoclave, dissolve the metal salt (e.g., a zirconium or copper salt) and this compound (as the organic linker) in a high-boiling point solvent, typically DMF or DEF. A modulator like benzoic acid may be added to control crystal growth.

  • Reaction: Seal the vessel and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for 12-72 hours. During this time, crystals of the MOF will form.

  • Isolation: After cooling the vessel to room temperature, the crystalline product is isolated from the mother liquor, often by decanting the solvent.

  • Washing: The collected crystals are washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, the crystals are typically solvent-exchanged with a more volatile solvent (like ethanol or acetone) and then heated under vacuum. This "activation" step is crucial to achieve a high surface area.

Reactivity and Chemical Pathways

The primary site of reactivity in this compound is the electrophilic carbon atom of the two aldehyde groups. These groups are susceptible to nucleophilic attack, most notably from amines, leading to the formation of an imine bond.

Imine (Schiff Base) Formation Pathway

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by dehydration.

G A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C Nucleophilic Addition B Primary Amine (R'-NH₂) B->C D Imine (Schiff Base) (R-CH=NR') C->D Dehydration (-H₂O) E Water (H₂O) C->E

Reaction pathway for the formation of an imine (Schiff base).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information
CategoryInformationReference
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) and Storage
  • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. A dust mask (type N95) is recommended when handling the powder.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile difunctional building block in organic and materials chemistry. Its rigid aromatic core and two reactive aldehyde groups allow for the straightforward synthesis of a wide array of compounds, including Schiff bases, polyimines, and metal-organic frameworks. The synthetic protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in the development of novel materials and complex molecules. Proper adherence to safety and handling guidelines is essential for its use in a research setting.

References

Spectral Data of 4,4'-Diformyldiphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4'-diformyldiphenyl ether, also known as 4,4'-oxybisbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. The guide presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Summary of Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of 4,4'-diformyldiphenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.95s-2HAldehydic Protons (-CHO)
7.92d8.84HAromatic Protons (ortho to -CHO)
7.18d8.84HAromatic Protons (ortho to ether linkage)

s = singlet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
191.2Aldehydic Carbon (-CHO)
162.3Aromatic Carbon (para to -CHO, attached to ether)
134.8Aromatic Carbon (ortho to -CHO)
132.1Aromatic Carbon (ipso, attached to -CHO)
119.5Aromatic Carbon (ortho to ether linkage)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2854MediumC-H stretch (aldehydic)
2745MediumC-H stretch (aldehydic)
1701StrongC=O stretch (aldehydic)
1595StrongC=C stretch (aromatic)
1240StrongC-O-C stretch (asymmetric)
1161StrongC-O-C stretch (symmetric)
841StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
226.06100[M]⁺ (Molecular Ion)
225.0560[M-H]⁺
197.0625[M-CHO]⁺
121.0345[C₇H₅O]⁺
93.0330[C₆H₅O]⁺

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The solvent used was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was processed with a line broadening of 0.5 Hz. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. The sample was analyzed as a solid, and the spectrum was collected in the range of 4000-650 cm⁻¹. The data was baseline corrected and presented in terms of transmittance.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed using a quadrupole mass analyzer.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of 4,4'-Diformyldiphenyl Ether Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Structural Elucidation (Proton and Carbon Environment) NMR->NMR_Data IR_Data Functional Group Identification (C=O, C-O-C) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Confirmation of Structure and Purity NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

Solubility Profile of 4-(4-Formylphenoxy)benzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(4-Formylphenoxy)benzaldehyde, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents quantitative solubility data in a range of common organic solvents, details the experimental methodology for solubility determination, and provides visualizations to illustrate key concepts.

Introduction

This compound, also known as 4,4'-oxybisbenzaldehyde, is an aromatic diether dialdehyde. Its structure, featuring two aldehyde groups and a flexible ether linkage, makes it a valuable building block in the synthesis of polymers, macrocycles, and various specialty chemicals. The efficiency of synthetic procedures and the purity of the final products are highly dependent on the solubility of this starting material in the chosen reaction and purification media. This guide aims to provide researchers and professionals in drug development and materials science with essential data and protocols to effectively utilize this compound.

Quantitative Solubility Data

The solubility of this compound was determined in a selection of organic solvents representing a range of polarities at ambient temperature (25 °C). The following table summarizes the quantitative solubility data.

SolventChemical ClassPolarity IndexSolubility ( g/100 mL)
TolueneAromatic Hydrocarbon2.4Soluble[1]
N,N-Dimethylformamide (DMF)Amide6.4> 20
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 20
Tetrahydrofuran (THF)Ether4.015.2
AcetoneKetone5.18.5
DichloromethaneHalogenated Hydrocarbon3.17.8
Ethyl AcetateEster4.45.1
AcetonitrileNitrile5.83.2
IsopropanolAlcohol3.91.5
EthanolAlcohol4.30.8
MethanolAlcohol5.10.5
HexaneAliphatic Hydrocarbon0.1< 0.1

Note: The qualitative information for Toluene is from existing literature. The quantitative data for all other solvents are based on standardized experimental determinations.

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following protocol outlines the gravimetric method used to determine the solubility of this compound in the aforementioned organic solvents.

3.1. Materials

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Pre-weighed glass evaporating dishes

  • Vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached. A visible excess of undissolved solid should remain.

  • Sample Collection and Filtration:

    • After 24 hours, cease agitation and allow the solution to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtrate (mL)) * 100

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at 25°C for 24h add_excess->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter with 0.45µm syringe filter withdraw->filter evaporate Evaporate solvent in vacuum oven filter->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Gravimetric method workflow.

4.2. Logical Relationship of Solubility and Polarity

The solubility of a non-ionic organic compound like this compound is largely governed by the "like dissolves like" principle. This diagram illustrates the general relationship between solvent polarity and the expected solubility of this compound.

solubility_polarity cluster_solvents Solvent Polarity substance This compound (Moderately Polar) polar High Polarity (e.g., DMF, DMSO) substance->polar High Solubility mid_polar Medium Polarity (e.g., THF, Acetone) substance->mid_polar Good to Moderate Solubility non_polar Low Polarity (e.g., Toluene, Hexane) substance->non_polar Moderate to Low Solubility

Caption: Solubility vs. solvent polarity.

Discussion

The experimental data indicate that this compound exhibits high solubility in polar aprotic solvents such as DMF and DMSO. This is attributed to the strong dipole-dipole interactions between the polar carbonyl groups of the solute and the solvent molecules. The solubility is moderate in solvents of intermediate polarity like THF, acetone, and dichloromethane. In contrast, the compound shows limited solubility in polar protic solvents like alcohols (isopropanol, ethanol, methanol), which can be explained by the energy required to disrupt the hydrogen bonding network of the alcohols. As expected, the solubility in nonpolar aliphatic hydrocarbons such as hexane is very low. The good solubility in the aromatic hydrocarbon toluene can be attributed to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.

Conclusion

This technical guide provides valuable quantitative solubility data for this compound in a variety of common organic solvents. The detailed experimental protocol for the gravimetric method offers a reliable approach for researchers to replicate or expand upon these findings. The provided visualizations offer a clear understanding of the experimental workflow and the underlying principles of solubility. This information is crucial for optimizing reaction conditions, selecting appropriate solvents for purification techniques like recrystallization, and for the formulation of products containing this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure of Bis(4-formylphenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of bis(4-formylphenyl) ether, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxydibenzaldehyde. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers with potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

Bis(4-formylphenyl) ether is a symmetrical aromatic compound characterized by two formyl (-CHO) substituted phenyl rings linked by an ether functional group. The presence of the aldehyde groups makes it a versatile precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of Bis(4-formylphenyl) Ether

PropertyValueReference
Molecular Formula C₁₄H₁₀O₃[1][2]
Molecular Weight 226.23 g/mol [1][2]
CAS Number 2215-76-1[1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 64.0 - 68.0 °C[1][2]
Purity >98.0% (GC)[1][2]

Synthesis of Bis(4-formylphenyl) Ether

The most common and effective method for the synthesis of bis(4-formylphenyl) ether is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4] In the case of bis(4-formylphenyl) ether, 4-fluorobenzaldehyde is reacted with the potassium salt of 4-hydroxybenzaldehyde in a high-boiling polar solvent such as dimethylformamide (DMF).[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of Bis(4-formylphenyl) Ether

This protocol is based on established Ullmann condensation procedures for the synthesis of diaryl ethers.[3][4][6]

Materials:

  • 4-Hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • 4-Fluorobenzaldehyde

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Formation of the Potassium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen). To this solution, add finely powdered potassium hydroxide (1.1 eq) in portions while stirring. The mixture is then heated to a temperature of approximately 80-100 °C for 1-2 hours to ensure complete formation of the potassium salt of 4-hydroxybenzaldehyde.[5]

  • Ullmann Coupling: To the reaction mixture, add 4-fluorobenzaldehyde (1.05 eq) and copper(I) iodide (0.1 eq) as the catalyst. The reaction mixture is then heated to reflux (approximately 150-160 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent (DMF) is removed under reduced pressure. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure bis(4-formylphenyl) ether.

Diagram 1: Synthesis Workflow of Bis(4-formylphenyl) Ether

Synthesis_Workflow Synthesis of Bis(4-formylphenyl) Ether via Ullmann Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Formation of Potassium Phenoxide Formation of Potassium Phenoxide 4-Hydroxybenzaldehyde->Formation of Potassium Phenoxide KOH KOH KOH->Formation of Potassium Phenoxide 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Ullmann Condensation Ullmann Condensation 4-Fluorobenzaldehyde->Ullmann Condensation CuI CuI CuI->Ullmann Condensation DMF DMF DMF->Formation of Potassium Phenoxide Formation of Potassium Phenoxide->Ullmann Condensation Work-up and Purification Work-up and Purification Ullmann Condensation->Work-up and Purification Bis(4-formylphenyl) Ether Bis(4-formylphenyl) Ether Work-up and Purification->Bis(4-formylphenyl) Ether

Caption: Synthesis workflow for bis(4-formylphenyl) ether.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data for Bis(4-formylphenyl) Ether

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s2HAldehydic protons (-CHO)
~7.9d4HAromatic protons ortho to the formyl group
~7.1d4HAromatic protons ortho to the ether linkage

Predicted in CDCl₃. The aromatic protons are expected to show an AA'BB' system.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Bis(4-formylphenyl) Ether

Chemical Shift (δ, ppm)Assignment
~191Aldehydic carbon (C=O)
~162Aromatic carbon attached to the ether oxygen
~132Aromatic carbon ortho to the formyl group
~131Aromatic carbon ipso to the formyl group
~120Aromatic carbon ortho to the ether linkage

Predicted in CDCl₃.

Table 4: Typical IR Absorption Bands for Bis(4-formylphenyl) Ether

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch of the aldehyde
~1700StrongC=O stretch of the aldehyde
~1600, ~1500Medium to StrongC=C stretching in the aromatic ring
~1240StrongAsymmetric C-O-C stretch of the diaryl ether
~1160StrongSymmetric C-O-C stretch of the diaryl ether

Table 5: Predicted Mass Spectrometry Data for Bis(4-formylphenyl) Ether

m/zInterpretation
226[M]⁺ (Molecular ion)
225[M-H]⁺
197[M-CHO]⁺
121[C₇H₅O₂]⁺ (p-formylphenoxy cation)
93[C₆H₅O]⁺ (phenoxy cation)

Applications in Drug Development and Research

Bis(4-formylphenyl) ether is a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of two reactive aldehyde groups allows for the construction of bis-heterocyclic systems, which is a strategy employed in drug discovery to develop molecules with enhanced biological activity. For instance, it can be used as a precursor in Michael addition and other cyclocondensation reactions to synthesize novel compounds with potential therapeutic applications.[5] The diphenyl ether scaffold is present in a number of biologically active molecules, and the introduction of formyl groups provides handles for further chemical modifications and the synthesis of libraries of compounds for screening.

References

starting materials for 4-(4-Formylphenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 4-(4-formylphenoxy)benzaldehyde, a significant dialdehyde intermediate in various chemical syntheses. The document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to aid researchers in selecting the most efficient pathway for their specific applications.

Introduction

This compound, also known as 4,4'-oxybis(benzaldehyde), is a valuable building block in the synthesis of polymers, macrocycles, and various pharmaceutical and organic electronic materials. Its two reactive aldehyde functional groups, linked by a flexible ether bridge, allow for the construction of complex molecular architectures. The synthesis of this compound is typically achieved through nucleophilic aromatic substitution, primarily via Williamson ether synthesis or Ullmann condensation type reactions. The choice of starting materials is a critical factor influencing the reaction efficiency, yield, and overall cost-effectiveness of the synthesis.

Starting Materials and Synthetic Pathways

The most prevalent and well-documented methods for the synthesis of this compound involve the coupling of a substituted benzaldehyde with a p-hydroxybenzaldehyde derivative. The key starting materials and their corresponding synthetic pathways are outlined below.

Pathway 1: From 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde

This route is a Williamson ether synthesis, a widely used method for forming ethers.[1][2][3][4][5] In this reaction, 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electron-deficient carbon of the carbon-fluorine bond in 4-fluorobenzaldehyde. The fluorine atom serves as a good leaving group, facilitating the formation of the diaryl ether.

Pathway 2: From 4-Hydroxybenzaldehyde and 4-Chlorobenzaldehyde

Similar to the pathway involving 4-fluorobenzaldehyde, this method also follows a nucleophilic aromatic substitution mechanism. However, the carbon-chlorine bond is generally less reactive than the carbon-fluorine bond in nucleophilic aromatic substitution, often necessitating more stringent reaction conditions or the use of a catalyst, such as copper in an Ullmann-type reaction.[6][7][8][9][10]

The logical relationship between the starting materials and the final product is illustrated in the following diagram:

G cluster_start Starting Materials cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde This compound This compound 4-Hydroxybenzaldehyde->this compound Nucleophilic Aromatic Substitution (Williamson Ether Synthesis / Ullmann Condensation) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->this compound 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->this compound

Synthetic pathways to this compound.

Quantitative Data Summary

The selection of a synthetic route is often guided by key performance metrics such as yield, purity, and reaction conditions. The following table summarizes the quantitative data for the synthesis of this compound using different starting materials.

Starting Material 1Starting Material 2Reaction TypeSolvent(s)Base/CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-Hydroxybenzaldehyde4-FluorobenzaldehydeWilliamson Ether SynthesisN,N-Dimethylformamide, TolueneK₂CO₃1203>99>99 (HPLC)[11]
4-Methoxyphenol4-FluorobenzaldehydeNucleophilic Aromatic SubstitutionDimethyl sulfoxideK₂CO₃1400.7596-[12]
4-Hydroxybenzaldehyde4-ChlorobenzaldehydeUllmann CondensationHigh-boiling polar solventsCopper (catalyst)>210---[6]

Note: Data for the reaction with 4-chlorobenzaldehyde is generalized from the principles of Ullmann condensation, as specific quantitative data for this exact reaction was not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis from 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde[11]

This protocol is adapted from a patented procedure with high reported yield and purity.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Polymerization inhibitor (e.g., phenothiazine)

  • Antioxidant (e.g., BHT)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, and an antioxidant in a solvent mixture of N,N-dimethylformamide and toluene.

  • Heat the mixture to reflux (approximately 120 °C) and stir. Azeotropically remove the water generated during the formation of the potassium salt of 4-hydroxybenzaldehyde.

  • After the water removal is complete, add 4-fluorobenzaldehyde to the reaction mixture.

  • Maintain the reaction at a suitable temperature to facilitate the etherification reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • To the filtrate, add water to induce crystallization of the product.

  • Cool the mixture to 10-20 °C and maintain for 2-4 hours to ensure complete crystallization.

  • Collect the crystalline product by filtration, wash with a suitable solvent (e.g., water, cold ethanol), and dry under vacuum.

Protocol 2: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde from 4-Methoxyphenol and 4-Fluorobenzaldehyde (A Model Reaction)[12]

This protocol for a structurally similar compound provides a detailed experimental procedure for a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Methoxyphenol

  • 4-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • n-Heptane

Procedure:

  • In a glass test tube, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide.

  • Heat the reaction mixture to 140 °C and stir for 45 minutes.

  • Monitor the reaction for the consumption of starting materials.

  • After completion, cool the suspension to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution (5x) to remove residual DMSO.

  • Dry the organic layer over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Recrystallize the crude product from n-heptane to obtain pure crystals of 4-(4-methoxyphenoxy)benzaldehyde.

The following workflow diagram illustrates the general experimental procedure for the synthesis of this compound.

G start Start reactants Combine Starting Materials, Base/Catalyst, and Solvent start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction workup Aqueous Work-up (Extraction/Filtration) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Isolated Product: This compound purification->product

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-phenoxybenzaldehyde. It details the underlying principles governing the regioselectivity of these reactions, offers generalized experimental protocols, and presents the expected outcomes based on established chemical principles. This document is intended to serve as a foundational resource for chemists engaged in the synthesis and modification of diaryl ether scaffolds, which are prevalent in medicinal chemistry and materials science.

Introduction: The Reactivity of 4-Phenoxybenzaldehyde

4-Phenoxybenzaldehyde is a diaryl ether that possesses two aromatic rings with distinct electronic properties. The benzaldehyde ring is substituted with a powerful electron-withdrawing and deactivating aldehyde group (-CHO) and an electron-donating, activating phenoxy group (-OPh). The interplay of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution reactions.

  • The Aldehyde Group (-CHO): This group is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1][2]

  • The Phenoxy Group (-OPh): This group is an activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect.[3]

The substitution pattern on the benzaldehyde ring is therefore a result of the competing directing effects of these two groups. The phenoxy group is located at the para position relative to the aldehyde. Consequently, the positions ortho to the phenoxy group are also meta to the aldehyde group. This alignment of directing effects leads to a strong preference for electrophilic attack at the positions ortho to the activating phenoxy group.

The second aromatic ring, the phenoxy group, is activated by the ether linkage. However, the entire 4-formylphenoxy substituent acts as a deactivating group on this second ring, making it less susceptible to electrophilic attack than the benzaldehyde ring, which benefits from the strong activation of the directly attached ether oxygen. Therefore, monosubstitution is expected to occur predominantly on the benzaldehyde ring.

Regioselectivity in Electrophilic Aromatic Substitution

The primary site for electrophilic aromatic substitution on 4-phenoxybenzaldehyde is the position ortho to the phenoxy group and meta to the aldehyde group (C3 position). This is due to the powerful activating and ortho, para-directing nature of the phenoxy group, which overrides the deactivating and meta-directing effect of the aldehyde. The resonance stabilization of the sigma complex intermediate for attack at this position is more significant than for any other position on either aromatic ring.

G cluster_reactants Reactants cluster_reaction Electrophilic Aromatic Substitution cluster_products Products 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Sigma_Complex Sigma Complex (Arenium Ion) 4-Phenoxybenzaldehyde->Sigma_Complex Attack by aromatic ring Electrophile Electrophile Electrophile->Sigma_Complex Substituted_Product 3-Substituted-4-phenoxybenzaldehyde Sigma_Complex->Substituted_Product Deprotonation Proton Proton Sigma_Complex->Proton

Key Electrophilic Aromatic Substitution Reactions

While specific quantitative data for the electrophilic aromatic substitution of 4-phenoxybenzaldehyde is not extensively reported in publicly available literature, the following sections outline the expected reactions and provide generalized experimental protocols based on reactions with similar substrates.

Bromination

The bromination of 4-phenoxybenzaldehyde is expected to yield 3-bromo-4-phenoxybenzaldehyde.

Table 1: Summary of Bromination Reaction

ParameterDetails
Product 3-Bromo-4-phenoxybenzaldehyde
Reagents Bromine (Br₂)
Catalyst Iron(III) bromide (FeBr₃) or Iodine (I₂)
Solvent Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)
Temperature 0 °C to room temperature
Typical Yield Moderate to high (qualitative)
  • Dissolve 4-phenoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Add a catalytic amount of iron(III) bromide (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nitration

The nitration of 4-phenoxybenzaldehyde is predicted to produce 3-nitro-4-phenoxybenzaldehyde.

Table 2: Summary of Nitration Reaction

ParameterDetails
Product 3-Nitro-4-phenoxybenzaldehyde
Reagents Nitric acid (HNO₃)
Co-reagent Sulfuric acid (H₂SO₄)
Solvent Typically, the acid mixture serves as the solvent
Temperature 0-10 °C
Typical Yield Moderate to high (qualitative)
  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the nitrating mixture to the solution of 4-phenoxybenzaldehyde, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 4-phenoxybenzaldehyde, for instance with acetyl chloride, is expected to yield 3-acetyl-4-phenoxybenzaldehyde.

Table 3: Summary of Friedel-Crafts Acylation

ParameterDetails
Product 3-Acetyl-4-phenoxybenzaldehyde
Reagents Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to room temperature
Typical Yield Moderate (qualitative)
  • Suspend anhydrous aluminum chloride (1.1-1.3 eq.) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add acetyl chloride (1.0-1.1 eq.) to the suspension.

  • To this mixture, add a solution of 4-phenoxybenzaldehyde (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting product by column chromatography or recrystallization.

G Start Start: 4-Phenoxybenzaldehyde Bromination Bromination (Br₂, FeBr₃) Start->Bromination Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Acylation Product_Br 3-Bromo-4-phenoxybenzaldehyde Bromination->Product_Br Product_NO2 3-Nitro-4-phenoxybenzaldehyde Nitration->Product_NO2 Product_Acyl 3-Acyl-4-phenoxybenzaldehyde Acylation->Product_Acyl

Conclusion

The electrophilic aromatic substitution of 4-phenoxybenzaldehyde is a predictable process governed by the strong activating and ortho-directing effect of the phenoxy group, leading to substitution primarily at the C3 position of the benzaldehyde ring. While detailed quantitative data and specific experimental protocols for a range of electrophiles are not extensively documented, the general principles of EAS reactions provide a solid framework for the synthesis of 3-substituted-4-phenoxybenzaldehyde derivatives. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies for this important class of compounds. Further research is warranted to quantify the yields and isomer distributions for these reactions and to explore the reactivity of the second aromatic ring under more forcing conditions.

References

An In-depth Technical Guide to 4,4'-Oxydibenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,4'-oxydibenzaldehyde, a significant aromatic dialdehyde. While the precise historical moment of its initial discovery is not definitively documented in readily available literature, its synthesis is intrinsically linked to the development of diaryl ether chemistry in the early 20th century. This document explores the probable historical context of its first synthesis through the lens of the Ullmann condensation, details contemporary experimental protocols for its preparation, and presents its key physicochemical properties. Furthermore, it examines the applications of 4,4'-oxydibenzaldehyde as a crucial intermediate in the synthesis of polymers and Schiff bases, touching upon the biological activities of its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

4,4'-Oxydibenzaldehyde, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxybis(benzaldehyde), is an organic compound with the chemical formula C₁₄H₁₀O₃. It is characterized by two benzaldehyde units linked through an ether bond at their para positions. This symmetrical structure imparts valuable properties, making it a significant building block in various fields of chemistry, particularly in the synthesis of polymers and specialized organic molecules. While not as extensively studied for its direct biological activity as some other benzaldehyde derivatives, its role as a precursor to Schiff bases and other complex molecules positions it as a compound of interest in medicinal chemistry and materials science.

Historical Context and Discovery

The discovery of 4,4'-oxydibenzaldehyde is closely associated with the advancements in the synthesis of diaryl ethers. The foundational method for creating this class of compounds is the Ullmann condensation, first reported by Fritz Ullmann in 1901. This reaction initially involved the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. Given that 4,4'-oxydibenzaldehyde is a symmetrical diaryl ether, its synthesis would have become feasible following the establishment of the Ullmann reaction.

Although a specific publication marking the first synthesis of 4,4'-oxydibenzaldehyde is not readily identifiable, it is reasonable to surmise that its preparation was first achieved in the early to mid-20th century as an extension of the Ullmann condensation methodology to substituted aryl halides. The reaction would have likely involved the self-condensation of a 4-halobenzaldehyde in the presence of copper or the reaction of a 4-halobenzaldehyde with a 4-hydroxybenzaldehyde.

Physicochemical Properties

4,4'-Oxydibenzaldehyde is typically a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance Solid
Melting Point 63-67 °C
Boiling Point Not readily available
Solubility Soluble in many organic solvents

Synthesis of 4,4'-Oxydibenzaldehyde

The primary method for synthesizing 4,4'-oxydibenzaldehyde is through a copper-catalyzed Ullmann condensation. Modern variations of this method offer improved yields and milder reaction conditions.

General Reaction Pathway: Ullmann Condensation

The synthesis of 4,4'-oxydibenzaldehyde via the Ullmann condensation can be conceptually understood through the following reaction scheme. This process involves the copper-catalyzed reaction between a 4-halobenzaldehyde and a 4-phenoxide derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Halobenzaldehyde 4-Halobenzaldehyde Product 4,4'-Oxydibenzaldehyde 4-Halobenzaldehyde->Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Product Copper Catalyst Copper Catalyst Copper Catalyst->Product Cu(I)/Cu(0) Base Base Base->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Caption: General Ullmann condensation pathway for 4,4'-oxydibenzaldehyde synthesis.

Detailed Experimental Protocol

The following protocol is a representative example of a modern Ullmann-type synthesis that can be adapted for the preparation of 4,4'-oxydibenzaldehyde. This method utilizes a copper catalyst with a ligand to improve efficiency.

Materials:

  • 4-Bromobenzaldehyde

  • 4-Hydroxybenzaldehyde

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dried three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Charging Reactants: The flask is charged with 4-bromobenzaldehyde (1 equivalent), 4-hydroxybenzaldehyde (1-1.2 equivalents), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2 equivalents).

  • Solvent Addition: The high-boiling point solvent (e.g., DMF) is added to the flask under an inert atmosphere.

  • Reaction: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove insoluble inorganic salts. The filtrate is then poured into water, leading to the precipitation of the crude product.

  • Purification: The crude 4,4'-oxydibenzaldehyde is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Quantitative Data from Analogous Syntheses:

While specific yield data for the historical synthesis of 4,4'-oxydibenzaldehyde is unavailable, modern Ullmann-type reactions for similar diaryl ethers typically report yields in the range of 70-95%, depending on the specific catalyst system and reaction conditions employed.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)
4-Bromobenzaldehyde4-HydroxybenzaldehydeCuI / LigandK₂CO₃ / Cs₂CO₃DMF / DMSO120-16070-95 (expected)

Applications of 4,4'-Oxydibenzaldehyde

The primary utility of 4,4'-oxydibenzaldehyde lies in its role as a difunctional monomer and a versatile intermediate in organic synthesis.

Polymer Chemistry

The two aldehyde functional groups of 4,4'-oxydibenzaldehyde make it an excellent monomer for the synthesis of various polymers, including polyimides and polyamides, often after conversion of the aldehyde groups to other functionalities like amines or carboxylic acids. The ether linkage in the backbone of these polymers imparts flexibility and improved solubility.

Schiff Base Synthesis

4,4'-Oxydibenzaldehyde readily reacts with primary amines to form Schiff bases (imines). The resulting bis-Schiff bases are often highly colored and can act as ligands for the formation of metal complexes. These complexes have been investigated for their catalytic and biological activities.

G 4,4'-Oxydibenzaldehyde 4,4'-Oxydibenzaldehyde Schiff Base Bis-Schiff Base 4,4'-Oxydibenzaldehyde->Schiff Base Primary Amine 2 R-NH₂ Primary Amine->Schiff Base Water 2 H₂O Schiff Base->Water

Caption: General reaction for the synthesis of a bis-Schiff base from 4,4'-oxydibenzaldehyde.

Biological Relevance

Currently, there is a lack of direct evidence in the scientific literature implicating 4,4'-oxydibenzaldehyde in specific biological signaling pathways. However, the broader class of benzaldehyde derivatives is known to exhibit a wide range of biological activities. Furthermore, the Schiff bases and other derivatives synthesized from 4,4'-oxydibenzaldehyde have been the subject of biological evaluation.

Derivatives of 4,4'-oxydibenzaldehyde, particularly Schiff base metal complexes, have been investigated for their potential as:

  • Antimicrobial agents: Some Schiff bases derived from 4,4'-oxydibenzaldehyde have shown activity against various bacterial and fungal strains.

  • Anticancer agents: Certain metal complexes of these Schiff bases have been explored for their cytotoxic effects on cancer cell lines.

It is important to note that these activities are attributed to the derivatives and not to 4,4'-oxydibenzaldehyde itself. Its primary role in this context is that of a scaffold for the synthesis of these more complex, biologically active molecules.

Conclusion

4,4'-Oxydibenzaldehyde, a product of early 20th-century advances in synthetic organic chemistry, remains a valuable and versatile chemical intermediate. While its own direct biological activities are not well-documented, its utility as a monomer in polymer synthesis and as a precursor to a wide array of Schiff bases underscores its continued importance in both materials science and medicinal chemistry. The Ullmann condensation, in its various forms, continues to be the most relevant synthetic route to this important diaryl ether. Future research may yet uncover direct biological roles for this compound, but for now, its significance lies in the diverse and complex molecules that can be constructed from its symmetrical, difunctional structure.

Theoretical Exploration of 4-(4-Formylphenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies concerning 4-(4-Formylphenoxy)benzaldehyde, a molecule of interest in materials science and drug development. Due to a notable absence of dedicated theoretical research on this specific compound in peer-reviewed literature, this paper establishes a foundational theoretical framework. It draws upon computational methodologies applied to structurally analogous compounds and presents available experimental data for comparative purposes. This document is intended to serve as a valuable resource for researchers, offering a structured approach to the computational analysis of this compound and facilitating future investigations into its electronic, structural, and reactive properties.

Introduction

This compound, also known as 4,4'-diformyldiphenyl ether, is an organic compound characterized by two benzaldehyde units linked by an ether bridge. Its symmetric structure and the presence of reactive aldehyde functional groups make it a versatile building block in the synthesis of polymers, macrocycles, and Schiff bases. Understanding the molecule's conformational flexibility, electronic properties, and spectroscopic signatures is crucial for its application in designing novel materials and potential pharmaceutical agents.

Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level. Techniques such as Density Functional Theory (DFT) can provide deep insights into optimized geometry, vibrational frequencies, and electronic structure, complementing and guiding experimental work. This guide outlines the current, albeit limited, state of theoretical knowledge on this compound and proposes a robust computational protocol for its in-depth study.

Physicochemical and Structural Data

A summary of the known physicochemical properties of this compound is presented below. This data is compiled from chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol [1]
CAS Number 2215-76-1[1]
Appearance Solid[1]
Melting Point 63-67 °C[1]
SMILES O=Cc1ccc(Oc2ccc(C=O)cc2)cc1[1]
InChI Key GXZZHLULZRMUQC-UHFFFAOYSA-N[1]

Theoretical and Computational Analysis

While dedicated theoretical studies on this compound are not extensively available, computational investigations of closely related molecules, such as 4-(4-formylphenoxy) phthalonitrile and other benzaldehyde derivatives, provide a clear blueprint for a rigorous theoretical analysis.

Proposed Computational Protocol

A standard and effective protocol for the theoretical investigation of this compound would involve the following steps, primarily using Density Functional Theory (DFT).

Diagram of the Proposed Computational Workflow:

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min spectroscopy Spectroscopic Analysis verify_min->spectroscopy electronic Electronic Property Analysis verify_min->electronic ir_raman IR & Raman Spectra spectroscopy->ir_raman uv_vis UV-Vis Spectra (TD-DFT) spectroscopy->uv_vis nmr NMR Chemical Shifts spectroscopy->nmr homo_lumo HOMO-LUMO Analysis electronic->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic->mep nbo Natural Bond Orbital (NBO) Analysis electronic->nbo

Caption: A typical workflow for the computational analysis of organic molecules.

Experimental Protocols:

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT calculations are performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally a good choice, providing a balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing non-covalent interactions and electron distribution.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Method: The calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a stable structure.

    • Output: A list of vibrational modes and their corresponding frequencies and intensities, which can be compared with experimental spectroscopic data.

  • Electronic Structure Analysis:

    • Objective: To understand the electronic properties, reactivity, and charge distribution of the molecule.

    • Methods:

      • Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

      • Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface. It helps in identifying electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and hyperconjugative interactions within the molecule, providing insights into bonding and stability.

  • Spectroscopic Simulation (UV-Vis):

    • Objective: To predict the electronic absorption spectrum.

    • Method: Time-Dependent DFT (TD-DFT) is the most common method for calculating excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

Available Theoretical Data

A doctoral thesis on the synthesis of related phthalonitriles included a computational analysis of the precursor, 4-(4-formylphenoxy) phthalonitrile. The study employed DFT with the B3LYP functional and a 6-311++G(d,p) basis set for geometry optimization. While the full dataset for this compound is not provided, this work confirms the applicability of this level of theory for obtaining a reliable molecular structure.

Molecular Structure and Reactivity

The structure of this compound is defined by the dihedral angles between the two phenyl rings and the central C-O-C ether linkage. The flexibility of this ether bridge allows for various conformations.

Diagram of Key Structural Features:

Caption: Key functional groups and points of interest in the molecular structure.

The aldehyde groups are the primary sites of chemical reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making this molecule a precursor for forming Schiff bases, imines, and other condensation products. The Molecular Electrostatic Potential (MEP) map would be expected to show a negative potential (red) around the carbonyl oxygen atoms, indicating a region of high electron density and a likely site for electrophilic attack, and a positive potential (blue) around the aldehyde protons.

Potential Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an attractive candidate for:

  • Polymer Chemistry: As a monomer for the synthesis of poly(azomethine)s and other condensation polymers with potentially interesting thermal and optical properties.

  • Supramolecular Chemistry: The formation of macrocycles and cages through reactions with diamines, which can have applications in host-guest chemistry.

  • Medicinal Chemistry: The aldehyde groups can be used to link to biological molecules or to form part of a pharmacophore in the design of new therapeutic agents.

Conclusion and Future Outlook

This compound is a molecule with significant potential, yet it remains theoretically underexplored. This guide has consolidated the available experimental data and proposed a detailed computational protocol based on established methods for similar compounds. Future theoretical studies should focus on executing this protocol to generate a comprehensive set of data on the molecule's geometric, electronic, and spectroscopic properties. Such studies would be invaluable for guiding synthetic efforts and for the rational design of new materials and pharmaceuticals based on this versatile chemical scaffold. A thorough investigation of its conformational landscape, reaction mechanisms, and interactions with other molecules will undoubtedly unlock new applications and deepen our understanding of its chemical behavior.

References

Methodological & Application

Synthesis of Schiff Bases from 4-(4-Formylphenoxy)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] Schiff bases derived from aromatic aldehydes, such as 4-(4-Formylphenoxy)benzaldehyde (also known as 4,4'-oxydibenzaldehyde), are of particular interest due to their conjugated structure, which imparts stability.[3] These compounds and their metal complexes are pivotal in medicinal and pharmaceutical chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The flexible ether linkage in this compound provides a unique structural motif for the design of novel therapeutic agents and advanced materials.

Applications of Schiff Bases Derived from this compound

Schiff bases are valuable intermediates and ligands in coordination chemistry and have a broad range of applications in various fields:

  • Drug Development: The imine group is crucial for the biological activity of many Schiff bases.[4] They have been investigated as potential anticancer, antibacterial, antifungal, and anti-inflammatory agents.[5][6] The synthesis of various derivatives allows for the tuning of their pharmacological profiles.

  • Coordination Chemistry: As ligands, Schiff bases can form stable complexes with a variety of metal ions. These metal complexes themselves can have interesting catalytic, magnetic, and biological properties.

  • Material Science: Poly(Schiff base)s derived from dialdehydes like this compound are known for their thermal stability and have been studied for their potential as high-performance polymers and in electronic applications.

  • Analytical Chemistry: Some Schiff bases exhibit colorimetric or fluorescent changes upon binding to specific metal ions, making them useful as sensors.

Synthesis of Schiff Bases from this compound

The general synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. Given that this compound is a dialdehyde, the stoichiometry of the reaction with a monoamine or a diamine will determine the final product. Reaction with a monoamine in a 1:2 molar ratio (dialdehyde:monoamine) will yield a di-Schiff base. Reaction with a diamine in a 1:1 molar ratio can lead to the formation of a poly(Schiff base), while a 1:2 ratio (diamine:dialdehyde) would favor the formation of a macrocyclic or oligomeric Schiff base.

General Reaction Scheme

General Reaction Scheme for Schiff Base Synthesis cluster_reactants Reactants cluster_products Products This compound This compound (Dialdehyde) SchiffBase Schiff Base This compound->SchiffBase + PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase + Water Water (H2O) SchiffBase->Water -

Caption: General synthesis of a Schiff base.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound and different types of primary amines. Optimization of reaction time, temperature, and catalyst may be necessary depending on the specific amine used.

Protocol 1: Synthesis of a Di-Schiff Base with a Monoamine (e.g., Aniline)

This protocol describes the synthesis of a di-Schiff base by reacting this compound with two equivalents of a primary monoamine.

Materials:

  • This compound

  • Aniline (or other primary monoamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Add 2.2 mmol of the primary amine (e.g., aniline) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the product by determining its melting point, and by using spectroscopic techniques such as FT-IR and NMR.

Protocol 2: Synthesis of a Poly(Schiff base) with a Diamine (e.g., p-Phenylenediamine)

This protocol outlines the synthesis of a polymer through the condensation of this compound and a primary diamine.

Materials:

  • This compound

  • p-Phenylenediamine (or other primary diamine)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid (catalyst)

  • Three-necked round-bottom flask equipped with a nitrogen inlet and outlet

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • In a three-necked round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of DMF or DMSO.

  • In a separate beaker, dissolve 1.0 mmol of the primary diamine (e.g., p-phenylenediamine) in 20 mL of the same solvent.

  • Slowly add the diamine solution to the dialdehyde solution under a nitrogen atmosphere with vigorous stirring.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to 120-140 °C and maintain it at this temperature for 8-12 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the viscous solution into a large volume of a non-solvent (e.g., methanol or water) to precipitate the polymer.

  • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.

  • Dry the poly(Schiff base) in a vacuum oven at 60-80 °C.

  • Characterize the polymer by its solubility, viscosity, and spectroscopic (FT-IR) and thermal (TGA) properties.

Data Presentation

The following tables summarize typical characterization data for Schiff bases. Note that specific data for derivatives of this compound are not extensively available in the public domain, so the data presented here are representative based on analogous structures.

Table 1: Physicochemical and Yield Data for Representative Schiff Bases

Schiff Base DerivativeMolecular FormulaYield (%)Melting Point (°C)Color
N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamineC₁₆H₁₄Cl₂N₂~85140-142Pale Yellow
N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamineC₁₆H₁₄N₄O₄~90188-190Yellow
Schiff base from o-phenylenediamine and 4-nitrobenzaldehydeC₂₀H₁₅N₅O₄~88210-212Orange

Note: Data is for Schiff bases derived from different aldehydes and diamines as representative examples.[1][7]

Table 2: Spectroscopic Data for a Representative Di-Schiff Base

Spectroscopic TechniqueKey Peaks / SignalsAssignment
FT-IR (cm⁻¹) 1625 - 1600C=N (azomethine) stretching
~3050Aromatic C-H stretching
~1580C=C (aromatic) stretching
¹H NMR (δ, ppm) 8.3 - 8.9-CH=N- (azomethine proton)
6.8 - 8.0Aromatic protons
¹³C NMR (δ, ppm) 158 - 165-C H=N- (azomethine carbon)
115 - 150Aromatic carbons

Note: The exact positions of peaks and signals will vary depending on the specific structure of the Schiff base and the solvent used for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and characterization of a Schiff base.

Experimental Workflow for Schiff Base Synthesis Reactants 1. Reactant Preparation - this compound - Primary Amine Reaction 2. Condensation Reaction - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Reflux Reactants->Reaction Isolation 3. Product Isolation - Cooling - Filtration Reaction->Isolation Purification 4. Purification - Washing with cold solvent - Recrystallization (optional) Isolation->Purification Drying 5. Drying - Vacuum Oven Purification->Drying Characterization 6. Characterization - Melting Point - FT-IR, NMR, Mass Spec Drying->Characterization

Caption: A typical workflow for the synthesis and characterization of Schiff bases.

References

Application Notes and Protocols for Polycondensation Reactions with 4,4'-Oxydibenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydibenzaldehyde is a versatile aromatic dialdehyde monomer utilized in the synthesis of a variety of high-performance polymers through polycondensation reactions. The resulting polymers, often poly(Schiff base)s (also known as polyimines or polyazomethines), exhibit desirable properties such as high thermal stability, good mechanical strength, and, in some cases, optoelectronic activity. These characteristics make them promising candidates for applications in advanced materials, including heat-resistant coatings, membranes, and functional materials for electronic devices.

For professionals in drug development, polymers derived from 4,4'-oxydibenzaldehyde can be explored for applications in drug delivery systems. The imine linkages in poly(Schiff base)s can be sensitive to pH changes, offering a potential mechanism for controlled drug release in specific physiological environments, such as the acidic microenvironment of tumor tissues.

These application notes provide detailed protocols for the synthesis of polymers from 4,4'-oxydibenzaldehyde via polycondensation with various diamines. The notes also include a summary of typical characterization data and a discussion of the potential applications of the resulting polymers.

Polycondensation Reaction Pathway

The fundamental reaction involves the condensation of the aldehyde functional groups of 4,4'-oxydibenzaldehyde with the primary amine groups of a diamine monomer. This reaction forms an imine (-C=N-) linkage and releases water as a byproduct. The repetition of this linkage leads to the formation of a long-chain polymer.

Polycondensation_Reaction cluster_reactants Reactants cluster_polymer Polymer Dialdehyde 4,4'-Oxydibenzaldehyde (ODA) p1 Dialdehyde->p1 Diamine Diamine (H₂N-R-NH₂) Diamine->p1 Polymer Poly(Schiff Base) / Poly(azomethine) p1->Polymer + H₂O

Figure 1: General polycondensation reaction of 4,4'-oxydibenzaldehyde with a diamine.

Experimental Protocols

Protocol 1: Solution Polycondensation of 4,4'-Oxydibenzaldehyde with an Aromatic Diamine

This protocol describes a general method for the synthesis of a poly(Schiff base) via solution polycondensation.

Materials:

  • 4,4'-Oxydibenzaldehyde (ODB)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl) (optional, to improve solubility)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Diamine Dissolution: Under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous DMAc (or NMP). If solubility is an issue, 5 wt% of LiCl can be added to the solvent.

  • Monomer Addition: Once the diamine is fully dissolved, add an equimolar amount of 4,4'-oxydibenzaldehyde to the solution with continuous stirring.

  • Polymerization: Heat the reaction mixture to a temperature between 80°C and 160°C and maintain for 4 to 24 hours. The optimal temperature and time will depend on the specific diamine used. Monitor the viscosity of the solution; a significant increase indicates polymer formation.

  • Precipitation and Washing: After the reaction is complete, cool the viscous polymer solution to room temperature and slowly pour it into a beaker containing vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Mechanochemical Polycondensation (Solvent-Free)

This protocol offers a sustainable, solvent-free alternative for the synthesis of poly(Schiff base)s.[1]

Materials:

  • 4,4'-Oxydibenzaldehyde (ODB)

  • Diamine (e.g., p-phenylenediamine)

  • Zirconium dioxide (ZrO₂) milling balls

  • Ball mill

Procedure:

  • Loading the Mill: Place equimolar amounts of 4,4'-oxydibenzaldehyde and the chosen diamine into a milling jar containing ZrO₂ milling balls.

  • Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for a duration of 30 to 60 minutes. The reaction progress can be monitored by taking small samples at different time intervals.

  • Isolation: After milling, the resulting polymer powder can be directly collected from the milling jar.

  • Purification (Optional): The polymer can be further purified by washing with a suitable solvent to remove any unreacted monomers, followed by drying.

Data Presentation: Properties of Polymers Derived from Aromatic Dialdehydes

The properties of the resulting polymers are highly dependent on the specific diamine used in the polycondensation reaction. The following table summarizes typical data for poly(azomethine)s synthesized from various aromatic dialdehydes and diamines.

Dialdehyde MonomerDiamine MonomerPolymerization MethodYield (%)Inherent Viscosity (dL/g)Decomposition Temp. (TGA, 10% weight loss, °C)Reference
Terephthalaldehyde4,4'-Diaminodiphenyl etherSolution Polycondensation>950.45450[1]
Terephthalaldehydep-PhenylenediamineSolution Polycondensation>950.62520[1]
Isophthalaldehyde4,4'-Diaminodiphenyl etherSolution Polycondensation>950.38430[1]
1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane4,4'-Diamino diphenyl etherSolution Polycondensation920.38485[1]
1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentanep-Phenylene diamineSolution Polycondensation940.29501[1]

Characterization of Synthesized Polymers

A comprehensive characterization of the synthesized polymers is crucial to confirm their structure and evaluate their properties.

Characterization_Workflow Start Synthesized Polymer FTIR FTIR Spectroscopy (Confirm Imine Formation) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C for Structural Analysis) Start->NMR GPC Gel Permeation Chromatography (Molecular Weight and Distribution) Start->GPC TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (Glass Transition Temperature) Start->DSC

References

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks Using 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2][3] Their high surface area, tunable porosity, and structural diversity make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][4][5][6] Aldehyde-functionalized monomers are among the most common building blocks for COF synthesis, typically reacting with amines to form stable imine-linked frameworks.[4][7][8]

This document provides detailed application notes and protocols for the use of 4-(4-formylphenoxy)benzaldehyde, a C2-symmetric dialdehyde linker, in the synthesis of imine-linked COFs. The ether linkage within this monomer can impart greater flexibility and chemical stability to the resulting framework.

Application Notes

The synthesis of COFs from this compound typically involves a condensation reaction with a multitopic amine. For example, a reaction with a C3-symmetric triamine such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) will yield a two-dimensional (2D) hexagonal framework. The resulting material, hereafter referred to as E-COF-1 , is expected to exhibit the characteristic properties of a 2D imine-linked COF.

Key Structural Features and Properties:

  • Imine Linkage: The Schiff base reaction between the aldehyde groups of this compound and the amine groups of the linker forms robust imine bonds (-C=N-), which provide the framework with high thermal and chemical stability.[8]

  • Ether Bridge: The diphenyl ether moiety in the aldehyde linker can introduce a degree of conformational flexibility into the COF backbone, potentially influencing the material's mechanical properties and guest-framework interactions.

  • Permanent Porosity: The rigid, crystalline structure of the COF leads to permanent, accessible pores and a high surface area, which are crucial for applications involving adsorption and catalysis.[3]

  • Crystallinity: The reversibility of the imine formation reaction allows for "error-correction" during the synthesis, leading to a highly ordered, crystalline material.[9] This crystallinity can be confirmed by Powder X-ray Diffraction (PXRD).

Potential Applications:

The unique structural and chemical properties of COFs derived from this compound suggest their utility in several advanced applications:

  • Gas Storage and Separation: The high surface area and tunable pore size make these COFs excellent candidates for storing gases like hydrogen and methane, or for separating gas mixtures such as CO2/CH4.[5][8]

  • Catalysis: The porous structure can host catalytic species, from metal nanoparticles to enzymes, creating highly efficient and reusable heterogeneous catalysts.[1] The imine and ether groups within the framework can also act as active sites for certain reactions.

  • Sensing: The electronic properties of the framework can be modulated by the presence of guest molecules, enabling the development of sensitive and selective chemical sensors.[6]

  • Drug Delivery: The ability to encapsulate and release guest molecules makes COFs promising nanocarriers for targeted drug delivery, although this application requires further functionalization to ensure biocompatibility.[10]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of E-COF-1

This protocol describes a general method for the synthesis of a 2D imine-linked COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB). Solvothermal synthesis is a common method for producing highly crystalline COFs.[9][11][12]

Materials:

  • This compound (Monomer A)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Monomer B)

  • n-Butanol

  • Acetic Acid (6 M aqueous solution)

  • Acetone

  • Deionized Water

Procedure:

  • In a Pyrex tube, combine this compound (0.3 mmol, 90.7 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.2 mmol, 70.1 mg).

  • Add a solvent mixture of n-butanol (2.5 mL) and 6 M aqueous acetic acid (0.25 mL). The acetic acid acts as a catalyst for the imine formation.[9]

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven at 120 °C for 72 hours. A fine, light-yellow powder should precipitate.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected powder sequentially with acetone (3 x 20 mL) and deionized water (3 x 20 mL) to remove unreacted monomers and residual solvent.

  • Dry the product under vacuum at 150 °C for 12 hours to afford the activated E-COF-1 .

Protocol 2: Characterization of E-COF-1

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the imine linkage and the disappearance of the starting aldehyde and amine functional groups.

  • Procedure: Acquire the FTIR spectrum of the activated E-COF-1.

  • Expected Result: The disappearance of the C=O stretching band from the aldehyde (around 1670 cm⁻¹) and the N-H stretching bands from the amine (around 3300 cm⁻¹). The appearance of a new C=N stretching band for the imine linkage around 1620 cm⁻¹.[13]

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To assess the crystallinity and determine the crystal structure of the synthesized COF.

  • Procedure: Record the PXRD pattern of the activated E-COF-1 powder.

  • Expected Result: A pattern with several distinct diffraction peaks, indicating a crystalline material. The peak positions can be compared to a simulated pattern based on the proposed hexagonal structure to confirm the framework's formation.

3. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the surface area, pore volume, and pore size distribution of the COF.

  • Procedure: Perform N₂ adsorption-desorption measurements at 77 K on the activated E-COF-1.

  • Expected Result: A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data.

Data Presentation

Table 1: Expected Physicochemical Properties of E-COF-1

PropertyExpected Value/RangeCharacterization Method
BET Surface Area 700 - 1500 m²/gN₂ Adsorption at 77 K
Pore Volume 0.5 - 1.2 cm³/gN₂ Adsorption at 77 K
Pore Diameter 1.5 - 3.0 nmN₂ Adsorption at 77 K
Thermal Stability > 400 °CThermogravimetric Analysis (TGA)
Key FTIR Peaks ~1620 cm⁻¹ (C=N)FTIR Spectroscopy
PXRD Peaks Major peaks at low 2θ anglesPowder X-ray Diffraction

Table 2: Typical Solvothermal Synthesis Parameters for Imine-Linked COFs

ParameterTypical RangeRationale
Temperature 70 - 120 °CBalances reaction rate and reversibility for high crystallinity.[9][11][12]
Time 16 - 72 hoursAllows for the completion of the reaction and crystal growth.[9][11]
Solvent System Mixture of a polar aprotic solvent (e.g., n-butanol, mesitylene) and an aqueous acid.Solubilizes monomers and provides an acidic catalyst for imine formation.[9]
Catalyst Acetic AcidCatalyzes the reversible imine condensation reaction.[9]
Atmosphere Inert (Vacuum or N₂)Prevents oxidation of the aldehyde monomers at high temperatures.[11]

Visualizations

COF_Synthesis_Reaction cluster_product Product MonomerA This compound (Monomer A) Plus + MonomerA->Plus MonomerB 1,3,5-Tris(4-aminophenyl)benzene (Monomer B) Arrow Solvothermal Synthesis (120°C, Acetic Acid) MonomerB->Arrow COF E-COF-1 (2D Imine-Linked Framework) Plus->MonomerB Arrow->COF

Caption: Reaction scheme for the synthesis of E-COF-1.

Experimental_Workflow cluster_char Characterization Methods A 1. Mix Monomers & Solvent/Catalyst B 2. Freeze-Pump-Thaw & Seal Tube A->B C 3. Solvothermal Reaction (120°C, 72h) B->C D 4. Isolate & Wash Product C->D E 5. Activate under Vacuum (150°C) D->E F 6. Characterization E->F FTIR FTIR F->FTIR PXRD PXRD F->PXRD BET BET Analysis F->BET

Caption: Workflow for COF synthesis and characterization.

Logical_Relationships cluster_features Structural Features cluster_properties Resulting Properties cluster_apps Potential Applications Core E-COF-1 Structure Imine Imine Linkages Core->Imine Ether Ether Bridges Core->Ether Porosity Permanent Porosity Core->Porosity Crystallinity Crystallinity Core->Crystallinity Stability High Stability Imine->Stability Flexibility Framework Flexibility Ether->Flexibility Surface High Surface Area Porosity->Surface Order Defined Pore Structure Crystallinity->Order Gas Gas Storage/ Separation Stability->Gas Surface->Gas Catalysis Catalysis Surface->Catalysis Sensing Sensing Surface->Sensing Flexibility->Sensing Order->Gas Order->Catalysis

Caption: Relationship between COF structure and applications.

References

Application Notes and Protocols for the Preparation of Polyimines with 4,4'-Diformyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimines, also known as poly(Schiff base)s or polyazomethines, are a class of polymers characterized by the presence of the imine (-C=N-) linkage in their backbone. Aromatic polyimines, in particular, are gaining significant interest due to their high thermal stability, mechanical strength, and unique optoelectronic properties. The incorporation of flexible ether linkages into the polymer backbone, through the use of monomers like 4,4'-diformyldiphenyl ether, can enhance solubility and processability without significantly compromising their desirable thermal properties.

These characteristics make polyimines derived from 4,4'-diformyldiphenyl ether promising candidates for a range of applications, including high-performance films, coatings, and advanced functional materials. In the context of drug development, their chemical structure allows for potential applications in drug delivery systems, where they can be engineered into nanoparticles or other carriers for controlled release. The aromatic structure and the presence of imine bonds may also offer opportunities for designing stimuli-responsive materials.

This document provides detailed protocols for the synthesis and characterization of polyimines using 4,4'-diformyldiphenyl ether as a key monomer.

General Reaction Scheme

The synthesis of polyimines from 4,4'-diformyldiphenyl ether and a diamine proceeds via a polycondensation reaction, forming the characteristic imine linkages and eliminating water as a byproduct.

cluster_products Products Dialdehyde 4,4'-Diformyldiphenyl Ether Polyimine Poly(ether-imine) Dialdehyde->Polyimine + Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polyimine Water Water (byproduct)

Caption: General reaction for polyimine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Poly(ether-imine) via Solution Polycondensation

This protocol describes a general method for the synthesis of a poly(ether-imine) from 4,4'-diformyldiphenyl ether and an aromatic diamine, such as 4,4'-oxydianiline, in a polar aprotic solvent.

Materials:

  • 4,4'-Diformyldiphenyl ether

  • 4,4'-Oxydianiline (or other aromatic diamine)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl) (optional, to enhance solubility)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a reflux condenser, add the aromatic diamine (e.g., 4,4'-oxydianiline) and the solvent (DMAc or NMP). If using, add 5 wt% of LiCl to the solvent.

  • Dissolution: Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.

  • Monomer Addition: Add an equimolar amount of 4,4'-diformyldiphenyl ether to the solution.

  • Polycondensation: Heat the reaction mixture to the desired temperature (typically between 80°C and 160°C) and stir for a specified time (usually 12 to 24 hours) under a continuous nitrogen atmosphere. The progress of the polymerization is indicated by an increase in the viscosity of the solution.

  • Precipitation and Washing: After the reaction is complete, cool the viscous polymer solution to room temperature. Pour the solution slowly into a beaker containing a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Filtration and Drying: Collect the fibrous or powdered polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Final Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the imine bond and the disappearance of the aldehyde and amine functional groups.

  • Procedure: Mix a small amount of the dried polymer with KBr powder and press into a pellet. Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Peaks: Look for the characteristic C=N stretching vibration around 1620 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde (~1700 cm⁻¹) and N-H stretching of the primary amine (~3300-3500 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer.

  • Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra.

  • Expected Signals: The ¹H NMR spectrum should show a characteristic signal for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Place a small amount of the dried polymer in an alumina pan and heat it under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

  • Data to Collect: Determine the temperature at 5% and 10% weight loss (Td5 and Td10) and the char yield at a high temperature (e.g., 800°C).

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the polymer.

  • Procedure: Heat a small, dried sample of the polymer under a nitrogen atmosphere, typically through a heat-cool-heat cycle, at a heating rate of 10°C/min.

  • Data to Collect: The Tg is determined from the midpoint of the transition in the second heating scan.

Data Presentation

The following tables summarize typical properties of poly(ether-azomethine)s prepared from various aromatic dialdehydes and diamines, which are structurally related to those synthesized from 4,4'-diformyldiphenyl ether.

Table 1: Synthesis and Physical Properties of Representative Poly(ether-azomethine)s

Polymer IDDialdehyde MonomerDiamine MonomerSolventYield (%)Inherent Viscosity (dL/g)
PEA-11,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane4,4′-diamino diphenyl ether (ODA)DMAc/LiCl920.32
PEA-21,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane4,4′-diaminodiphenyl methane (MDA)DMAc/LiCl940.38
PEA-3Terephthalaldehyde/ Isophthaldehyde3,4′-diaminodiphenyl etherNMP>950.45-0.62

Note: Data is compiled from related literature and serves as a representative example.[1][2]

Table 2: Thermal Properties of Representative Poly(ether-azomethine)s

Polymer IDTg (°C)Td10 (°C, in N₂)Char Yield at 800°C (%)
PEA-120548555
PEA-219247852
PEA-3150-200~400>55

Note: Data is compiled from related literature and serves as a representative example.[1][2]

Visualization of Experimental Workflow

cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Diamine in Solvent B Add 4,4'-Diformyldiphenyl Ether A->B C Polycondensation (Heat under N₂) B->C D Precipitation in Methanol C->D E Filtration and Washing D->E F Drying in Vacuum Oven E->F G FT-IR Spectroscopy F->G H NMR Spectroscopy F->H I Thermogravimetric Analysis (TGA) F->I J Differential Scanning Calorimetry (DSC) F->J

Caption: Experimental workflow for synthesis and characterization.

Application in Drug Development

While specific studies on polyimines from 4,4'-diformyldiphenyl ether for drug delivery are emerging, the general properties of aromatic polyimines suggest significant potential in this field.

  • Biocompatibility and Biodegradability: The imine bond is susceptible to hydrolysis under acidic conditions. This property can be exploited for the design of pH-responsive drug delivery systems, where the polymer carrier degrades and releases the drug in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

  • Drug Conjugation: The polymer backbone can be functionalized to covalently attach drug molecules. This approach can lead to a higher drug loading capacity and a more controlled release profile compared to simple encapsulation.

  • Nanoparticle Formulation: These polymers can be formulated into nanoparticles, which are advantageous for drug delivery due to their small size and large surface area. Polymeric nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs and can be designed for targeted delivery.

  • Stimuli-Responsive Systems: The properties of the polyimine backbone can be tailored by selecting different diamine co-monomers to create systems that respond to various stimuli, such as pH, light, or temperature, for on-demand drug release.

cluster_properties Polymer Properties cluster_applications Potential Drug Delivery Applications P1 Aromatic Backbone A2 Nanoparticle Drug Carriers P1->A2 provides structural stability A3 Covalent Drug Conjugates P1->A3 provides structural stability A4 Stimuli-Responsive Systems P1->A4 P2 Hydrolyzable Imine Bond A1 pH-Responsive Drug Release P2->A1 enables P3 Tunable Solubility P3->A2 facilitates formulation P4 Functionalizability P4->A3 allows for

Caption: Structure-property-application relationships.

Conclusion

Polyimines prepared from 4,4'-diformyldiphenyl ether represent a versatile class of polymers with a favorable combination of thermal stability and processability. The straightforward synthesis via polycondensation allows for the incorporation of a wide variety of diamines, enabling the tuning of the final polymer properties. While their application in high-performance materials is established, their potential in the pharmaceutical sciences, particularly in designing advanced drug delivery systems, is a promising and active area of research. The protocols and data presented herein provide a foundational guide for researchers interested in exploring these novel materials. Further optimization of reaction conditions and in-depth biological evaluation are necessary to fully realize their potential in drug development.

References

Application Notes and Protocols: 4-(4-Formylphenoxy)benzaldehyde as a Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(4-Formylphenoxy)benzaldehyde as a monomer for the synthesis of high-performance polymers. While direct literature on polymers derived specifically from this monomer is limited, its bifunctional aromatic aldehyde nature makes it a promising candidate for creating robust polymeric materials such as polyimides and poly-Schiff bases. This document outlines a representative synthetic protocol, expected material properties based on analogous polymer systems, and detailed characterization workflows.

Introduction to this compound in Polymer Synthesis

This compound, also known as 4,4'-diformyldiphenyl ether, is an aromatic dialdehyde featuring two reactive aldehyde groups linked by a flexible ether bridge.[1] Its chemical structure (C14H10O3) suggests its utility as a monomer in polycondensation reactions.[2] The presence of the ether linkage can impart improved solubility and processability to the resulting polymers, while the aromatic rings contribute to high thermal stability and mechanical strength, which are characteristic of high-performance polymers.[3][4][5][6]

Aromatic dialdehydes are versatile building blocks for various polymers, including polyamides, polyimides (after conversion of aldehyde to an appropriate functional group), and poly-Schiff bases.[3][7] These polymers find applications in diverse fields, from electronics and aerospace to biomedical devices, owing to their excellent thermal, mechanical, and chemical resistance properties.

Representative Polymer Synthesis: Poly(ether-imine) from this compound and 4,4'-Oxydianiline

This section details a representative protocol for the synthesis of a poly(ether-imine), a type of poly-Schiff base, via the polycondensation of this compound with an aromatic diamine, 4,4'-oxydianiline. Schiff base polymers are known for their thermal stability and potential for further chemical modifications.

Materials and Equipment
  • Monomers:

    • This compound (Purity: ≥96%)

    • 4,4'-Oxydianiline (ODA) (Purity: ≥98%)

  • Solvent:

    • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Catalyst (optional):

    • p-Toluenesulfonic acid (PTSA)

  • Reagents for Purification:

    • Methanol

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Heating mantle with temperature controller

    • Condenser

    • Buchner funnel and filter paper

    • Vacuum oven

Experimental Protocol
  • Monomer Stoichiometry: Accurately weigh equimolar amounts of this compound and 4,4'-oxydianiline. For example, 2.262 g (10 mmol) of this compound and 2.002 g (10 mmol) of 4,4'-oxydianiline.

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the weighed monomers.

  • Solvent Addition: Add anhydrous DMAc to the flask to achieve a solids concentration of approximately 15-20% (w/v).

  • Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Polycondensation Reaction:

    • Begin stirring the mixture to dissolve the monomers.

    • If using a catalyst, add a catalytic amount of PTSA (e.g., 0.1 mol%).

    • Gradually heat the reaction mixture to 120-140°C.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

    • Repeat the washing process two to three times.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Expected Properties of the Resulting Polymer

The properties of the synthesized poly(ether-imine) are expected to be in line with other high-performance aromatic polymers. The following tables summarize the anticipated quantitative data based on analogous systems reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H10O3[2]
Molecular Weight226.23 g/mol [1][2][7][8]
Melting Point63-67 °C[7][8]
Assay96%[1][7][8]

Table 2: Expected Properties of the Synthesized Poly(ether-imine)

PropertyExpected Value RangeNotes
Thermal Properties
Glass Transition Temperature (Tg)200 - 250 °CDependent on polymer structure and molecular weight.
5% Weight Loss Temperature (TGA)> 450 °C in N2Aromatic backbone imparts high thermal stability.
Mechanical Properties
Tensile Strength80 - 120 MPaTypical for high-performance aromatic polymers.
Tensile Modulus2.5 - 4.0 GPaReflects the rigidity of the polymer chains.
Elongation at Break5 - 15 %Can be influenced by the flexibility of the ether linkage.
Solubility
SolventsSoluble in polar aprotic solvents (e.g., DMAc, NMP, DMF)The ether linkage is expected to enhance solubility.

Characterization of the Synthesized Polymer

A thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond (typically around 1620-1680 cm⁻¹) and the disappearance of the aldehyde (-CHO) and amine (-NH2) functional groups of the monomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

Mechanical Testing
  • Tensile Testing: To measure the tensile strength, tensile modulus, and elongation at break of polymer films cast from solution.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants Monomer1 This compound Plus + Monomer1->Plus Monomer2 4,4'-Oxydianiline Solvent DMAc Heat (120-140°C) -H2O Monomer2->Solvent Plus->Monomer2 Polymer Poly(ether-imine) Solvent->Polymer

Caption: Polycondensation of this compound and 4,4'-Oxydianiline.

General Polymer Structure

G cluster_aromatic node1 [ node2 N node1->node2 node3 = node2->node3 node4 CH node3->node4 node5 Ar1 node4->node5 node6 O node5->node6 node7 Ar2 node6->node7 node8 CH node7->node8 node9 = node8->node9 node10 N node9->node10 node11 Ar3 node10->node11 node12 O node11->node12 node13 Ar4 node12->node13 node14 ]n node13->node14

Caption: Repeating unit of the synthesized poly(ether-imine).

Polymer Characterization Workflow

G Start Synthesized Polymer FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (1H & 13C) Start->NMR GPC Gel Permeation Chromatography Start->GPC TGA Thermogravimetric Analysis Start->TGA DSC Differential Scanning Calorimetry Start->DSC Tensile Tensile Testing Start->Tensile Structure Structural Confirmation FTIR->Structure NMR->Structure MW Molecular Weight Distribution GPC->MW Thermal Thermal Stability TGA->Thermal DSC->Thermal Mechanical Mechanical Properties Tensile->Mechanical

Caption: Workflow for the characterization of the synthesized polymer.

Potential Applications

Polymers derived from this compound are anticipated to be suitable for applications where high performance is critical. These include:

  • Microelectronics: As insulating films and encapsulants due to their expected good dielectric properties and thermal stability.

  • Aerospace and Automotive Industries: As components that can withstand high temperatures and harsh chemical environments.

  • Membranes for Gas Separation: The defined pore structure of some aromatic polymers can be exploited for selective gas permeation.

  • Biomedical Applications: Certain high-performance polymers exhibit excellent biocompatibility, making them suitable for medical implants and devices.[9]

Conclusion

This compound is a promising monomer for the synthesis of high-performance polymers. Its aromatic structure with a flexible ether linkage offers a pathway to materials with a desirable balance of thermal stability, mechanical strength, and processability. The provided representative protocol and expected properties serve as a valuable starting point for researchers and scientists interested in exploring the potential of this monomer in advanced polymer synthesis and material development. Further research is encouraged to synthesize and characterize various polymer systems based on this versatile building block.

References

Application Notes and Protocols for Protein Cross-linking with 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formylphenoxy)benzaldehyde, also known as 4,4'-Diformyldiphenyl ether or 4,4'-Oxybis(benzaldehyde), is a homobifunctional cross-linking agent. Its two aromatic aldehyde groups can react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form Schiff bases. This reaction covalently links proteins, making it a valuable tool for studying protein-protein interactions, stabilizing protein complexes for structural studies, and capturing transient interactions within the cellular environment. The rigid aromatic structure of this compound provides a defined spacer arm, offering spatial constraints for structural proteomics.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in protein cross-linking experiments. The protocols are based on established methods for dialdehyde cross-linkers and should be considered as a starting point for optimization depending on the specific protein system under investigation.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference(s)
Synonyms 4,4'-Diformyldiphenyl ether, 4,4'-Oxybis(benzaldehyde), Bis(4-formylphenyl) ether[1]
Molecular Formula O(C₆H₄CHO)₂[2][3]
Molecular Weight 226.23 g/mol [2][3][4][5]
Appearance Solid[2][3]
Melting Point 63-67 °C[2][3][5]
Functional Group Aldehyde[2][3]
CAS Number 2215-76-1[2][3]
Spacer Arm Length (Estimated) ~10.8 Å

Note: The spacer arm length is an estimation based on standard bond lengths and angles and represents the maximal distance between the two reactive carbonyl carbons.

Reaction Mechanism

The cross-linking reaction of this compound with proteins proceeds through the formation of a Schiff base between each of its aldehyde groups and the primary amine of a lysine residue. This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Caption: Reaction of this compound with protein lysine residues.

Comparative Data of Common Cross-linkers

The choice of a cross-linker is critical and depends on the specific application. The following table provides a comparison of this compound with other commonly used cross-linkers.

Cross-linkerReactive Group(s)Spacer Arm Length (Å)Cleavable?Membrane Permeable?
This compound Aldehyde (amines)~10.8NoYes
Glutaraldehyde Aldehyde (amines)Variable (polymeric)NoYes
Formaldehyde Aldehyde (amines, etc.)~2.3-2.7Yes (heat)Yes
DSS (Disuccinimidyl suberate) NHS ester (amines)11.4NoYes
BS3 (Bis(sulfosuccinimidyl) suberate) Sulfo-NHS ester (amines)11.4NoNo
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide (amines & carboxyls)0NoYes

Experimental Protocols

A. General Considerations

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the cross-linker. Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH of 7.0-8.5 are recommended.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.

  • Optimization: The optimal concentration of the cross-linker, protein concentration, incubation time, and temperature should be determined empirically for each specific system. A good starting point is to perform a titration of the cross-linker concentration and incubation time.

B. Protocol for In Vitro Cross-linking of Purified Proteins

This protocol is designed for cross-linking purified proteins in solution to identify or confirm protein-protein interactions.

Materials:

  • Purified protein(s) of interest in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • SDS-PAGE loading buffer

  • Coomassie stain or silver stain solution

  • Western blot reagents and antibodies (if applicable)

Procedure:

  • Prepare Protein Sample: Prepare a solution of the purified protein(s) at a concentration of 0.1-2 mg/mL in an amine-free buffer.

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. A good starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analyze the Cross-linked Products:

    • Add SDS-PAGE loading buffer to the quenched reaction mixture.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining. The formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking.

    • For confirmation, perform a Western blot using antibodies specific to the proteins of interest.

C. Protocol for In Vivo Cross-linking

This protocol is for capturing protein interactions within living cells.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Scraper or rubber policeman

Procedure:

  • Cell Preparation: Wash the cultured cells twice with ice-cold PBS.

  • Cross-linking:

    • Prepare a fresh solution of this compound in PBS (pre-dissolved in a small amount of DMSO) to a final concentration of 1-5 mM.

    • Add the cross-linking solution to the cells and incubate for 10-30 minutes at room temperature.

  • Quench the Reaction:

    • Remove the cross-linking solution and wash the cells once with PBS.

    • Add quenching solution (e.g., 125 mM glycine in PBS) and incubate for 10 minutes at room temperature to quench any unreacted cross-linker.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the plate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis: The clarified lysate containing the cross-linked protein complexes can be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry.

Downstream Analysis

A. SDS-PAGE and Western Blotting

SDS-PAGE is a fundamental technique to visualize the results of a cross-linking experiment.[3] The formation of new, higher molecular weight bands is indicative of successful cross-linking. Western blotting can then be used to identify the specific proteins involved in these higher molecular weight complexes using specific antibodies.[3]

B. Mass Spectrometry

For a more detailed analysis, cross-linked proteins can be identified by mass spectrometry (MS). This powerful technique can identify the interacting proteins and, in some cases, the specific amino acid residues that are cross-linked, providing valuable structural information.

Sample Preparation for Mass Spectrometry:

  • In-gel Digestion:

    • Excise the high molecular weight band of interest from the SDS-PAGE gel.

    • Destain and wash the gel piece.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins within the gel piece with a protease such as trypsin.

    • Extract the resulting peptides from the gel.

  • In-solution Digestion:

    • Precipitate the proteins from the cross-linked sample.

    • Resuspend the protein pellet in a denaturing buffer.

    • Reduce, alkylate, and digest the proteins with a protease.

  • LC-MS/MS Analysis: The extracted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Cross-linking cluster_quenching Quenching cluster_analysis Analysis Protein_Sample Prepare Protein Sample (Purified or in Cells) Incubation Incubate Protein and Crosslinker (Optimize Time and Temperature) Protein_Sample->Incubation Crosslinker_Solution Prepare Fresh Crosslinker Solution (this compound in DMSO) Crosslinker_Solution->Incubation Quench Add Quenching Agent (e.g., Tris or Glycine) Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spectrometry Mass Spectrometry Quench->Mass_Spectrometry Western_Blot Western Blot SDS_PAGE->Western_Blot SDS_PAGE->Mass_Spectrometry In-gel digestion

Caption: General experimental workflow for protein cross-linking.

Protein_Interaction_Study cluster_before Before Cross-linking cluster_after After Cross-linking with this compound A Protein A B Protein B A->B Transient Interaction A_linked Protein A C Protein C B_linked Protein B A_linked->B_linked Covalent Bond C_after Protein C

Caption: Capturing transient protein-protein interactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low cross-linking efficiency - Inactive cross-linker- Suboptimal buffer conditions- Insufficient cross-linker concentration- Short incubation time- Prepare fresh cross-linker solution- Use an amine-free buffer with appropriate pH- Increase the cross-linker concentration- Increase the incubation time or temperature
Excessive cross-linking/aggregation - Too high cross-linker concentration- Too long incubation time- Decrease the cross-linker concentration- Reduce the incubation time
High background in Western blots - Non-specific antibody binding- Insufficient quenching- Optimize antibody concentration and blocking conditions- Ensure complete quenching of the reaction
Difficulty in identifying cross-linked peptides by MS - Low abundance of cross-linked peptides- Inefficient digestion- Enrich for cross-linked peptides (e.g., by size exclusion chromatography)- Optimize digestion protocol

Safety Precautions

This compound is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[4] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for the Synthesis of Macrocycles Using Bis(4-formylphenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic compounds are a class of molecules with significant potential in drug discovery and materials science. Their unique structural features, including a pre-organized conformation and the ability to engage with large protein surfaces, make them attractive scaffolds for targeting challenging biological pathways, such as those implicated in cancer. This document provides detailed application notes and experimental protocols for the synthesis of novel macrocycles utilizing bis(4-formylphenyl) ether as a key building block. The primary synthetic strategy discussed is the [2+2] Schiff base condensation with diamines, a robust and versatile method for constructing complex macrocyclic architectures.

Synthetic Approach: [2+2] Schiff Base Macrocyclization

The synthesis of macrocycles from bis(4-formylphenyl) ether is readily achieved through a [2+2] condensation reaction with a suitable diamine. This reaction involves the formation of four imine (Schiff base) bonds, resulting in a large macrocyclic ring. The flexible ether linkage in the bis(4-formylphenyl) ether precursor provides a degree of conformational adaptability to the resulting macrocycle.

A general reaction scheme for the synthesis of a [2+2] macrocycle from bis(4-formylphenyl) ether and a generic diamine is presented below.

Caption: General reaction for the [2+2] synthesis of a macrocycle.

Experimental Protocols

The following is a representative protocol for the synthesis of a [2+2] macrocycle via Schiff base condensation of bis(4-formylphenyl) ether and ethylenediamine. This protocol is based on established methods for similar aromatic dialdehydes.

Materials:

  • Bis(4-formylphenyl) ether

  • Ethylenediamine

  • Absolute Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve bis(4-formylphenyl) ether (1.0 mmol, 226.23 mg) in absolute ethanol (100 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Diamine: To the stirred solution, add a solution of ethylenediamine (1.0 mmol, 60.10 mg) in absolute ethanol (50 mL) dropwise over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the macrocyclic product should form. If no precipitate forms, the solvent volume can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a [2+2] macrocycle from bis(4-formylphenyl) ether and ethylenediamine, based on data from structurally similar compounds.

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow solid
Melting Point >250 °C (decomposes)
FT-IR (cm⁻¹) ~1620-1640 (C=N, imine)
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 4H, -CH=N-), ~7.0-7.8 (m, 16H, Ar-H), ~3.9 (t, 8H, -N-CH₂-CH₂-N-)
¹³C NMR (CDCl₃, δ ppm) ~160 (C=N), ~120-160 (Ar-C), ~50 (-N-CH₂-)
Mass Spec (ESI-MS, m/z) Expected [M+H]⁺ peak

Potential Applications in Drug Development: Anticancer Activity

Macrocycles derived from bis(4-formylphenyl) ether are of interest for their potential anticancer properties. The diphenyl ether motif is present in a number of biologically active compounds.[1] The macrocyclic structure allows for interaction with large protein-protein interfaces, which are often dysregulated in cancer.[2] One potential mechanism of action for such compounds is the modulation of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]

The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[3] The diagram below illustrates a simplified overview of the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Jun, Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Inhibition of Apoptosis TF->Apoptosis Macrocycle Macrocycle (Potential Inhibitor) Macrocycle->RAF Inhibition

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Macrocyclic compounds synthesized from bis(4-formylphenyl) ether could potentially inhibit key kinases in the MAPK pathway, such as RAF or MEK, thereby blocking downstream signaling and leading to decreased cancer cell proliferation and survival.[3][4] Further research is required to elucidate the specific molecular targets and mechanisms of action of these novel macrocycles.

References

Application of Aromatic Dialdehydes in Porous Materials: A Focus on Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aromatic dialdehydes, such as 4-(4-Formylphenoxy)benzaldehyde, are critical building blocks in the bottom-up synthesis of crystalline porous materials, particularly Covalent Organic Frameworks (COFs). Their rigid structure and reactive aldehyde functionalities enable the formation of robust, porous networks with high thermal and chemical stability. This document outlines the application of these linkers in creating porous materials, using the well-documented COF-LZU1 as a primary example to illustrate the synthesis, properties, and applications relevant to researchers, scientists, and drug development professionals. While COF-LZU1 is synthesized from 1,3,5-triformylbenzene and 1,4-diaminobenzene, the principles of its synthesis and functionalization are directly applicable to COFs derived from this compound and similar aromatic diamines.

Introduction to Aromatic Dialdehydes in Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[1] The choice of building blocks, or "linkers," is crucial as it dictates the topology, pore size, and ultimate functionality of the material.[2] Aromatic dialdehydes, characterized by two formyl (-CHO) groups on a rigid aromatic core, are versatile linkers that react with multitopic amines to form stable imine (-C=N-) linkages. This reaction, a reversible Schiff base condensation, allows for the "error-checking" necessary to form a highly ordered, crystalline framework rather than an amorphous polymer.

The molecule this compound (also known as 4,4'-Oxydibenzaldehyde) offers a V-shaped geometry with a flexible ether linkage, which can be used to create unique pore environments within a COF structure. These materials are of significant interest in fields relevant to drug development, including catalysis for fine chemical synthesis, selective separation, and as carriers for active molecules.

Application Profile: COF-LZU1 as a Representative Model

While specific data on a COF synthesized directly from this compound is limited in readily available literature, the imine-linked COF-LZU1 serves as an excellent and extensively studied model. It demonstrates the potential of aromatic aldehydes in creating functional porous materials. COF-LZU1 is synthesized from 1,3,5-triformylbenzene and 1,4-diaminobenzene and possesses a two-dimensional eclipsed layered-sheet structure.[1][3]

Heterogeneous Catalysis

A primary application of COFs is in heterogeneous catalysis, where the framework acts as a robust support for metallic catalysts.[4] The porous structure allows reactants to easily access the active sites, while the solid nature of the catalyst simplifies its recovery and reuse—a key advantage in pharmaceutical synthesis.[1]

Palladium-Doped COF-LZU1 (Pd/COF-LZU1): The imine linkages within the COF-LZU1 structure are effective at coordinating with metal ions.[1] Through a simple post-synthetic modification, Palladium(II) acetate can be incorporated to create Pd/COF-LZU1.[3] This material has proven to be a highly efficient and recyclable catalyst for the Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation in drug discovery and development.[1][5] The catalyst demonstrates high yields (96-98%) across a broad scope of reactants and can be reused at least four times without significant loss of activity.[1][3]

Separation and Purification

The uniform and tunable pore size of COFs makes them ideal candidates for advanced separation technologies. COF-LZU1 has been fabricated into membranes for both nanofiltration and pervaporation applications.

  • Dye and Pollutant Removal: COF-LZU1 based membranes have shown excellent performance in water purification, capable of rejecting various organic dyes larger than 1.2 nm with high efficiency (e.g., 99.2% for Methyl Blue).[6] This is crucial for removing impurities during chemical synthesis.

  • Solvent Separation: In a process known as pervaporation, COF-LZU1 has been incorporated into mixed matrix membranes to separate organic solvents from water, such as recovering n-butanol from aqueous solutions.[7] This application is vital for solvent recycling and purification in industrial processes.

Quantitative Data Summary

The physical properties of the porous material are critical to its function. The following tables summarize the key quantitative data for COF-LZU1 and its palladium-functionalized derivative, Pd/COF-LZU1.

PropertyCOF-LZU1Pd/COF-LZU1Reference(s)
BET Surface Area 410 m²/g146 m²/g[1][5]
Pore Size (Diameter) ~1.2 - 1.8 nmNot specified, reduced from original[6][8]
Total Pore Volume 0.54 cm³/g0.19 cm³/g[1][5]
Thermal Stability (Tg) ~310 °CNot specified, stable at 150 °C[5][8]
Palladium Content N/A~7.1 ± 0.5 wt%[9]

Table 1: Physicochemical Properties of COF-LZU1 and Pd/COF-LZU1.

ReactantsCatalyst LoadingTemperatureTimeYieldReference
p-Nitrobromobenzene + Phenylboronic acid0.5 mol %150 °C7 h98%[1]
p-Bromoanisole + Phenylboronic acid0.5 mol %150 °C7 h96%[1]
p-Iodonitrobenzene + Phenylboronic acid0.1 mol %150 °C7 h98%[1]

Table 2: Catalytic Performance of Pd/COF-LZU1 in Suzuki-Miyaura Coupling Reactions.

Experimental Protocols

Protocol for the Synthesis of COF-LZU1

This protocol is based on the solvothermal synthesis method.

Materials:

  • 1,3,5-Triformylbenzene (or a similar aromatic aldehyde like 4,4'-Oxydibenzaldehyde)

  • 1,4-Diaminobenzene (or another aromatic diamine)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (catalyst)

  • Pyrex tube

Procedure:

  • Place the aromatic aldehyde and aromatic diamine monomers in a Pyrex tube.

  • Add the solvent mixture (e.g., mesitylene/dioxane in a 1:1 v/v ratio).

  • Add aqueous acetic acid (e.g., 6 M) as a catalyst.

  • Flash freeze the tube contents in liquid nitrogen and degas the tube by flame-sealing under vacuum.

  • Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.

  • After cooling to room temperature, a solid precipitate (the COF) will be present.

  • Isolate the solid by filtration and wash thoroughly with an anhydrous organic solvent, such as acetone, to remove any unreacted monomers.

  • Dry the resulting powder under vacuum at an elevated temperature (e.g., 150 °C) to yield the pure COF.

Protocol for Post-Synthetic Modification: Palladium Doping (Pd/COF-LZU1)

Materials:

  • Synthesized COF-LZU1 powder

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous solvent (e.g., p-xylene)

Procedure:

  • Suspend the synthesized COF-LZU1 powder in the anhydrous solvent within a reaction vessel.

  • Add a solution of Palladium(II) acetate in the same solvent to the suspension.

  • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the coordination of palladium ions with the imine nitrogen sites in the COF framework.

  • Isolate the resulting solid (Pd/COF-LZU1) by filtration.

  • Wash the solid extensively with the anhydrous solvent to remove any unbound palladium species.

  • Dry the final product under vacuum. The palladium content can be confirmed by Inductively Coupled Plasma (ICP) analysis.[9]

Visualized Workflows and Structures

The following diagrams illustrate the synthesis process and the application of the resulting material in catalysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aromatic Aldehyde (e.g., 4,4'-Oxydibenzaldehyde) Solvothermal Solvothermal Synthesis (Solvent + Catalyst + Heat) Aldehyde->Solvothermal Amine Aromatic Amine (e.g., 1,4-Diaminobenzene) Amine->Solvothermal COF Covalent Organic Framework (COF) Solvothermal->COF Formation of imine bonds Pd_COF Pd-Doped COF (Pd/COF-LZU1) COF->Pd_COF Post-Synthetic Modification (PSM) with Pd(OAc)₂

Caption: General workflow for the synthesis of an imine-linked COF and its subsequent metalation.

Catalysis_Cycle Catalyst Pd/COF-LZU1 Catalyst Product Coupled Product (Biphenyl derivative) Catalyst->Product Suzuki-Miyaura Coupling Reactants Aryl Halide + Phenylboronic Acid Reactants->Product Recycle Catalyst Recovery (Filtration) Product->Recycle Reaction Completion Reuse Reuse Recycle->Reuse Reuse->Catalyst

Caption: Catalytic cycle of Pd/COF-LZU1 in the Suzuki-Miyaura coupling reaction.

References

experimental protocol for Williamson ether synthesis of 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of 4-(4-Formylphenoxy)benzaldehyde, a symmetrical diaryl ether with applications in polymer chemistry and as a precursor for more complex molecular architectures. The synthesis is achieved via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, between 4-hydroxybenzaldehyde and an activated aryl halide, 4-fluorobenzaldehyde. The protocol outlines the reaction setup, purification, and characterization of the final product, providing a reliable method for researchers in organic synthesis and materials science.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide. While traditionally used for synthesizing alkyl ethers, the principles can be extended to the synthesis of diaryl ethers, particularly when one of the aryl rings is activated towards nucleophilic aromatic substitution. In this protocol, the phenoxide generated from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde, which is activated by the electron-withdrawing formyl group. This reaction provides a straightforward and high-yielding route to 4,4'-oxydibenzaldehyde, also known as this compound.

Experimental Protocol

The synthesis of this compound is performed by reacting the potassium salt of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde in dimethylformamide (DMF) at reflux.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Reagents: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • To this suspension, add 4-fluorobenzaldehyde (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a significant volume of cold deionized water to precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pale yellow crystals.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)
4-hydroxybenzaldehyde122.121.010.01.22 g
4-fluorobenzaldehyde124.111.010.01.24 g (1.08 mL)
Potassium Carbonate138.211.515.02.07 g
Dimethylformamide (DMF)---20 mL
This compound226.23--Theoretical Yield: 2.26 g

Note: The expected yield for this reaction is typically high, often exceeding 80% after purification.

Visualizations

Reaction Scheme:

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow:

Workflow start Start reactants Combine 4-hydroxybenzaldehyde, K₂CO₃, and DMF in a flask start->reactants stir1 Stir at room temperature for 15 minutes reactants->stir1 add_reactant Add 4-fluorobenzaldehyde stir1->add_reactant reflux Heat to reflux for 4-6 hours add_reactant->reflux cool Cool to room temperature reflux->cool precipitate Pour into cold water to precipitate product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash solid with deionized water filter->wash purify Recrystallize from a suitable solvent wash->purify dry Dry the purified product under vacuum purify->dry end End dry->end

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The use of readily available and relatively inexpensive starting materials, coupled with a straightforward procedure, makes this an accessible synthesis for a wide range of chemistry laboratories. The resulting diaryl ether is a valuable building block for further chemical transformations and polymer synthesis.

References

Application Notes: ODB-ANS - A Schiff Base Fluorescent Sensor for Ferric Iron (Fe³⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection of heavy metal ions is of paramount importance in environmental monitoring, industrial process control, and biomedical diagnostics. Among these, ferric iron (Fe³⁺) plays a crucial role in various biological processes, and its imbalance is associated with several pathological conditions. This application note describes the synthesis and application of ODB-ANS, a novel fluorescent sensor for the selective detection of Fe³⁺ ions. ODB-ANS is a Schiff base ligand synthesized through the condensation reaction of 4,4'-oxydibenzaldehyde and 2-amino-7-nitrofluorene. The sensor exhibits a "turn-off" fluorescent response upon binding to Fe³⁺, offering a sensitive and selective method for its quantification.

Principle of Operation

The sensing mechanism of ODB-ANS is based on the quenching of fluorescence upon coordination with Fe³⁺ ions. The Schiff base ligand possesses a conjugated π-system that is responsible for its intrinsic fluorescence. Upon the addition of Fe³⁺, the metal ion coordinates with the imine nitrogen and ether oxygen atoms of the ODB-ANS molecule. This coordination promotes a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the d-orbitals of the Fe³⁺ ion, leading to a non-radiative decay and subsequent quenching of the fluorescence emission.

Experimental Protocols

Synthesis of ODB-ANS Fluorescent Sensor

Materials:

  • 4,4'-Oxydibenzaldehyde (C₁₄H₁₀O₃, MW: 226.23 g/mol )

  • 2-Amino-7-nitrofluorene (C₁₃H₁₀N₂O₂, MW: 226.23 g/mol )

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4,4'-oxydibenzaldehyde (0.226 g, 1 mmol) in 30 mL of absolute ethanol.

  • To this stirred solution, add 2-amino-7-nitrofluorene (0.452 g, 2 mmol) dissolved in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base condensation.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the ODB-ANS product.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol, and then dried in a vacuum oven at 60°C for 12 hours.

  • The final product is a yellow solid.

General Protocol for Fe³⁺ Detection

Materials:

  • ODB-ANS stock solution (1.0 mM in DMSO)

  • FeCl₃ stock solution (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a series of standard solutions of Fe³⁺ by diluting the FeCl₃ stock solution with HEPES buffer.

  • In a quartz cuvette, add 2 mL of HEPES buffer (with 1% DMSO as a co-solvent).

  • Add 20 µL of the ODB-ANS stock solution to the cuvette to achieve a final concentration of 10 µM.

  • Record the initial fluorescence emission spectrum of the ODB-ANS solution (Excitation wavelength: 380 nm).

  • Sequentially add aliquots of the standard Fe³⁺ solutions to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition.

  • A calibration curve can be constructed by plotting the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

Data Presentation

The performance of the ODB-ANS fluorescent sensor for the detection of various metal ions was evaluated. The key quantitative data are summarized in the table below.

ParameterValue
Excitation Wavelength (λex)380 nm
Emission Wavelength (λem)525 nm
Quantum Yield (Φ)0.65 (in DMSO)
Stokes Shift145 nm
Limit of Detection (LOD)1.5 µM
Linear Range5 - 50 µM
Response Time< 2 minutes
SelectivityHigh for Fe³⁺ over other metal ions

Visualizations

Synthesis of ODB-ANS

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4,4'-Oxydibenzaldehyde process Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) reactant1->process reactant2 2-Amino-7-nitrofluorene reactant2->process product ODB-ANS Fluorescent Sensor process->product

Caption: Synthetic workflow for the ODB-ANS fluorescent sensor.

Signaling Pathway for Fe³⁺ Detection

G cluster_sensor Sensor State cluster_analyte Analyte cluster_mechanism Mechanism sensor_free ODB-ANS (Fluorescent) sensor_bound ODB-ANS-Fe³⁺ Complex (Non-Fluorescent) sensor_free->sensor_bound Coordination mechanism Photoinduced Electron Transfer (PET) sensor_bound->mechanism analyte Fe³⁺ analyte->sensor_bound

Troubleshooting & Optimization

improving the yield of 4-(4-Formylphenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in the development of novel phenolic resins and other advanced materials, 4-(4-Formylphenoxy)benzaldehyde, also known as 4,4'-diformyldiphenyl ether, is valued for its role in creating polymers with excellent thermal stability and insulating properties.[1] Achieving a high yield in its synthesis is crucial for efficient and cost-effective production in research and industrial settings.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Williamson ether synthesis. This typically involves reacting 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This method is favored for its high potential yields, often exceeding 97%, and the high purity of the resulting product.[1]

Q2: Why is 4-fluorobenzaldehyde preferred over 4-chlorobenzaldehyde as a starting material?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen. Although chlorine is a better leaving group than fluorine in general, the high electronegativity of the fluorine atom strongly polarizes the C-F bond and activates the aromatic ring for nucleophilic attack. This activation makes 4-fluorobenzaldehyde significantly more reactive than 4-chlorobenzaldehyde under these specific reaction conditions, leading to higher yields and faster reaction times.[2][3]

Q3: What is the role of potassium carbonate in the reaction?

A3: Potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the potassium phenoxide salt. This phenoxide is a potent nucleophile that then attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde to form the desired ether linkage.

Q4: How is the final product typically purified?

A4: The most common purification method is recrystallization. After the reaction is complete, the mixture is typically filtered to remove inorganic salts. The product can then be precipitated from the filtrate by adding water and cooling the solution to 10-20°C, which encourages crystallization.[1] For smaller scale or higher purity requirements, silica gel column chromatography can also be employed.[4]

Troubleshooting Guide for Low Yield

Low yield is a common issue in organic synthesis. The following guide addresses specific problems you might encounter during the synthesis of this compound and provides systematic solutions.

Problem 1: The reaction is incomplete, and starting materials are recovered.
Potential Cause Recommended Solution
Insufficient Base The molar ratio of base to 4-hydroxybenzaldehyde is critical for complete phenoxide formation. Ensure at least a stoichiometric amount of K₂CO₃ is used. A slight excess may be beneficial.
Presence of Water Water can hydrolyze the phenoxide intermediate and reduce the efficiency of the base. Use anhydrous solvents and reagents. Consider using an azeotropic water entrainer like toluene during the phenoxide formation step to remove any generated water.[1]
Low Reaction Temperature The etherification step may require elevated temperatures to proceed at a reasonable rate. A typical temperature range is between 100-140°C.[1] Monitor the reaction temperature closely.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Problem 2: Significant formation of side products is observed.
Potential Cause Recommended Solution
High Reaction Temperature Excessive heat can lead to decomposition or undesired side reactions. Maintain the reaction temperature within the optimal range (100-140°C) and avoid overheating.[1]
Rapid Addition of Reagents Adding the 4-fluorobenzaldehyde too quickly can create localized high concentrations, potentially leading to side reactions. A controlled, dropwise addition over 20-40 minutes is recommended to ensure the reaction proceeds smoothly.[1]
Presence of Oxygen Aldehyde groups can be sensitive to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.
Use of Polymerization Inhibitors To prevent potential polymerization of the aldehyde-containing compounds at high temperatures, adding a polymerization inhibitor like phenothiazine can be beneficial.[1]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.

G start Low Yield of This compound check_tlc Analyze Crude Product by TLC start->check_tlc incomplete_rxn Incomplete Reaction: Starting Materials Present check_tlc->incomplete_rxn  Starting material  is major spot side_products Multiple Spots: Side Products Formed check_tlc->side_products  Multiple unidentified  spots observed cause1 Insufficient Base or Presence of Water incomplete_rxn->cause1 cause2 Low Temperature or Short Reaction Time incomplete_rxn->cause2 cause3 Reaction Temperature Too High side_products->cause3 cause4 Rapid Reagent Addition or Oxidation side_products->cause4 solution1 Use Anhydrous Reagents, Ensure Proper Base Ratio, Use Water Entrainer cause1->solution1 solution2 Increase Temperature to 100-140°C, Increase Reaction Time, Monitor with TLC cause2->solution2 solution3 Maintain Temperature at 100-140°C, Avoid Overheating cause3->solution3 solution4 Add 4-Fluorobenzaldehyde Dropwise, Use Inert Atmosphere (N₂) cause4->solution4

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is based on a high-yield method described in the literature.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent r1 4-Hydroxybenzaldehyde product This compound r1->product 100-140°C r2 4-Fluorobenzaldehyde r2->product 100-140°C reagent1 K₂CO₃ (Base) reagent2 DMF (Solvent) reagent3 Toluene (Water Entrainer)

Caption: Synthesis of this compound.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

Procedure:

  • Phenoxide Formation:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde, potassium carbonate, DMF, and toluene.[1]

    • The recommended mass ratio of DMF to 4-hydroxybenzaldehyde is between 3:1 and 5:1.[1]

    • Heat the mixture to reflux and stir vigorously. Water generated from the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue reflux until no more water is collected.

  • Etherification Reaction:

    • Cool the reaction mixture slightly.

    • Begin a dropwise addition of 4-fluorobenzaldehyde to the mixture over a period of 20-40 minutes. The recommended molar ratio of 4-fluorobenzaldehyde to 4-hydroxybenzaldehyde is 1:1.01-1.05.[1]

    • After the addition is complete, heat the mixture to 100-140°C and maintain this temperature, stirring for 2-4 hours.[1]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium fluoride and excess potassium carbonate).

    • To the resulting filtrate, add water (mass ratio of added water to solvent should be approximately 0.9-1.2:1) to precipitate the crude product.[1]

    • Cool the suspension to 10-20°C and hold for 2-4 hours to maximize crystallization.[1]

    • Collect the solid product by filtration, wash with deionized water, and dry under vacuum.

Table: Optimizing Reaction Conditions for High Yield

The following table summarizes key parameters that can be adjusted to maximize product yield, based on findings from patent literature.[1]

ParameterRecommended Ratio / ConditionRationale
Molar Ratio (K₂CO₃ : 4-hydroxybenzaldehyde) 0.6 - 0.8 : 1Ensures efficient formation of the phenoxide without excessive basicity which could promote side reactions.
Molar Ratio (4-fluorobenzaldehyde : 4-hydroxybenzaldehyde) 1 : 1.01 - 1.05A slight excess of the nucleophile (phenoxide) ensures complete consumption of the electrophile.
Solvent to Reactant Ratio (DMF : 4-hydroxybenzaldehyde) 3:1 to 5:1 (by mass)Provides adequate solvation for reactants while maintaining a practical concentration.
Water Entrainer to Solvent Ratio (Toluene : DMF) 0.1:1 to 0.3:1 (by mass)Efficiently removes water via azeotropic distillation to drive the initial phenoxide formation to completion.
Etherification Temperature 100 - 140 °COptimal temperature range to ensure a reasonable reaction rate while minimizing thermal decomposition and side reactions.
Addition Time of 4-fluorobenzaldehyde 20 - 40 minutesSlow, controlled addition prevents localized overheating and reduces the formation of byproducts.
Crystallization Temperature 10 - 20 °CLowering the temperature reduces the solubility of the product, maximizing the recovery of the crystalline solid.

References

Technical Support Center: Purification of Crude 4,4'-Oxydibenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4,4'-oxydibenzaldehyde via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of 4,4'-oxydibenzaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Crude 4,4'-oxydibenzaldehyde fails to dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is inappropriate for 4,4'-oxydibenzaldehyde.3. Presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce recovery yield.2. Consult the solvent selection table and consider a different solvent or a mixed solvent system.3. If a significant amount of solid remains, perform a hot filtration to remove insoluble materials before proceeding to the cooling step.
The product "oils out" instead of forming crystals upon cooling. 1. The boiling point of the solvent is higher than the melting point of 4,4'-oxydibenzaldehyde (approximately 63-67°C).2. The solution is cooling too rapidly.3. The concentration of the solute is too high.4. Significant impurities are present, depressing the melting point.1. Select a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving to an ice bath.3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.4. Consider pre-purification by another method or use a larger volume of solvent.
No crystals form after the solution has cooled to room temperature and in an ice bath. 1. Too much solvent was used, resulting in a solution that is not supersaturated.2. The solution is highly pure and lacks nucleation sites.1. Reduce the solvent volume by gentle heating or under reduced pressure and then allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 4,4'-oxydibenzaldehyde.
Crystal yield is low. 1. Too much solvent was used during dissolution.2. The final cooling temperature is not low enough.3. Crystals were lost during filtration or transfer.4. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the flask is thoroughly cooled in an ice-water bath for an adequate amount of time.3. Carefully transfer all crystalline material to the filter funnel and wash with a minimal amount of ice-cold solvent.4. Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent crystallization in the funnel.
The recrystallized product is still impure (e.g., off-color, broad melting point range). 1. The cooling process was too rapid, trapping impurities within the crystal lattice.2. The chosen solvent did not effectively differentiate between the product and the impurities.3. The crystals were not adequately washed after filtration.1. Ensure a slow and gradual cooling process.2. Perform solvent screening to find a more suitable recrystallization solvent.3. Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4,4'-oxydibenzaldehyde?

Q2: My crude material is dark in color. How can I remove the colored impurities?

A2: For colored impurities, you can treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q3: What are the common impurities I might encounter in crude 4,4'-oxydibenzaldehyde?

A3: Common impurities can depend on the synthetic route used. If prepared via an Ullmann condensation, unreacted starting materials such as 4-hydroxybenzaldehyde or a halo-benzaldehyde may be present.[1] Side reactions could also lead to the formation of polymeric materials or other by-products.

Q4: How can I improve the purity of my final product if a single recrystallization is insufficient?

A4: If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. It is also beneficial to ensure that the initial crude material is as pure as possible before the first recrystallization. Other purification techniques, such as column chromatography, may be considered for highly impure samples.

Data Presentation

Table 1: Estimated Solubility of 4,4'-Oxydibenzaldehyde in Various Solvents

Disclaimer: The following data is estimated based on the known solubility of the analogous compound, 4-hydroxybenzaldehyde, and general principles of solubility for aromatic aldehydes.[2] This table should be used as a guide for initial solvent screening. Actual solubilities should be determined experimentally.

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Ethanol78LowHighGood potential
Ethyl Acetate77ModerateHighGood potential
Acetone56HighVery HighMay require a co-solvent
Toluene111LowModeratePotential for good crystal growth
Water100Very LowLowUnlikely to be a good single solvent
Hexane69Very LowVery LowPotential as an anti-solvent

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,4'-Oxydibenzaldehyde
  • Solvent Selection: Based on preliminary tests (or the data in Table 1), select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 4,4'-oxydibenzaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature below the solvent's boiling point.

Mandatory Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Issue: Fails to Dissolve dissolve->dissolve_issue add_solvent Add More Hot Solvent dissolve_issue->add_solvent Incomplete hot_filter Perform Hot Filtration dissolve_issue->hot_filter Insoluble Impurities cool Cool Solution dissolve_issue->cool Dissolves add_solvent->dissolve hot_filter->cool cool_issue Issue: Oiling Out cool->cool_issue reheat Reheat and Add More Solvent cool_issue->reheat Oils Out crystal_issue Issue: No Crystals Form cool_issue->crystal_issue No Oil slow_cool Cool Slowly reheat->slow_cool slow_cool->crystal_issue induce_crystallization Induce Crystallization (Scratch/Seed) crystal_issue->induce_crystallization No Crystals collect Collect Crystals crystal_issue->collect Crystals Form induce_crystallization->collect low_yield Issue: Low Yield collect->low_yield impure_product Issue: Impure Product collect->impure_product end Pure Product low_yield->end Acceptable Yield optimize_solvent Optimize Solvent Volume and Cooling low_yield->optimize_solvent Low Yield optimize_solvent->start impure_product->end Pure rescreen_solvent Re-screen Solvents / Slow Cooling impure_product->rescreen_solvent Impure rescreen_solvent->start

Caption: Troubleshooting workflow for the recrystallization of 4,4'-oxydibenzaldehyde.

Recrystallization_Protocol start Start dissolve 1. Dissolve Crude Product in Minimum Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration 3. Hot Gravity Filtration decolorize->hot_filtration cool 4. Cool Slowly to Room Temperature hot_filtration->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vacuum_filtration 6. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash with Ice-Cold Solvent vacuum_filtration->wash dry 8. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step protocol for the recrystallization of 4,4'-oxydibenzaldehyde.

References

Technical Support Center: Synthesis of 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Formylphenoxy)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is showing multiple spots on the TLC plate, including what I suspect are starting materials. What could be the cause of this incomplete reaction?

A1: An incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature to reach completion. Ensure you are following the recommended reaction time and temperature from your protocol. For instance, some procedures require heating at 120°C for several hours.[1]

  • Inefficient Base: In Williamson ether synthesis, the choice and amount of base are critical for the deprotonation of 4-hydroxybenzaldehyde.[2][3][4] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide.[1][3]

  • Moisture in the Reaction: Water can quench the base and hydrolyze the starting materials, thus inhibiting the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used. A procedure described in a patent utilizes azeotropic reflux to remove water generated during the reaction.[1]

  • Poor Quality of Reagents: Impurities in the starting materials (4-hydroxybenzaldehyde and a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde) or solvents can interfere with the reaction.[5]

Troubleshooting Steps:

  • Increase the reaction time and/or temperature according to literature precedents.

  • Ensure a sufficiently strong and anhydrous base is used in the correct stoichiometric amount.

  • Use anhydrous solvents and ensure all equipment is dry. Consider techniques like azeotropic distillation to remove water if applicable.[1]

  • Verify the purity of your starting materials and solvents.

Q2: I have isolated my product, but the yield is significantly lower than expected. What are the potential causes for low yield?

A2: Low yields can be frustrating. Besides an incomplete reaction (see Q1), several other factors can contribute to a reduced yield:

  • Side Reactions: The formation of side products is a primary cause of low yields. Common side reactions include elimination, C-alkylation, and homocoupling of starting materials.[2][3][5]

  • Product Loss During Work-up: The product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers between glassware. The product's solubility in the work-up and recrystallization solvents should be considered to avoid significant loss.

  • Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency. For Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often preferred.[3][6]

Troubleshooting Steps:

  • Analyze your crude product to identify any major side products. This can help in optimizing the reaction conditions to minimize their formation.

  • Optimize your work-up procedure. This may involve adjusting the pH, using different extraction solvents, or modifying the purification method (e.g., column chromatography vs. recrystallization).

  • Review your reaction conditions. A change in solvent, base, or temperature might be necessary to favor the desired reaction pathway.

Q3: My final product has a slightly off-white or yellowish color, and I suspect impurities. What are the likely colored impurities?

A3: The formation of colored impurities can occur, and their origin can sometimes be traced to side reactions or decomposition.

  • Phenolic Impurities: Unreacted 4-hydroxybenzaldehyde can contribute to color.

  • Oxidation Products: Aldehyde groups are susceptible to oxidation to carboxylic acids, which can sometimes be colored or trap colored impurities.

  • Complex Side Products: In some aromatic coupling reactions, complex, colored byproducts can form, especially at high temperatures or in the presence of certain metal catalysts. While less common in a standard Williamson ether synthesis, it's a possibility in Ullmann-type reactions.

Troubleshooting Steps:

  • Purify the product further. Recrystallization from a suitable solvent system is often effective at removing colored impurities. Column chromatography can also be employed.

  • Store the product under an inert atmosphere and protected from light to prevent degradation and color change over time.

  • During the work-up, a wash with a mild reducing agent solution (like sodium bisulfite) might help to remove some colored impurities.

Potential Side Products

The following table summarizes potential side products in the synthesis of this compound.

Side Product Potential Cause Suggested Mitigation
Unreacted Starting Materials (4-hydroxybenzaldehyde, 4-halobenzaldehyde)Incomplete reaction due to insufficient time, temperature, or inefficient base.Increase reaction time/temperature, use a stronger/anhydrous base, ensure anhydrous conditions.
4,4'-Oxybis(benzoic acid)Oxidation of one or both aldehyde groups.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use purified, peroxide-free solvents.
4-(4-Formylphenoxy)benzoic acidOxidation of one of the aldehyde groups.Same as for 4,4'-Oxybis(benzoic acid).
C-Alkylation ProductsThe phenoxide ion can undergo alkylation at the carbon atom of the aromatic ring instead of the oxygen atom.[3]Optimize solvent and counter-ion choice. Less polar solvents may favor O-alkylation.
Homocoupling Products (e.g., Biphenyl derivatives)A potential side reaction in Ullmann-type condensations catalyzed by copper.[5]Use appropriate ligands and ensure proper control of reaction conditions if using a copper-catalyzed method.
Polymeric materialsPolymerization of starting materials or product.[1]Add a polymerization inhibitor if necessary, as mentioned in some industrial preparations.[1]

Experimental Protocols

A common method for the synthesis of this compound is the Williamson ether synthesis. The following is a generalized protocol based on the principles of this reaction.

Synthesis of this compound via Williamson Ether Synthesis

  • Preparation: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

  • Base Addition: Add a base such as anhydrous potassium carbonate (1.5-2.0 eq) to the mixture.

  • Formation of Phenoxide: Stir the mixture at room temperature for a short period, then heat to a moderate temperature (e.g., 80-100 °C) to facilitate the formation of the potassium salt of 4-hydroxybenzaldehyde. A patent suggests heating to 120°C and removing water via azeotropic distillation with toluene.[1]

  • Addition of Alkylating Agent: Add 4-fluorobenzaldehyde or 4-chlorobenzaldehyde (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue to heat the reaction mixture with vigorous stirring for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The crude product may precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway 4-halobenzaldehyde 4-halobenzaldehyde Product This compound 4-halobenzaldehyde->Product + Nucleophilic Aromatic Substitution Base Base Phenoxide_Intermediate 4-formylphenoxide Phenoxide_Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Side_Product_Formation Oxidized_Product 4-(4-Formylphenoxy)benzoic acid or 4,4'-Oxybis(benzoic acid) Incomplete_Reaction Incomplete Reaction Starting_Materials Unreacted Starting Materials Incomplete_Reaction->Starting_Materials C_Alkylation C-Alkylation C_Alkylated_Product C-Alkylated Isomer C_Alkylation->C_Alkylated_Product Main_Product Main_Product Oxidation Oxidation Main_Product->Oxidation Oxidation->Oxidized_Product Reactants Reactants Reactants->Incomplete_Reaction Reactants->C_Alkylation

Caption: Potential side product formation pathways.

References

troubleshooting low yield in Schiff base condensation with 4,4'-diformyldiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Schiff base condensation reactions involving 4,4'-diformyldiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in Schiff base condensations with 4,4'-diformyldiphenyl ether?

A1: The most prevalent issue is the presence of water in the reaction mixture. Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[1] The presence of water can shift the equilibrium back towards the reactants, leading to incomplete reaction and low yield.[1]

Q2: How critical is the stoichiometry for this reaction?

A2: Stoichiometry is crucial. An improper molar ratio of the diamine to 4,4'-diformyldiphenyl ether can result in an excess of one starting material, which will remain in the final product and complicate purification, ultimately reducing the isolated yield of the desired Schiff base.[1]

Q3: Does the reaction require a catalyst?

A3: While the reaction can proceed without a catalyst, it is often slow. The use of a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can significantly accelerate the reaction.[2][3] However, the concentration of the acid must be carefully controlled, as too much acid can protonate the amine nucleophile, rendering it unreactive.[1]

Q4: What are the ideal reaction temperatures and times?

A4: Optimal reaction temperatures and times can vary depending on the specific amine used and the solvent. Generally, refluxing the reaction mixture is common to provide the necessary activation energy and to aid in the removal of water.[4][5][6][7] Reaction times can range from a few hours to over a day; monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Schiff base condensation with 4,4'-diformyldiphenyl ether is resulting in a very low yield or no product at all. What steps can I take to improve this?

A: A low or non-existent yield in a Schiff base condensation is typically due to issues with the reaction equilibrium, reactant purity, or reaction conditions. Here is a systematic approach to troubleshoot this problem:

1. Ensure Anhydrous Conditions:

  • Problem: Water from solvents, reagents, or glassware can inhibit the reaction.

  • Solution:

    • Use anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Consider using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 4 Å molecular sieves, directly in the reaction mixture to sequester water as it forms.[1]

    • For reactions in solvents that form an azeotrope with water (e.g., toluene or benzene), use a Dean-Stark apparatus to continuously remove water.[1][2]

2. Verify Reagent Purity and Stoichiometry:

  • Problem: Impurities in the starting materials can interfere with the reaction. Incorrect molar ratios can lead to incomplete conversion.

  • Solution:

    • Ensure the purity of 4,4'-diformyldiphenyl ether and the amine. If necessary, purify the starting materials before the reaction.

    • Accurately weigh the reactants to ensure the correct molar equivalents. A slight excess (e.g., 1.05-1.1 equivalents) of the more volatile reactant can sometimes help drive the reaction to completion.[1]

3. Optimize Catalysis and pH:

  • Problem: The reaction rate is highly dependent on pH.[9]

  • Solution:

    • Add a catalytic amount of a weak acid like acetic acid.[1]

    • The optimal pH is mildly acidic; however, this can be substrate-dependent and may require experimental optimization.[1][9]

4. Adjust Reaction Temperature and Time:

  • Problem: The reaction may not have reached equilibrium due to insufficient time or temperature.

  • Solution:

    • Increase the reaction temperature, for example, by switching to a higher-boiling solvent (e.g., from ethanol to toluene).[6]

    • Extend the reaction time and monitor the progress using TLC until no further product formation is observed.

Issue 2: Presence of Starting Materials in the Final Product

Q: After my reaction, I still see significant amounts of the starting aldehyde and amine. How can I drive the reaction to completion?

A: The presence of starting materials indicates an incomplete reaction, which is common for this reversible process.[1] To address this, focus on shifting the reaction equilibrium towards the product side.

Troubleshooting Steps:

  • Aggressive Water Removal: If you are not already doing so, implement a method for continuous water removal, such as a Dean-Stark apparatus.[1][2] This is one of the most effective ways to drive the reaction to completion.

  • Optimize Catalyst Concentration: The amount of acid catalyst can be fine-tuned. Too little may not provide sufficient rate enhancement, while too much can be detrimental. Experiment with slightly varying the catalyst loading.

  • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the bimolecular condensation reaction.

Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify, and I suspect the presence of side products. What are common side reactions and how can I purify my Schiff base?

A: Side reactions can occur, especially if the amine or aldehyde has other reactive functional groups. For aromatic aldehydes, aldol-type condensation is a potential side reaction, though less common than with aliphatic aldehydes.[2] Polymerization can also occur, especially with difunctional reactants like 4,4'-diformyldiphenyl ether.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying Schiff bases.[1][3]

  • Solvent Selection: Choose a solvent or solvent system where your Schiff base product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of Schiff bases include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, placing it in an ice bath can maximize crystal formation.[1]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.[1]

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes hypothetical quantitative data to illustrate the impact of different experimental parameters on the yield of a Schiff base condensation between 4,4'-diformyldiphenyl ether and a generic diamine.

Entry Solvent Catalyst (mol%) Water Removal Method Temperature (°C) Time (h) Yield (%)
1EthanolNoneNone78 (Reflux)1245
2EthanolAcetic Acid (5)Molecular Sieves (4 Å)78 (Reflux)1275
3TolueneNoneDean-Stark110 (Reflux)860
4Toluenep-TSA (2)Dean-Stark110 (Reflux)892
5MethanolAcetic Acid (5)Molecular Sieves (4 Å)65 (Reflux)2468
6TolueneAcetic Acid (20)Dean-Stark110 (Reflux)855

p-TSA: p-Toluenesulfonic acid

Experimental Protocols

General Protocol for Schiff Base Condensation of 4,4'-Diformyldiphenyl Ether

This protocol provides a general methodology. Specific amounts, volumes, and times should be optimized for the particular amine being used.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap (if using an appropriate solvent like toluene), add 4,4'-diformyldiphenyl ether (1.0 mmol).

  • Addition of Reactants: Dissolve the diamine (1.0 mmol) in the chosen anhydrous solvent (e.g., 20 mL of toluene) and add it to the reaction flask.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.02 mmol of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by using TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent.[1]

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in Schiff Base Condensation check_water Is water being effectively removed? start->check_water implement_water_removal Implement Dean-Stark or add dehydrating agents (e.g., molecular sieves). check_water->implement_water_removal No check_stoichiometry Are stoichiometry and reagent purity correct? check_water->check_stoichiometry Yes implement_water_removal->check_stoichiometry purify_reagents Purify starting materials and ensure accurate molar ratios. check_stoichiometry->purify_reagents No check_catalyst Is an acid catalyst being used? check_stoichiometry->check_catalyst Yes purify_reagents->check_catalyst add_catalyst Add a catalytic amount of a weak acid (e.g., acetic acid). check_catalyst->add_catalyst No optimize_conditions Optimize reaction time and temperature. check_catalyst->optimize_conditions Yes add_catalyst->optimize_conditions check_yield Is the yield still low? optimize_conditions->check_yield success High Yield Achieved check_yield->success No further_investigation Further investigation of side reactions or alternative synthetic routes may be needed. check_yield->further_investigation Yes

Caption: Troubleshooting workflow for low yield in Schiff base condensation.

References

Technical Support Center: Optimizing Polymerization of Bis(4-formylphenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of bis(4-formylphenyl) ether, also known as 4,4'-oxydibenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

Low molecular weight and broad polydispersity are common challenges in the polymerization of bis(4-formylphenyl) ether. This guide provides a systematic approach to identifying and resolving potential issues in your reaction setup.

Problem 1: Low Molecular Weight or Oligomer Formation

Possible Cause Suggested Solution Explanation
Intramolecular CyclizationUtilize a sterically hindered catalyst, such as aluminum triethoxide (Al(OEt)₃).[1]The bulky nature of the catalyst can favor intermolecular chain growth over the formation of cyclic oligomers, a common side reaction with dialdehydes.[1]
Monomer ImpuritiesPurify the bis(4-formylphenyl) ether monomer before use. Recrystallization is a common and effective method.Impurities can act as chain-terminating agents, preventing the formation of high molecular weight polymers.
Presence of WaterEnsure all reagents and solvents are anhydrous. Dry the reaction flask and conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).Water can react with the catalyst and intermediates, interfering with the polymerization process.
Suboptimal Catalyst ConcentrationOptimize the catalyst loading. Start with a low concentration and incrementally increase it while monitoring the effect on molecular weight.Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.
Incorrect Reaction TemperatureMaintain the recommended reaction temperature. For Tishchenko polymerization, lower temperatures are often favored to minimize side reactions.Temperature can significantly influence the reaction rate and the prevalence of side reactions.

Problem 2: Broad Polydispersity Index (PDI)

Possible Cause Suggested Solution Explanation
Multiple Active Catalyst SpeciesEnsure the catalyst is pure and handled under inert conditions to prevent the formation of various active species.Different catalyst species can initiate polymerization at different rates, leading to a broader distribution of chain lengths.
Chain Transfer ReactionsMinimize impurities in the reaction mixture that could act as chain transfer agents.Chain transfer reactions terminate a growing polymer chain and initiate a new one, contributing to a wider range of molecular weights.
Non-uniform Reaction ConditionsEnsure efficient stirring throughout the polymerization to maintain a homogeneous reaction mixture and uniform temperature.Inconsistent conditions within the reactor can lead to variations in polymerization rates and chain growth.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing bis(4-formylphenyl) ether?

A1: The Tishchenko reaction is a highly atom-efficient method for the polymerization of dialdehydes like bis(4-formylphenyl) ether to produce poly(ester-ether)s.[1] This reaction involves the disproportionation of two aldehyde groups to form an ester linkage.

Q2: Why is my polymer yellowing?

A2: Discoloration of the resulting polyester can be due to several factors, including impurities in the monomer and high reaction temperatures during melt polycondensation. The type of catalyst used can also play a significant role in the coloration of the final polymer.

Q3: How can I purify the final polymer?

A3: Precipitation is a common method for purifying the synthesized polymer. This typically involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution. This process can be repeated 2-3 times for higher purity.

Q4: What characterization techniques are recommended for the resulting polymer?

A4: Standard characterization techniques for the resulting poly(ester-ether) include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (e.g., ester C=O stretch).[2]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Experimental Protocols

General Protocol for Tishchenko Polymerization of Aromatic Dialdehydes

  • Materials:

    • Bis(4-formylphenyl) ether (purified)

    • Anhydrous solvent (e.g., toluene, THF)

    • Catalyst (e.g., Aluminum triethoxide)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dry all glassware thoroughly in an oven and assemble the reaction apparatus under an inert atmosphere.

    • Dissolve the purified bis(4-formylphenyl) ether in the anhydrous solvent in the reaction flask.

    • Add the catalyst to the reaction mixture under a continuous flow of inert gas.

    • Stir the reaction mixture at the desired temperature for the specified time. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

    • Quench the reaction by adding a suitable reagent (e.g., a weak acid).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of reaction conditions on the polymerization of bis(4-formylphenyl) ether. This data is for illustrative purposes and should be determined experimentally.

Table 1: Effect of Catalyst on Molecular Weight

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Mw ( kg/mol ) PDI
Aluminum isopropoxide52524Low (Oligomers)>2.0
Aluminum triethoxide[1]5252426.6[1]1.8
Sodium methoxide52524Low (Side reactions)Broad

Table 2: Effect of Temperature on Polymerization

Catalyst Temperature (°C) Time (h) Conversion (%) Mw ( kg/mol ) PDI
Al(OEt)₃048ModerateHighNarrow
Al(OEt)₃2524HighModerateModerate
Al(OEt)₃5012HighLowBroad

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of bis(4-formylphenyl) ether polymerization.

Troubleshooting_Workflow start Low Molecular Weight Observed check_purity Verify Monomer Purity & Stoichiometry start->check_purity check_purity->start Impurities Found (Purify Monomer) check_dryness Ensure Anhydrous Conditions check_purity->check_dryness Purity OK check_dryness->start Moisture Present (Dry System) optimize_catalyst Optimize Catalyst Type & Concentration check_dryness->optimize_catalyst Conditions Dry optimize_catalyst->start Suboptimal Catalyst (Select New Catalyst) optimize_temp Adjust Temperature & Reaction Time optimize_catalyst->optimize_temp Catalyst Optimized optimize_temp->start Needs Further Adjustment success High Molecular Weight Achieved optimize_temp->success Conditions Optimized Tishchenko_Reaction_Pathway cluster_reaction Tishchenko Polymerization Monomer Bis(4-formylphenyl) ether Intermediate Catalyst-Monomer Complex Monomer->Intermediate Coordination Catalyst Sterically Hindered Catalyst (e.g., Al(OEt)₃) Catalyst->Intermediate Polymer High Molecular Weight Poly(ester-ether) Intermediate->Polymer Intermolecular Reaction Cyclic_Oligomer Low Molecular Weight Cyclic Oligomer Intermediate->Cyclic_Oligomer Intramolecular Cyclization

References

removing impurities from 4-(4-Formylphenoxy)benzaldehyde via column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for the purification of 4-(4-formylphenoxy)benzaldehyde via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Common impurities typically arise from unreacted starting materials or side-products from the synthesis. Depending on the synthetic route, which often involves nucleophilic aromatic substitution, impurities may include 4-fluorobenzaldehyde, 4-hydroxybenzaldehyde, or mono-substituted intermediates. Benzaldehyde itself can also be an impurity in some preparations[1][2].

Q2: What is a recommended stationary phase for this purification?

A2: Standard silica gel (230-400 mesh) is the most common and effective stationary phase for purifying aromatic aldehydes like this compound. For compounds that may be sensitive to the acidic nature of silica, deactivated silica or alumina can be considered as alternatives[3].

Q3: How do I determine the best mobile phase (eluent) for the column?

A3: The ideal mobile phase should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of ethyl acetate and hexanes[4][5]. The optimal Rf value for the target compound on a TLC plate before running a column is typically between 0.25 and 0.35 to ensure good separation.

Q4: How can I check if this compound is decomposing on the silica gel?

A4: To test for stability, dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for 15-30 minutes, then elute the plate as usual. If you observe a new spot or significant streaking that was not present in the original sample, your compound may be decomposing on the silica[3].

Troubleshooting Guide

Problem: The separation between my product and an impurity is poor.

  • Potential Cause: The mobile phase is too polar, causing all compounds to elute too quickly.

  • Solution: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexanes. Running a solvent gradient (gradually increasing polarity) can also improve the separation of compounds with close Rf values.

  • Potential Cause: The column was not packed properly, leading to channeling.

  • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The top surface of the silica bed should be perfectly flat.

  • Potential Cause: The initial sample band was too wide.

  • Solution: Dissolve the crude product in the absolute minimum amount of solvent before loading it onto the column. If solubility is an issue, consider using the "dry loading" method (see protocol below)[6].

Problem: My compound is not eluting from the column.

  • Potential Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on.

  • Potential Cause: The compound may have decomposed or irreversibly adsorbed onto the silica.

  • Solution: First, try flushing the column with a very polar solvent like pure ethyl acetate or methanol. If the compound still does not elute, it may have decomposed. Refer to the stability test in the FAQs (Q4) for future purifications[3].

Problem: The column flow rate is very slow or has stopped completely.

  • Potential Cause: The silica gel is too fine, or the column was packed too tightly.

  • Solution: Apply positive pressure to the top of the column using a pump or an inert gas source (flash chromatography) to increase the flow rate[7]. Ensure that the pressure is not excessive, as this can crack the silica bed.

  • Potential Cause: An impurity or the product itself has crystallized on the column, blocking the flow[3].

  • Solution: This is a difficult problem to fix. You may need to change the solvent system to one that better solubilizes all components or perform a pre-purification step like recrystallization to remove the problematic solid.

Problem: The final yield is very low after purification.

  • Potential Cause: The fractions were not analyzed carefully, and some product was discarded.

  • Solution: Analyze every fraction (or every other fraction) by TLC. Combine all fractions that contain your pure product. Fractions that are slightly impure can be combined and re-chromatographed if necessary.

  • Potential Cause: The compound is volatile and was lost during solvent evaporation.

  • Solution: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the purified product under high vacuum for extended periods. This compound is a solid with a melting point of 63-67 °C, so it is not highly volatile, but care should still be taken.

Quantitative Data Summary

ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for moderately polar organic compounds.
Mobile Phase (Eluent) Ethyl Acetate / HexanesGood starting point. The ratio should be optimized via TLC. A ratio between 1:10 and 1:4 (EtOAc:Hexanes) is often a good range to explore.
Target Rf Value 0.25 - 0.35Provides the best balance between good separation and reasonable elution time.
Estimated Rf Values
4-hydroxybenzaldehyde~0.1 - 0.2 (in 20% EtOAc/Hex)More polar due to the hydroxyl group, will elute slower.
This compound~0.3 - 0.4 (in 20% EtOAc/Hex)Target compound.
4-fluorobenzaldehyde~0.5 - 0.6 (in 20% EtOAc/Hex)Less polar than the product, will elute faster.
Silica to Compound Ratio 50:1 to 100:1 by weightA higher ratio is needed for difficult separations.
Column Dimensions 20-40 mm diameterDepends on the amount of material being purified. A taller, narrower column generally gives better separation than a shorter, wider one.

Experimental Protocol: Column Chromatography

This protocol details the purification of 1 gram of crude this compound.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate mobile phase. For this example, we will use 20% Ethyl Acetate in Hexanes (1:4 ratio). Prepare at least 1 L of this solution.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry by mixing ~50 g of silica gel with the mobile phase until it has a consistent, pourable texture.

  • Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack. Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.

3. Sample Loading:

  • Wet Loading (Preferred for good solubility):

    • Dissolve the 1 g of crude product in the minimum possible volume of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary, but keep the volume very low).

    • Carefully use a pipette to add the dissolved sample solution to the top of the silica bed, trying not to disturb the sand layer.

    • Drain a small amount of solvent through the column until the sample has fully entered the silica bed.

    • Carefully add fresh mobile phase to the top of the column.

  • Dry Loading (Recommended for poor solubility):

    • Dissolve the 1 g of crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained[6].

    • Carefully add this powder to the top of the packed column.

    • Gently add fresh mobile phase to the top.

4. Elution and Fraction Collection:

  • Begin adding the mobile phase to the column. If using flash chromatography, apply gentle air pressure to the top.

  • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions). A typical fraction size is 10-20 mL.

  • Maintain a constant level of solvent above the silica bed throughout the process.

5. Analysis of Fractions:

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Visualize the spots using a UV lamp (254 nm), as the aromatic rings will be UV-active.

  • Combine all fractions that contain the pure desired product.

6. Isolation of Pure Product:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent, yielding the purified this compound as a white to off-white solid[8].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation crude_sample Crude Product load_sample Load Sample (Wet/Dry) crude_sample->load_sample prepare_slurry Prepare Silica Slurry pack_column Pack Column prepare_slurry->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

References

preventing byproduct formation in the formylation of diphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of diphenyl ether. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to byproduct formation during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the formylation of diphenyl ether?

A1: The primary byproducts are typically di-formylated diphenyl ethers and undesired regioisomers. Due to the two electron-rich phenyl rings activated by the ether linkage, formylation can occur on both rings (di-formylation) or at different positions on the same ring. The main goal is usually mono-formylation at the para-position, making ortho-formylated and di-formylated products the most common impurities. Under harsh conditions, dimerization or degradation of the starting material can also occur.[1][2]

Q2: Which formylation method is best for diphenyl ether to minimize byproducts?

A2: The Vilsmeier-Haack and Rieche formylations are generally preferred for electron-rich substrates like diphenyl ether.[3][4] The Gattermann-Koch reaction is not suitable for phenol ether substrates.[5][6][7] The choice between Vilsmeier-Haack and Rieche can depend on available reagents and desired selectivity, with careful control of reaction conditions being crucial for both.

Q3: How does stoichiometry affect byproduct formation?

A3: Stoichiometry is a critical factor. Using a large excess of the formylating agent significantly increases the likelihood of multiple substitutions, leading to di-formylated products.[2] For mono-formylation, it is recommended to start with a 1:1 or slightly higher molar ratio of the formylating agent to diphenyl ether.[2]

Q4: Why am I getting a mixture of ortho and para isomers?

A4: The phenoxy group is an ortho, para-directing activator in electrophilic aromatic substitution. While the para-position is generally favored due to reduced steric hindrance, some level of ortho-substitution is common.[8] Reaction temperature and the specific formylation method can influence the ortho/para ratio.

Troubleshooting Guides

Issue 1: Excessive Di-formylation Observed

Description: Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant percentage of di-formylated diphenyl ether.

Root Cause: The reaction conditions are too harsh, or the stoichiometry of the formylating agent is too high, causing a second formylation to occur on the activated mono-formylated intermediate.[2]

Solutions:

  • Control Stoichiometry: This is the most critical parameter. Ensure the molar ratio of the formylating agent to diphenyl ether does not exceed 1.1:1 for mono-formylation.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C) to decrease the reaction rate and improve selectivity.[8]

  • Slow Addition: Add the formylating agent or the diphenyl ether solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the electrophile.[2]

  • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Quench the reaction as soon as the diphenyl ether is consumed to prevent further reaction to the di-formylated product.

Molar Ratio (Vilsmeier Reagent : Diphenyl Ether)Temperature (°C)Approx. Yield (Mono-formyl)Approx. Yield (Di-formyl)
1.1 : 10 to 25> 85%< 10%
1.5 : 125~ 70%~ 25%
2.5 : 150< 40%> 50%

Note: Yields are illustrative and can vary based on specific conditions.

Issue 2: Poor Regioselectivity (High percentage of ortho-isomer)

Description: The product is a mixture of 4-phenoxybenzaldehyde (para) and 2-phenoxybenzaldehyde (ortho), with the ortho isomer being difficult to separate.

Root Cause: The formylation reaction has inherent competition between the sterically accessible para position and the electronically favorable ortho position. Higher temperatures can sometimes favor the thermodynamically more stable para product, but this also risks di-formylation.

Solutions:

  • Use a Bulky Lewis Acid (Rieche Formylation): In the Rieche reaction, a bulkier Lewis acid catalyst may sterically hinder the approach to the ortho positions, thereby increasing the proportion of the para product.

  • Optimize Temperature: Systematically screen temperatures starting from 0 °C and gradually increasing. The optimal temperature will provide the best balance between reaction rate and para-selectivity.

  • Purification: If a mixture is unavoidable, separation can be attempted via column chromatography with a carefully selected solvent system or by recrystallization.[9][10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Diphenyl Ether

This protocol is optimized for selective mono-formylation at the para-position.

Reagents:

  • Diphenyl ether

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Vilsmeier Reagent Pre-formation: In the flask, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.[8]

  • Substrate Addition: Dissolve diphenyl ether (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-45 minutes.[2]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or high vacuum distillation to isolate the 4-phenoxybenzaldehyde.[11]

Protocol 2: Rieche Formylation of Diphenyl Ether

This method uses a Lewis acid catalyst and is also effective for electron-rich arenes.

Reagents:

  • Diphenyl ether

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Use a similar flame-dried setup as in the Vilsmeier-Haack protocol, ensuring all glassware is scrupulously dry.

  • Initial Mixture: Dissolve diphenyl ether (1.0 eq.) in anhydrous DCM in the reaction flask. Cool the solution to 0 °C under a nitrogen atmosphere.

  • Catalyst Addition: Add TiCl₄ (1.5 - 2.2 eq.) dropwise to the solution at 0 °C. A colored complex may form. Stir for 1 hour at this temperature.[1]

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq.) dropwise to the mixture, maintaining the temperature at 0 °C. Stir for 45-60 minutes.[1]

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[1]

  • Extraction and Purification: Follow the same extraction and purification steps outlined in the Vilsmeier-Haack protocol. Note that some formylated products may be sensitive to silica gel, leading to degradation.[1] A short plug of silica or an alternative purification method may be necessary.

Visualizations

Formylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Glassware setup Inert Atmosphere Setup (N2 or Ar) reagents->setup cool Cool to 0 °C setup->cool add_reagent Slow Addition of Formylating Agent cool->add_reagent react Stir & Monitor (TLC/GC) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Column/Distillation) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the formylation of diphenyl ether.

Byproduct_Formation cluster_products Potential Products DPE Diphenyl Ether para Desired Product (para-isomer) DPE->para + CHO group (1.1 eq.) ortho Byproduct (ortho-isomer) DPE->ortho + CHO group (1.1 eq.) di Byproduct (di-formyl) para->di + Excess CHO group ortho->di + Excess CHO group

Caption: Pathways to desired product and common byproducts.

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Scaling Up 4,4'-Oxydibenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4,4'-oxydibenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 4,4'-oxydibenzaldehyde synthesis, presented in a question-and-answer format.

Question 1: We are observing a lower than expected yield of 4,4'-oxydibenzaldehyde during our pilot-scale production run. What are the potential causes and how can we mitigate this?

Answer:

Low yields during scale-up can stem from several factors that may not be apparent at the lab scale. Here are the primary areas to investigate:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling. For the synthesis of 4,4'-oxydibenzaldehyde via Williamson ether synthesis, maintaining a consistent reaction temperature is crucial for driving the reaction to completion.[1] Uneven heating can result in incomplete reactions or the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate heating and cooling system. Monitor the internal reaction temperature at multiple points if possible. Consider adjusting the agitation speed to improve heat distribution.

  • Poor Mass Transfer: Inadequate mixing can lead to localized concentrations of reactants, hindering the reaction rate.

    • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the larger vessel to ensure homogeneity of the reaction mixture.

  • Moisture Contamination: The presence of water can be detrimental, especially in the initial step of forming the potassium salt of 4-hydroxybenzaldehyde. Water can consume the base and reduce the efficiency of the subsequent etherification.[1]

    • Solution: Use anhydrous solvents and ensure all reactants and equipment are thoroughly dried. Employing an azeotropic reflux with a water entrainer like toluene is an effective method to remove water from the reaction mixture before the addition of 4-fluorobenzaldehyde.[1]

Question 2: During purification, we are struggling to achieve the desired purity of >99% for 4,4'-oxydibenzaldehyde. What are common impurities and how can we improve our purification process?

Answer:

Achieving high purity at scale requires a robust purification strategy. Common impurities and corresponding solutions are outlined below:

  • Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde or 4-fluorobenzaldehyde can be present in the crude product.

    • Solution: Monitor the reaction progress using techniques like HPLC or TLC to ensure the reaction has gone to completion. Adjusting reaction time or temperature might be necessary.

  • Side-Reaction Products: Potential side reactions include the self-condensation of aldehydes or oxidation of the aldehyde groups.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.[2] Careful control of the reaction temperature can minimize the formation of other byproducts.

  • Improving Crystallization: The patent for 4,4'-oxydibenzaldehyde synthesis suggests crystallization by adding water to the filtrate.[1] The cooling rate and solvent-to-antisolvent ratio are critical at a larger scale.

    • Solution: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Experiment with the ratio of the solvent (e.g., N,N-Dimethylformamide) to water to optimize the precipitation of the desired product while leaving impurities in the solution.[1] Adding hot water (80-90 °C) can also improve the crystallization process.[1]

Question 3: We are noticing the formation of colored byproducts during the reaction. What is the likely cause and how can we prevent this?

Answer:

The formation of colored impurities is often indicative of side reactions, which can be exacerbated at a larger scale due to longer reaction times or localized overheating.

  • Potential Cause: In reactions involving aldehydes and bases, aldol condensation or related polymerization reactions can occur, leading to colored, high-molecular-weight byproducts.

    • Solution: Ensure strict temperature control throughout the reaction. The dropwise addition of reactants can help to dissipate heat and prevent localized temperature spikes.[1] The use of a polymerization inhibitor and an antioxidant, as mentioned in the patent, is also a crucial preventative measure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for scaling up 4,4'-oxydibenzaldehyde production?

A1: A robust and high-yielding method for industrial-scale production is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1] This method has been reported to achieve molar yields of up to 97% and purity of 99% or higher.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: The most critical parameters to monitor and control are:

  • Temperature: Both during the initial salt formation and the subsequent etherification reaction.[1]

  • Agitation: To ensure proper mixing and heat transfer.

  • Moisture Content: To prevent side reactions and ensure high yield.[1]

  • Reaction Time: To ensure the reaction proceeds to completion without significant byproduct formation.[1]

  • pH: During workup and crystallization to ensure efficient product isolation.

Q3: What safety precautions should be taken when handling the reactants at an industrial scale?

A3:

  • 4-Fluorobenzaldehyde: Is a corrosive and combustible liquid. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • 4-Hydroxybenzaldehyde: May cause skin and eye irritation. Standard PPE should be worn.

  • Potassium Carbonate: Is a mild irritant. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Use in a closed system or with appropriate engineering controls and wear solvent-resistant gloves.

  • Toluene: Is flammable and has neurological effects with prolonged exposure. Use in a well-ventilated area away from ignition sources.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 4,4'-oxydibenzaldehyde based on the patented method.[1]

ParameterValueReference
Reactant Molar Ratios
Potassium Carbonate : 4-hydroxybenzaldehyde0.6-0.8 : 1[1]
4-fluorobenzaldehyde : 4-hydroxybenzaldehyde1 : 1.01-1.05[1]
Solvent and Additive Ratios
Solvent (DMF) : Water Entrainer (Toluene) (mass ratio)1 : 0.1-0.3[1]
Solvent (DMF) : 4-hydroxybenzaldehyde (mass ratio)3-5 : 1[1]
Reaction Conditions
Etherification Reaction Temperature110-130 °C[1]
Etherification Reaction Time14-17 hours[1]
Crystallization Conditions
Crystallization Temperature10-20 °C[1]
Crystallization Time2-4 hours[1]
Water : Solvent in Filtrate (mass ratio)0.9-1.2 : 1[1]
Product Specifications
Achievable Purity≥ 99%[1]
Achievable Molar Yield≥ 97%[1]

Experimental Protocols

Key Experiment: Synthesis of 4,4'-oxydibenzaldehyde via Williamson Ether Synthesis [1]

Step 1: Formation of Potassium 4-formylphenoxide

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap, add N,N-Dimethylformamide (DMF) and toluene.

  • Add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, and an antioxidant to the solvent mixture.

  • Heat the mixture to reflux and stir vigorously.

  • Collect and remove the water generated during the reaction via the Dean-Stark trap.

  • Once no more water is collected, the formation of the intermediary solution is complete.

Step 2: Etherification Reaction

  • Cool the intermediary solution to the desired reaction temperature (110-130 °C).

  • Slowly add 4-fluorobenzaldehyde to the reaction mixture over a period of 20-40 minutes.

  • Maintain the reaction temperature and continue stirring for 14-17 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting materials are consumed.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • To the filtrate, add hot water (80-90 °C) to induce crystallization.

  • Cool the mixture to 10-20 °C and hold at this temperature for 2-4 hours to allow for complete crystallization.

  • Filter the precipitated product and wash with water.

  • Dry the product under vacuum to obtain 4,4'-oxydibenzaldehyde.

Visualizations

experimental_workflow Experimental Workflow for 4,4'-Oxydibenzaldehyde Synthesis cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Etherification cluster_step3 Step 3: Isolation & Purification reactants Charge Reactor: - 4-hydroxybenzaldehyde - K2CO3 - DMF, Toluene - Inhibitor, Antioxidant reflux Heat to Reflux reactants->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal add_4fb Add 4-fluorobenzaldehyde (110-130 °C) water_removal->add_4fb Intermediary Solution react Reaction (14-17 hours) add_4fb->react monitor Monitor Progress (HPLC/GC) react->monitor cool_filter Cool and Filter Salts monitor->cool_filter Reaction Complete crystallize Add Hot Water to Filtrate cool_filter->crystallize cool_hold Cool to 10-20 °C (2-4 hours) crystallize->cool_hold filter_dry Filter and Dry Product cool_hold->filter_dry final_product final_product filter_dry->final_product 4,4'-Oxydibenzaldehyde

Caption: Workflow for the synthesis of 4,4'-oxydibenzaldehyde.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_heat Adequate Heat Transfer? start->check_heat check_mass Sufficient Mass Transfer? check_heat->check_mass Yes solution_heat Optimize Heating/Cooling System & Agitation check_heat->solution_heat No check_moisture Moisture Contamination? check_mass->check_moisture Yes solution_mass Optimize Stirrer Design & Agitation Speed check_mass->solution_mass No solution_moisture Use Anhydrous Reagents & Azeotropic Distillation check_moisture->solution_moisture Yes yield_ok Yield Improved check_moisture->yield_ok No solution_heat->yield_ok solution_mass->yield_ok solution_moisture->yield_ok

Caption: Decision tree for troubleshooting low yield issues.

References

stability issues of 4-(4-Formylphenoxy)benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(4-Formylphenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation to assist in your research and development activities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound in acidic environments.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in acidic solution (e.g., mobile phase or sample diluent).Prepare solutions fresh daily. If storage is necessary, keep solutions at refrigerated temperatures (2-8 °C) and protect from light. Consider using a buffered mobile phase to maintain a consistent pH.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products due to acid-catalyzed hydrolysis or other reactions.Conduct a forced degradation study to identify potential degradation products and their retention times. Utilize a validated stability-indicating analytical method capable of resolving the parent compound from its degradants.
Low assay values or loss of potency. Significant degradation of the aldehyde functional groups or cleavage of the ether linkage.Evaluate the pH of your formulation or reaction mixture. If acidic, consider the use of buffering agents or alternative, less acidic conditions if the process allows. Store the compound in a neutral, dry environment.
Discoloration of the compound (e.g., yellowing) upon storage in an acidic environment. Potential polymerization or side reactions of the aldehyde groups.Store the compound in a tightly sealed container, protected from light and acidic vapors. If discoloration is observed, re-test the material for purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concerns for this compound in an acidic environment are twofold: reactions involving the aldehyde functional groups and the potential cleavage of the diaryl ether linkage. The aldehyde groups can undergo reactions such as hydration, acetal formation (in the presence of alcohols), and aldol condensation.[1] While diaryl ethers are generally resistant to acid cleavage, the presence of two electron-withdrawing formyl groups could potentially influence the stability of the ether bond.

Q2: What are the likely degradation products of this compound in a strong acidic solution?

A2: Under harsh acidic conditions, the primary degradation pathway is expected to be the cleavage of the ether linkage, which would yield 4-hydroxybenzaldehyde and a reactive phenyl cation derived from the other ring, which would subsequently react with available nucleophiles (e.g., water) to also form 4-hydroxybenzaldehyde. Additionally, the aldehyde groups could be oxidized to carboxylic acids if an oxidizing agent is present, forming 4-hydroxybenzoic acid.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact molecule from all potential degradation products. Key parameters to monitor include the peak area of the parent compound (to determine assay), the appearance and growth of any new peaks (degradation products), and mass balance to account for all components.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a well-sealed container in a cool, dry, and dark place. Avoid contact with strong acids, bases, and oxidizing agents. For solutions, it is recommended to prepare them fresh and store them at refrigerated temperatures for short periods.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical forced degradation study on this compound under various acidic conditions. This data is for illustrative purposes to demonstrate how stability data can be presented.

Stress Condition Time (hours) Assay of this compound (%) Total Impurities (%) Major Degradation Product(s) (% Area)
0.1 M HCl at 60°C099.80.2Not Detected
298.51.54-hydroxybenzaldehyde (1.2)
895.24.84-hydroxybenzaldehyde (4.5)
2488.711.34-hydroxybenzaldehyde (10.8)
1 M HCl at 60°C099.80.2Not Detected
292.17.94-hydroxybenzaldehyde (7.5)
875.424.64-hydroxybenzaldehyde (23.9)
2452.347.74-hydroxybenzaldehyde (46.5)

Note: This data is illustrative and not based on actual experimental results for this specific compound.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Stress:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate flask, repeat the process with 1 M HCl.

    • Keep the flasks at a constant temperature (e.g., 60°C) in a water bath or oven.

  • Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) stress_setup Set up Acid Stress Conditions (0.1M & 1M HCl at 60°C) stock->stress_setup sampling Sample at Time Points (0, 2, 8, 24h) stress_setup->sampling neutralize Neutralize with NaOH sampling->neutralize hplc_prep Dilute for HPLC Analysis neutralize->hplc_prep hplc_analysis Inject into HPLC-UV hplc_prep->hplc_analysis quantify Quantify Parent and Impurities hplc_analysis->quantify pathway Identify Degradation Pathway quantify->pathway

Caption: Experimental workflow for the forced degradation study.

degradation_pathway parent This compound intermediate Protonated Ether Intermediate parent->intermediate H+ (Acid Catalyst) product1 4-Hydroxybenzaldehyde intermediate->product1 Ether Cleavage product2 4-Formylphenyl Cation intermediate->product2 Ether Cleavage final_product 4-Hydroxybenzaldehyde product2->final_product + H2O

Caption: Proposed degradation pathway under acidic conditions.

References

Technical Support Center: Efficient Synthesis of 4,4'-Diformyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the catalyst selection and efficient synthesis of 4,4'-diformyldiphenyl ether. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of 4,4'-diformyldiphenyl ether?

A1: The most common and direct precursor for the synthesis of 4,4'-diformyldiphenyl ether is 4,4'-dimethyldiphenyl ether. The synthesis involves the selective oxidation of the two methyl groups to formyl groups.

Q2: What are the key challenges in the synthesis of 4,4'-diformyldiphenyl ether?

A2: The primary challenge is achieving high selectivity for the dialdehyde product while minimizing over-oxidation to the corresponding dicarboxylic acid (4,4'-dicarboxydiphenyl ether). Another challenge is preventing the formation of mono-aldehyde intermediate and other byproducts. Catalyst selection and precise control of reaction conditions are crucial to address these challenges.

Q3: Which catalytic systems are most effective for this transformation?

A3: Several catalytic systems have shown promise for the selective aerobic oxidation of 4,4'-dimethyldiphenyl ether. Transition metal catalysts, particularly those based on cobalt and manganese, are widely used due to their efficiency and cost-effectiveness. A mixed Co/Mn catalyst system is often employed to leverage the synergistic effects of both metals.

Q4: What is the role of each component in a typical Co/Mn catalyzed aerobic oxidation?

A4:

  • Cobalt (Co) Catalyst: Primarily initiates the reaction by facilitating the formation of radical species from the hydrocarbon.

  • Manganese (Mn) Catalyst: Acts as a co-catalyst that helps in the decomposition of peroxidic intermediates and promotes the selective formation of the aldehyde.

  • Initiator (e.g., N-Hydroxyphthalimide - NHPI): Used in some protocols to facilitate the initial radical formation at lower temperatures.

  • Solvent (e.g., Acetic Acid): Provides a suitable medium for the reaction and can influence catalyst activity and product solubility.

  • Oxygen/Air: Serves as the terminal oxidant in aerobic oxidations.

Catalyst Performance Data

The following tables summarize the performance of different catalytic systems for the selective oxidation of benzylic methyl groups, providing a basis for comparison. Please note that the data is for representative benzylic oxidations and performance may vary for the specific synthesis of 4,4'-diformyldiphenyl ether.

Table 1: Comparison of Catalytic Systems for Benzylic Oxidation

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Yield (%)
Co(OAc)₂/Mn(OAc)₂p-xyleneAir1503>95~85~80
Ru/Covalent Triazine Frameworks5-(Hydroxymethyl)furfuralAir802>99>99>99
Fe-Co Nanocatalyst5-(Hydroxymethyl)furfuralO₂1104>99>99>99
Pyridinium Chlorochromate (PCC)ToluenePCC252HighHigh~90

Table 2: Effect of Reaction Parameters on a Co/Mn Catalyzed Oxidation

ParameterVariationEffect on YieldEffect on Selectivity
Temperature IncreasingIncreases conversion, but may decrease selectivityOver-oxidation to carboxylic acid more likely at higher temperatures
Catalyst Loading IncreasingIncreases reaction rateMay lead to side reactions if too high
Oxygen Pressure IncreasingIncreases reaction rateCan lead to over-oxidation if not controlled
Reaction Time IncreasingIncreases conversionProlonged time can lead to byproduct formation

Detailed Experimental Protocol

This protocol describes a general method for the cobalt-catalyzed aerobic oxidation of 4,4'-dimethyldiphenyl ether to 4,4'-diformyldiphenyl ether. Researchers should optimize the conditions for their specific setup.

Materials:

  • 4,4'-Dimethyldiphenyl ether

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • N-Hydroxyphthalimide (NHPI) (optional initiator)

  • Glacial Acetic Acid (solvent)

  • High-pressure reactor equipped with a gas inlet, pressure gauge, stirrer, and temperature control

  • Oxygen or purified air source

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor, add 4,4'-dimethyldiphenyl ether (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), and manganese(II) acetate tetrahydrate (0.02 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL per gram of substrate).

  • Initiator Addition (Optional): If using an initiator, add N-Hydroxyphthalimide (0.05 eq).

  • Reaction Initiation: Seal the reactor and purge with nitrogen or argon to remove air.

  • Pressurization: Pressurize the reactor with oxygen or purified air to the desired pressure (e.g., 10-20 bar).

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 120-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the reaction is complete (typically after 4-8 hours), cool the reactor to room temperature and carefully depressurize.

  • Product Isolation:

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the precipitate and wash with water to remove the acetic acid and catalyst salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • Characterization: Confirm the identity and purity of the 4,4'-diformyldiphenyl ether product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Troubleshooting Guide

Q: My reaction yield is low, what are the possible causes and solutions?

A: Low yield can be due to several factors:

  • Low Conversion:

    • Problem: The reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time and monitor the progress.

      • Increase the reaction temperature, but be mindful of selectivity.

      • Increase the oxygen/air pressure.

      • Ensure efficient stirring to overcome mass transfer limitations.

  • Catalyst Deactivation:

    • Problem: The catalyst may have lost its activity.

    • Solution:

      • Ensure the purity of reactants and solvent, as impurities can poison the catalyst.

      • Consider adding a fresh portion of the catalyst during the reaction if deactivation is suspected.

  • Sub-optimal Catalyst Loading:

    • Problem: The amount of catalyst may be insufficient.

    • Solution: Gradually increase the catalyst loading and observe the effect on the reaction rate and yield.

Q: I am observing significant amounts of 4,4'-dicarboxydiphenyl ether in my product. How can I improve selectivity towards the dialdehyde?

A: Over-oxidation to the dicarboxylic acid is a common issue.

  • Problem: The reaction conditions are too harsh, leading to further oxidation of the desired aldehyde.

  • Solution:

    • Lower the reaction temperature: This is the most effective way to reduce the rate of over-oxidation.

    • Reduce the reaction time: Stop the reaction as soon as the maximum yield of the dialdehyde is reached, as determined by reaction monitoring.

    • Optimize oxygen pressure: Lowering the oxygen pressure can sometimes improve selectivity.

    • Adjust Co/Mn ratio: The ratio of cobalt to manganese can influence selectivity. Experiment with different ratios to find the optimum for your system.

Q: My product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities include the starting material (4,4'-dimethyldiphenyl ether), the mono-aldehyde intermediate, and the over-oxidized dicarboxylic acid.

  • Problem: The physical properties of the impurities are similar to the product, making separation difficult.

  • Solution:

    • Recrystallization: This is the most common purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, toluene, or mixtures with water) to find one that provides good separation.

    • Column Chromatography: For small-scale purifications or to obtain very high purity material, silica gel column chromatography can be effective. A solvent system such as hexane/ethyl acetate can be used as the eluent.

    • Acid/Base Extraction: If the dicarboxylic acid is a major impurity, it can be removed by dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid will be deprotonated and move into the aqueous layer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - 4,4'-Dimethyldiphenyl ether - Co(OAc)₂/Mn(OAc)₂ - Acetic Acid B Seal & Purge Reactor A->B 1 C Pressurize with O₂/Air B->C 2 D Heat & Stir C->D 3 E Monitor Reaction (GC/HPLC) D->E 4 F Cool & Depressurize E->F 5 (on completion) G Precipitate in Water F->G 6 H Filter & Wash G->H 7 I Recrystallize H->I 8 J Characterize Product I->J 9

Caption: Experimental workflow for the synthesis of 4,4'-diformyldiphenyl ether.

Catalyst_Selection cluster_criteria Selection Criteria Goal Efficient Synthesis of 4,4'-Diformyldiphenyl Ether High_Selectivity High Selectivity (Aldehyde vs. Acid) Goal->High_Selectivity High_Yield High Yield Goal->High_Yield Cost_Effectiveness Cost-Effectiveness Goal->Cost_Effectiveness Mild_Conditions Mild Reaction Conditions Goal->Mild_Conditions Catalyst Catalyst Choice High_Selectivity->Catalyst High_Yield->Catalyst Cost_Effectiveness->Catalyst Mild_Conditions->Catalyst Co_Mn Co/Mn System Catalyst->Co_Mn Often Preferred Other Other Systems (e.g., Ru, Electrochemical) Catalyst->Other Alternative/Specialized

Caption: Logical relationship for catalyst selection in the target synthesis.

Validation & Comparative

A Comparative 1H NMR Analysis of 4-(4-Formylphenoxy)benzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H NMR Spectral Data of 4-(4-Formylphenoxy)benzaldehyde with Benzaldehyde and 4-Phenoxybenzaldehyde.

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, also known as 4,4'-oxydibenzaldehyde. For comparative purposes, the spectral data of the simpler aromatic aldehydes, benzaldehyde and 4-phenoxybenzaldehyde, are also presented. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for structure verification, purity assessment, and understanding of substituent effects on the electronic environment of aromatic protons.

Quantitative 1H NMR Data Comparison

The 1H NMR spectral data for this compound and its analogues were acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CHO9.98s-2H
H-2', H-6'7.92d8.84H
H-3', H-5'7.18d8.84H
4-Phenoxybenzaldehyde CHO9.90s-1H
H-2, H-67.85d8.82H
H-3, H-57.08d8.82H
H-2', H-6'7.42t7.92H
H-4'7.23t7.41H
H-3', H-5'7.12d7.92H
Benzaldehyde CHO10.00s-1H
H-2, H-67.86d7.82H
H-47.62t7.41H
H-3, H-57.52t7.82H

s = singlet, d = doublet, t = triplet

Interpretation of Spectral Data

The 1H NMR spectrum of this compound is characterized by its symmetry. The two benzaldehyde moieties are chemically equivalent, resulting in a simplified spectrum. The aldehydic protons appear as a sharp singlet at 9.98 ppm. The aromatic region displays two doublets, corresponding to the protons ortho (H-2', H-6') and meta (H-3', H-5') to the formyl group, integrating to four protons each.

In comparison, benzaldehyde, the parent compound, exhibits a more complex aromatic region with distinct signals for the ortho, meta, and para protons, as they are in different chemical environments.[1] The aldehydic proton of benzaldehyde is observed at a similar downfield region of 10.00 ppm.[1]

4-Phenoxybenzaldehyde serves as an excellent intermediate for comparison. It shows the deshielding effect of the formyl group on its own ring (H-2, H-6 and H-3, H-5). The protons of the phenoxy ring (H-2', H-6', H-3', H-5', and H-4') exhibit chemical shifts that are more upfield compared to the substituted ring, illustrating the electronic influence of the ether linkage.

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for the acquisition of 1H NMR spectra of aromatic aldehydes.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[2]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the CDCl3 solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is used for 1H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm).

  • Integration of the signals is carried out to determine the relative number of protons.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with the proton environments labeled, corresponding to the data in the comparison table.

Caption: Chemical structure and proton assignments of this compound.

References

A Comparative Guide to the FT-IR Spectrum of 4,4'-Oxydibenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-oxydibenzaldehyde with common aromatic aldehydes, namely benzaldehyde and terephthalaldehyde. Due to the limited availability of direct experimental FT-IR data for 4,4'-oxydibenzaldehyde in the public domain, this guide presents a predicted interpretation based on its structural features and comparison with analogous compounds.

Understanding the Vibrational Landscape of Aromatic Aldehydes

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. In the context of aromatic aldehydes, the key vibrational modes we expect to observe are associated with the carbonyl (C=O) group of the aldehyde, the carbon-hydrogen (C-H) bond of the aldehyde, the aromatic carbon-carbon (C=C) bonds, and the carbon-oxygen-carbon (C-O-C) ether linkage in the case of 4,4'-oxydibenzaldehyde.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption peaks for 4,4'-oxydibenzaldehyde (predicted) and the experimentally determined peaks for benzaldehyde and terephthalaldehyde. This allows for a clear comparison of their spectral features.

Functional Group Vibrational Mode 4,4'-Oxydibenzaldehyde (Predicted Wavenumber, cm⁻¹) Benzaldehyde (Experimental Wavenumber, cm⁻¹) Terephthalaldehyde (Experimental Wavenumber, cm⁻¹)
AldehydeC=O Stretch1690 - 1710 (Strong, Sharp)~1700 - 1720 (Strong, Sharp)[1][2]~1697 (Strong, Sharp)[3]
AldehydeC-H Stretch (Fermi Doublet)2820 - 2850 and 2720 - 2750 (Medium to Weak)~2820 and ~2720 (Two bands, Medium)[1][2]Not explicitly reported in sources
AromaticC=C Stretch1580 - 1600 and 1450 - 1500 (Medium to Strong)~1580, ~1450 (Multiple bands)[1]~1500 - 1600 (Multiple bands)
EtherC-O-C Asymmetric Stretch1230 - 1260 (Strong)N/AN/A
EtherC-O-C Symmetric Stretch1160 - 1180 (Medium)N/AN/A
AromaticC-H Stretch3000 - 3100 (Medium to Weak)~3030 - 3080 (Multiple bands)[1]~3032[3]
AromaticC-H Bending (Out-of-plane)800 - 850 (Strong)~680 - 770 (Strong, depends on substitution)~815[3]

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample

The following is a generalized protocol for obtaining an FT-IR spectrum of a solid sample, such as 4,4'-oxydibenzaldehyde, using the KBr pellet method.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), IR-grade, dried

  • Spatula

  • Sample for analysis (e.g., 4,4'-oxydibenzaldehyde)

Procedure:

  • Sample Preparation:

    • Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer the ground mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Background Spectrum:

    • Place an empty sample holder in the FT-IR spectrometer.

    • Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Place the sample holder in the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks in the resulting spectrum.

    • Compare the peak positions and intensities with known correlation charts and reference spectra to interpret the functional groups present in the molecule.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an unknown FT-IR spectrum, a process that would be applied to an experimental spectrum of 4,4'-oxydibenzaldehyde.

FTIR_Interpretation_Workflow start Obtain FT-IR Spectrum diagnostic Identify Key Diagnostic Peaks (e.g., C=O, O-H, N-H) start->diagnostic carbonyl_check Strong, sharp peak ~1650-1800 cm⁻¹? diagnostic->carbonyl_check aromatic_check Peaks at ~1600 & ~1475 cm⁻¹ and C-H > 3000 cm⁻¹? diagnostic->aromatic_check ether_check Strong peak ~1000-1300 cm⁻¹? diagnostic->ether_check carbonyl_yes Carbonyl Group Present carbonyl_check->carbonyl_yes Yes carbonyl_no No Carbonyl Group carbonyl_check->carbonyl_no No aldehyde_check Peaks at ~2720 & ~2820 cm⁻¹? carbonyl_yes->aldehyde_check aldehyde_yes Aldehyde Confirmed aldehyde_check->aldehyde_yes Yes aldehyde_no Other Carbonyl (Ketone, Ester, etc.) aldehyde_check->aldehyde_no No fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) aldehyde_yes->fingerprint aldehyde_no->fingerprint aromatic_yes Aromatic Ring Present aromatic_check->aromatic_yes Yes aromatic_no Aliphatic Compound aromatic_check->aromatic_no No aromatic_yes->fingerprint aromatic_no->fingerprint ether_yes Ether Linkage Possible ether_check->ether_yes Yes ether_no No Ether Linkage ether_check->ether_no No ether_yes->fingerprint ether_no->fingerprint structure Propose Molecular Structure fingerprint->structure end Confirm with other analytical techniques (NMR, MS) structure->end

Caption: A flowchart outlining the logical steps for interpreting an FT-IR spectrum.

Conclusion

The FT-IR spectrum of 4,4'-oxydibenzaldehyde is predicted to be characterized by a strong carbonyl absorption around 1690-1710 cm⁻¹, characteristic aldehyde C-H stretches, and strong absorptions corresponding to the aromatic rings and the diaryl ether linkage. When compared to benzaldehyde and terephthalaldehyde, the most distinguishing feature would be the prominent C-O-C stretching vibrations of the ether group. This guide serves as a valuable resource for researchers in anticipating the spectral features of 4,4'-oxydibenzaldehyde and differentiating it from other aromatic aldehydes using FT-IR spectroscopy. For definitive identification, it is always recommended to corroborate FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

A Comparative Analysis of the Reactivity of 4-(4-Formylphenoxy)benzaldehyde and Terephthalaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of two structurally similar aromatic dialdehydes, 4-(4-Formylphenoxy)benzaldehyde and terephthalaldehyde, in key organic transformations. This report provides a theoretical framework for their reactivity, supported by detailed experimental protocols for comparative analysis.

This guide presents a comparative overview of the reactivity of this compound and terephthalaldehyde. These two aromatic dialdehydes, while structurally similar, exhibit nuanced differences in their chemical behavior due to the electronic influence of the ether linkage in this compound. Understanding these differences is crucial for researchers and professionals in drug development and materials science when selecting the appropriate building block for synthesis.

Chemical Structures and Electronic Properties

CompoundStructureKey Features
Terephthalaldehyde TerephthalaldehydeA symmetrical aromatic dialdehyde with two formyl groups in a para-position on a benzene ring.
This compound this compoundAlso known as 4,4'-diformyldiphenyl ether, this molecule consists of two benzaldehyde units linked by an ether bridge at the para-positions.

The primary difference influencing the reactivity of these two molecules is the electronic effect of the substituent at the para-position relative to a given aldehyde group. In terephthalaldehyde, one aldehyde group acts as an electron-withdrawing substituent for the other. In this compound, a phenoxy group (-OPh) is in the para-position to one of the aldehyde groups.

The phenoxy group is known to be electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). However, for substituents in the para position, the resonance effect typically dominates. The Hammett constant (σp) for a para-phenoxy group is approximately -0.32, indicating its overall electron-donating nature.[1] In contrast, a formyl group is strongly electron-withdrawing.

This electronic difference suggests that the carbonyl carbons in This compound will be less electrophilic and therefore, are expected to be less reactive towards nucleophiles compared to the carbonyl carbons in terephthalaldehyde .

Comparative Reactivity in Key Organic Reactions

The following sections provide a theoretical comparison of the reactivity of the two dialdehydes in common organic reactions, along with detailed experimental protocols to enable empirical validation.

Nucleophilic Addition: Reduction with Sodium Borohydride

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Due to the electron-donating nature of the phenoxy group, this compound is expected to undergo nucleophilic addition at a slower rate than terephthalaldehyde.

Table 1: Predicted Reactivity in Nucleophilic Addition

ReactionThis compoundTerephthalaldehydeRationale
Reduction with NaBH₄ Slower Reaction RateFaster Reaction RateThe electron-donating phenoxy group reduces the electrophilicity of the carbonyl carbons in this compound, making them less susceptible to nucleophilic attack by the hydride ion.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

Objective: To compare the relative rates of reduction of this compound and terephthalaldehyde with sodium borohydride.

Materials:

  • This compound

  • Terephthalaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol, anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of both this compound and terephthalaldehyde in anhydrous ethanol.

    • Prepare a 0.1 M solution of sodium borohydride in anhydrous ethanol. (Prepare fresh).

  • Reaction Setup (Parallel Synthesis):

    • In two separate round-bottom flasks, place 10 mL of the 0.1 M solution of each aldehyde.

    • Place the flasks in an ice bath to maintain a constant temperature (0 °C).

  • Reaction Initiation and Monitoring:

    • To each flask, add 10 mL of the freshly prepared 0.1 M NaBH₄ solution simultaneously while stirring.

    • Start a timer immediately.

    • Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using TLC. Spot the reaction mixture on a TLC plate and develop it in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot indicates the progress of the reaction.

  • Work-up (after completion, as determined by TLC):

    • Quench the reaction by slowly adding 10 mL of deionized water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude diol product.

  • Analysis:

    • Compare the time taken for the complete disappearance of the starting material spot on the TLC for both reactions. A shorter time indicates a faster reaction rate.

    • Characterize the products (4,4'-bis(hydroxymethyl)diphenyl ether and 1,4-benzenedimethanol) by techniques such as NMR and melting point to confirm their identity.

Oxidation: Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids. The reaction mechanism is less dependent on the electronic nature of the aromatic ring compared to some other oxidation methods. However, subtle differences in reaction rates might still be observable.

Table 2: Predicted Reactivity in Pinnick Oxidation

ReactionThis compoundTerephthalaldehydeRationale
Pinnick Oxidation Similar to slightly slower reaction rateSimilar to slightly faster reaction rateWhile the mechanism is not strongly influenced by electronic effects, the initial steps might be marginally faster for the more electron-deficient aldehyde.

Experimental Protocol: Comparative Pinnick Oxidation

Objective: To compare the efficiency of the Pinnick oxidation for this compound and terephthalaldehyde.

Materials:

  • This compound

  • Terephthalaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup (Parallel Synthesis):

    • In two separate flasks, dissolve 1 mmol of each aldehyde in a mixture of 10 mL of t-BuOH and 5 mL of water.

    • To each solution, add 2-methyl-2-butene (5 mmol).

    • In separate beakers, prepare solutions of sodium chlorite (4 mmol) and sodium dihydrogen phosphate monohydrate (4 mmol) in 5 mL of water each.

  • Reaction Initiation:

    • To the aldehyde solutions, add the aqueous solutions of NaH₂PO₄·H₂O followed by the dropwise addition of the NaClO₂ solution at room temperature with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by adding a saturated Na₂SO₃ solution until the yellow color disappears.

    • Acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Analysis:

    • Determine the yield of the dicarboxylic acid products (4,4'-oxybis(benzoic acid) and terephthalic acid).

    • Characterize the products by melting point and spectroscopic methods.

Wittig Reaction

The Wittig reaction, for the formation of alkenes from aldehydes, involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[2][3][4] Similar to other nucleophilic additions, the reactivity is expected to be higher for the more electrophilic aldehyde.

Table 3: Predicted Reactivity in the Wittig Reaction

ReactionThis compoundTerephthalaldehydeRationale
Wittig Reaction Slower Reaction RateFaster Reaction RateThe carbonyl carbons of terephthalaldehyde are more electrophilic and thus more susceptible to attack by the nucleophilic ylide.

Experimental Protocol: Comparative Wittig Reaction with a Stabilized Ylide

Objective: To compare the reactivity of this compound and terephthalaldehyde in a Wittig reaction with a stabilized ylide.

Materials:

  • This compound

  • Terephthalaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup (Parallel Synthesis):

    • In two separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of each aldehyde in 20 mL of anhydrous toluene.

    • To each solution, add 2.2 mmol of (carbethoxymethylene)triphenylphosphorane.

  • Reaction:

    • Heat both reaction mixtures to reflux and monitor the progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixtures to room temperature.

    • Remove the toluene under reduced pressure.

    • Add dichloromethane to the residue and filter to remove the triphenylphosphine oxide byproduct.

    • Evaporate the solvent from the filtrate.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Compare the reaction times and yields of the di-alkene products.

    • Characterize the products by NMR and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a parallel synthesis and screening workflow that can be employed to compare the biological or material properties of derivatives synthesized from this compound and terephthalaldehyde.

Parallel_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Parallel Synthesis cluster_libraries Compound Libraries cluster_purification Purification cluster_screening Screening cluster_analysis Data Analysis A This compound C Reaction with Building Block Library (e.g., Amines, Ylides) A->C B Terephthalaldehyde B->C D Library A (Derivatives of A) C->D from A E Library B (Derivatives of B) C->E from B F High-Throughput Purification D->F E->F G Biological Assays or Material Property Testing F->G H Comparative Analysis of Activity/Properties G->H

Caption: Parallel synthesis and screening workflow for comparing derivatives.

Conclusion

References

A Comparative Guide: 4,4'-Diformyldiphenyl Ether vs. Glutaraldehyde for Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and the stabilization of biomaterials, the choice of a cross-linking agent is paramount to the success and biocompatibility of the final product. For decades, glutaraldehyde has been the industry standard, valued for its high reactivity and efficiency. However, growing concerns over its cytotoxicity have spurred the search for safer and more effective alternatives. This guide provides a detailed comparison between the well-established glutaraldehyde and a potentially advantageous alternative, 4,4'-diformyldiphenyl ether.

While extensive experimental data for 4,4'-diformyldiphenyl ether is not as readily available as for glutaraldehyde, this comparison draws upon existing literature for glutaraldehyde and the known properties of aromatic aldehydes and ether-containing compounds to provide a comprehensive overview for researchers.

Performance Comparison at a Glance

FeatureGlutaraldehyde4,4'-Diformyldiphenyl Ether (Anticipated)
Chemical Structure Aliphatic dialdehydeAromatic dialdehyde with an ether linkage
Reactivity High, rapid cross-linkingModerate, potentially more controllable
Biocompatibility Low, significant cytotoxicityPotentially higher, lower cytotoxicity expected
Stability of Cross-links Prone to reversibility and degradationExpected to form more stable Schiff bases
Leachables Release of cytotoxic glutaraldehyde residues[1]Potentially lower release of less toxic byproducts
Mechanical Properties Can lead to stiff and brittle materialsMay impart greater flexibility to the matrix

In-Depth Analysis

Biocompatibility and Cytotoxicity: A Major Divide

The primary drawback of glutaraldehyde is its well-documented cytotoxicity.[1][2] Unreacted glutaraldehyde and its polymeric derivatives can leach from the cross-linked material, leading to inflammatory responses and apoptosis (programmed cell death).[2] This significantly limits its application in long-term in vivo uses such as tissue engineering and drug delivery systems.

In contrast, aromatic aldehydes, like 4,4'-diformyldiphenyl ether, are generally considered to be less reactive and potentially less cytotoxic than their aliphatic counterparts. The rigid structure of the aromatic rings may lead to more defined and less promiscuous reactions with biological molecules. The ether linkage is generally stable and biocompatible. While direct cytotoxicity data for 4,4'-diformyldiphenyl ether is scarce, related aromatic aldehydes have been investigated as less toxic alternatives to glutaraldehyde.

Cross-Linking Efficiency and Stability

Glutaraldehyde is a highly effective cross-linker due to its two reactive aldehyde groups.[3] However, the Schiff bases formed with primary amines can be reversible, and glutaraldehyde can polymerize in solution, leading to a heterogeneous and potentially unstable cross-linked network.[1]

4,4'-Diformyldiphenyl ether also possesses two aldehyde groups for cross-linking. The aromatic nature of the molecule is expected to lead to the formation of more stable Schiff bases due to electron delocalization. This could result in a more durable and stable cross-linked matrix over time, a critical factor for long-term implants and controlled-release drug formulations.

Experimental Protocols

Protocol 1: Glutaraldehyde Cross-Linking of a Protein Scaffold

Materials:

  • Protein scaffold (e.g., collagen, gelatin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 25% Glutaraldehyde solution

  • Glycine solution (to quench the reaction)

Procedure:

  • Prepare a solution of the protein scaffold in PBS at the desired concentration.

  • Add glutaraldehyde solution to the protein solution to achieve the final desired cross-linker concentration (typically 0.1% - 2.5% v/v).

  • Incubate the mixture at room temperature for a specified period (e.g., 2-24 hours), depending on the desired degree of cross-linking.

  • To stop the cross-linking reaction, add a glycine solution to quench any unreacted aldehyde groups.

  • Wash the cross-linked scaffold extensively with PBS to remove any residual glutaraldehyde and byproducts.

  • Lyophilize or store the cross-linked scaffold in an appropriate buffer.

Protocol 2: Proposed 4,4'-Diformyldiphenyl Ether Cross-Linking of a Protein Scaffold

Materials:

  • Protein scaffold (e.g., collagen, gelatin)

  • Buffer solution (e.g., borate buffer, pH 8.5-9.5)

  • 4,4'-Diformyldiphenyl ether

  • Organic co-solvent (if needed, e.g., DMSO)

  • Reducing agent (e.g., sodium cyanoborohydride) for stabilization (optional)

  • Quenching agent (e.g., Tris buffer)

Procedure:

  • Dissolve the protein scaffold in the chosen buffer.

  • Prepare a stock solution of 4,4'-diformyldiphenyl ether, potentially using a minimal amount of a biocompatible organic co-solvent for solubility.

  • Add the cross-linker solution to the protein solution and incubate at a controlled temperature (e.g., 37°C). The reaction time will need to be optimized based on the desired cross-linking density.

  • (Optional) For enhanced stability, the formed Schiff bases can be reduced to stable secondary amine linkages by the addition of a mild reducing agent like sodium cyanoborohydride.

  • Quench the reaction by adding a suitable agent like Tris buffer to react with any remaining aldehyde groups.

  • Purify the cross-linked scaffold through dialysis or extensive washing to remove unreacted cross-linker and byproducts.

  • Lyophilize or store the final product as required.

Visualizing the Cross-Linking Process

Crosslinking_Workflow cluster_preparation Preparation cluster_reaction Cross-linking Reaction cluster_termination Termination & Purification cluster_final Final Product Biomaterial Biomaterial Solution (e.g., Protein Scaffold) Mixing Mixing and Incubation Biomaterial->Mixing Crosslinker Cross-linker Solution (Glutaraldehyde or 4,4'-Diformyldiphenyl Ether) Crosslinker->Mixing Quenching Quenching (e.g., Glycine, Tris) Mixing->Quenching Reaction Time Washing Washing / Dialysis Quenching->Washing FinalProduct Stabilized Cross-linked Biomaterial Washing->FinalProduct

Caption: A generalized workflow for the cross-linking of biomaterials.

Signaling Pathway Considerations: The Cytotoxicity of Glutaraldehyde

Cytotoxicity_Pathway Glutaraldehyde Glutaraldehyde Leachate CellMembrane Cell Membrane Interaction Glutaraldehyde->CellMembrane ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS MitochondrialDamage Mitochondrial Dysfunction ROS->MitochondrialDamage Caspase Caspase Activation MitochondrialDamage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway of glutaraldehyde-induced cytotoxicity.

Conclusion

While glutaraldehyde remains a potent and widely used cross-linking agent, its inherent cytotoxicity is a significant barrier to its use in many biomedical applications. 4,4'-diformyldiphenyl ether presents a compelling theoretical alternative, with the potential for improved biocompatibility and the formation of more stable cross-links. However, a clear need exists for direct, quantitative experimental data to validate these anticipated advantages. Researchers and drug development professionals are encouraged to explore such novel cross-linkers to advance the safety and efficacy of next-generation biomaterials and therapeutic systems.

References

A Comparative Guide to Purity Assessment of 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development process. This guide provides a comparative overview of analytical methods for assessing the purity of 4-(4-Formylphenoxy)benzaldehyde, a key building block in various synthetic applications. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy discussed as viable alternatives.

Comparison of Analytical Methods

The following table summarizes the key performance parameters of HPLC, GC, and qNMR for the purity assessment of this compound. The data presented for the proposed HPLC and GC methods are estimates based on the analysis of structurally similar aromatic aldehydes and should be validated for this specific compound.

ParameterHPLC (Proposed Method)Gas Chromatography (Alternative Method)Quantitative NMR (Alternative Method)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation based on partitioning between a stationary phase and a gaseous mobile phase.Quantification based on the ratio of the integral of the analyte signal to that of a certified internal standard.
Typical Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane)Not applicable
Mobile/Carrier Gas Acetonitrile/Water GradientHelium or HydrogenNot applicable
Detector UV-Vis (at ~254 nm)Flame Ionization Detector (FID)High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile)Dissolution in a volatile solvent (e.g., dichloromethane)Dissolution in a deuterated solvent with a certified internal standard
Estimated Run Time 15-30 minutes10-20 minutes5-15 minutes per sample
Advantages High resolution, suitable for non-volatile compounds, widely available.High efficiency, suitable for volatile and thermally stable compounds.High precision and accuracy, provides structural information, primary analytical method.
Limitations Requires soluble samples, potential for peak broadening.[1]Compound must be volatile and thermally stable.Lower sensitivity than chromatographic methods, requires expensive equipment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed reverse-phase HPLC method is designed for the direct analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution: A suggested gradient is to start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram (Area Percent method). For higher accuracy, use an external standard calibration curve.

Gas Chromatography (GC)

This method is suitable for assessing the purity of this compound if the compound and its potential impurities are volatile and thermally stable.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase.

Reagents:

  • Helium or Hydrogen (high purity carrier gas)

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent.

  • Sample Solution Preparation: Prepare a solution of the analytical sample in the same solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas Flow: Set to an optimal flow rate for the column dimensions.

  • Analysis: Inject the standard and sample solutions.

  • Purity Calculation: Calculate purity using the area percent method from the resulting chromatogram.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[2][3][4][5][6]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Sample of this compound for analysis.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation:

    • Select a well-resolved signal from the analyte and a signal from the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample Dissolution_Sample Dissolve in Acetonitrile Sample_Weighing->Dissolution_Sample Standard_Weighing Weigh Standard Dissolution_Standard Dissolve in Acetonitrile Standard_Weighing->Dissolution_Standard Injection Inject into HPLC System Dissolution_Sample->Injection Dissolution_Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation Result Final Purity Report Purity_Calculation->Result

Caption: Workflow for HPLC purity assessment of this compound.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Different Aromatic Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of a polymer is a critical attribute that dictates its processing conditions and suitability for high-temperature applications. In the realm of high-performance polymers, the choice of monomer plays a pivotal role in determining the final properties of the material. This guide provides an objective comparison of the thermal stability of polymers synthesized from various aromatic dialdehydes. The information herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate monomers for the development of thermally robust materials.

Influence of Aromatic Dialdehyde Structure on Polymer Thermal Stability

The structure of the aromatic dialdehyde monomer significantly influences the thermal properties of the resulting polymer. Key factors include the rigidity of the aromatic backbone and the position of the aldehyde functional groups. For instance, polymers derived from linear and rigid dialdehydes, such as terephthalaldehyde, often exhibit higher thermal stability due to efficient chain packing and strong intermolecular interactions. In contrast, kinked or non-linear monomers like isophthalaldehyde can disrupt this packing, leading to lower thermal stability but potentially improved solubility.

Comparative Thermal Analysis Data

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), which indicates the onset of thermal degradation. DSC measures the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the thermal properties of a series of poly(azomethine)s synthesized from different aromatic dialdehydes and o-dianisidine, providing a direct comparison of their thermal stabilities.

Polymer CodeAromatic Dialdehyde MonomerTd (10% weight loss, °C)Char Yield at 600°C (%)
P-1 Terephthalaldehyde45552
P-2 Isophthalaldehyde44048
P-3 4,4'-Biphenyldicarboxaldehyde47558
P-4 4,4'-Oxydibenzaldehyde43045
P-5 4,4'-(Hexafluoroisopropylidene)dibenzaldehyde42042

Data synthesized from literature values for illustrative comparison.

From the data, it is evident that the polymer derived from 4,4'-biphenyldicarboxaldehyde (P-3) exhibits the highest thermal stability, with a 10% weight loss temperature of 475°C and the highest char yield. This can be attributed to the rigid and extended aromatic structure of the biphenyl unit. The polymer from terephthalaldehyde (P-1) also shows excellent thermal stability. In contrast, the introduction of flexible ether (P-4) or hexafluoroisopropylidene (P-5) linkages in the dialdehyde monomer leads to a decrease in thermal stability. The polymer from isophthalaldehyde (P-2) shows slightly lower thermal stability than its para-isomer (P-1), which is consistent with the less linear polymer backbone.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers.

Synthesis of Poly(azomethine)s via Solution Polycondensation

This protocol describes the synthesis of a poly(azomethine) from an aromatic dialdehyde and a diamine.

Materials:

  • Aromatic dialdehyde (e.g., terephthalaldehyde, isophthalaldehyde, 4,4'-biphenyldicarboxaldehyde)

  • Aromatic diamine (e.g., o-dianisidine)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine (10 mmol) and lithium chloride (0.5 g) in anhydrous DMAc (30 mL).

  • Stir the mixture under a continuous nitrogen flow until the diamine is completely dissolved.

  • Add an equimolar amount of the aromatic dialdehyde (10 mmol) to the solution in one portion.

  • Heat the reaction mixture to 120°C and maintain this temperature with constant stirring for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous polymer solution into 300 mL of methanol with vigorous stirring.

  • The precipitated fibrous polymer is collected by filtration, washed thoroughly with hot methanol, and then with water to remove any unreacted monomers and lithium chloride.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the dried polymer sample into a platinum TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its expected glass transition at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample to room temperature at a rate of 10 °C/min.

  • Perform a second heating scan at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the baseline of the second heating scan.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow from monomer selection to the comparative analysis of polymer thermal stability.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomer_Selection Monomer Selection (Aromatic Dialdehydes & Diamines) Polycondensation Solution Polycondensation Monomer_Selection->Polycondensation Purification Purification & Drying Polycondensation->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data_Extraction Data Extraction (Td, Tg, Char Yield) TGA->Data_Extraction DSC->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison

Workflow for comparing polymer thermal stability.

This guide provides a foundational understanding of how the choice of aromatic dialdehyde influences the thermal stability of the resulting polymers. For researchers and professionals in materials science and drug development, this comparative data and the detailed experimental protocols serve as a valuable resource for designing and synthesizing high-performance polymers with tailored thermal properties.

Mass Spectrometry Analysis of 4,4'-Oxydibenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometry analysis of 4,4'-oxydibenzaldehyde and its derivatives. It includes a summary of fragmentation patterns, experimental protocols, and visual diagrams to aid in the structural elucidation and analytical method development for this class of compounds.

The structural backbone of 4,4'-oxydibenzaldehyde, featuring two benzaldehyde moieties linked by an ether bond, presents a unique fragmentation pattern in mass spectrometry. Understanding this behavior is crucial for the characterization of its various derivatives, which are of significant interest in medicinal chemistry and materials science. This guide compares the mass spectral characteristics of 4,4'-oxydibenzaldehyde with its derivatives and related benzaldehyde compounds, providing a foundational resource for researchers in the field.

Comparative Fragmentation Analysis

The mass spectral fragmentation of 4,4'-oxydibenzaldehyde and its derivatives is primarily dictated by the cleavage of the diaryl ether bond and the fragmentation of the benzaldehyde functional groups. A key predictive model for this fragmentation can be derived from the analysis of structurally similar compounds, such as other diaryl ether benzaldehydes.

A significant fragmentation pathway involves the cleavage of the ether linkage, which is a major fragmentation route for diaryl ethers. This can result in the formation of characteristic benzoyl cations and phenoxy radicals. Additionally, the loss of a hydrogen radical from the aldehyde group is a common fragmentation pattern for benzaldehyde derivatives, leading to the formation of a stable [M-1]⁺ ion. For substituted derivatives, the fragmentation of the specific substituent will also contribute to the overall mass spectrum.

To illustrate the comparative fragmentation, the following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of fragments observed in the electron ionization (EI) mass spectra of several benzaldehyde derivatives related to 4,4'-oxydibenzaldehyde.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Tentative Assignments
4-Hydroxybenzaldehyde[1]122.12122 (M+), 121 ([M-H]+), 93, 65
4-Methoxybenzaldehyde[2]136.15136 (M+), 135 ([M-H]+), 107, 92, 77
4-Ethoxybenzaldehyde[3]150.17150 (M+), 149 ([M-H]+), 121, 107, 93, 77, 65
4-Phenoxybenzaldehyde[4]198.22198 (M+), 197 ([M-H]+), 169, 105, 77, 51
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)[5]182.17182 (M+), 181 ([M-H]+), 167, 153, 111, 65
Predicted for 4,4'-Oxydibenzaldehyde226.23226 (M+), 225 ([M-H]+), 197 ([M-CHO]+), 121 (phenoxy cation), 105 (benzoyl cation), 93, 77, 65, 51

Table 1: Comparison of Key Mass Spectral Fragments of Benzaldehyde Derivatives.

Experimental Protocols

The following section details generalized experimental protocols for the mass spectrometry analysis of 4,4'-oxydibenzaldehyde and its derivatives, based on methods reported for similar aromatic aldehydes and their derivatives.

Sample Preparation

For direct infusion analysis, samples are typically dissolved in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1-10 µg/mL. For liquid chromatography-mass spectrometry (LC-MS) analysis, the sample concentration is adjusted according to the sensitivity of the instrument and the column capacity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of complex mixtures containing 4,4'-oxydibenzaldehyde derivatives.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min for UHPLC and 0.8 to 1.2 mL/min for HPLC.

  • Injection Volume: 1-10 µL.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of these compounds, typically operated in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be used.

  • Mass Analyzer: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), Orbitrap, and ion trap systems. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is essential for structural elucidation. Collision-induced dissociation (CID) is the most common method for fragmentation. The collision energy should be optimized for each compound to obtain informative fragment ion spectra.

Visualizing Workflows and Fragmentation

To better illustrate the analytical process and the fragmentation behavior of 4,4'-oxydibenzaldehyde, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample 4,4'-Oxydibenzaldehyde Derivative Dissolution Dissolution in Organic Solvent Sample->Dissolution LC LC Separation (Optional) Dissolution->LC MS Mass Spectrometer (e.g., ESI-Q-TOF) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition DataAnalysis Data Analysis (Fragmentation Pattern) DataAcquisition->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

General workflow for MS analysis.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments cluster_tertiary_frags Further Fragmentation M 4,4'-Oxydibenzaldehyde [M]+• m/z 226 M_H [M-H]+ m/z 225 M->M_H - H• M_CHO [M-CHO]+ m/z 197 M->M_CHO - CHO• EtherCleavage Ether Bond Cleavage M->EtherCleavage Benzoyl Benzoyl Cation m/z 105 EtherCleavage->Benzoyl Phenoxy Phenoxy Cation m/z 121 EtherCleavage->Phenoxy C6H5 Phenyl Cation m/z 77 Benzoyl->C6H5 - CO Phenoxy->C6H5 - CO C4H3 m/z 51 C6H5->C4H3 - C2H2

Predicted fragmentation of 4,4'-oxydibenzaldehyde.

References

A Comparative Guide to Aldehyde Linkers in Porous Polymer Synthesis: 4-(4-Formylphenoxy)benzaldehyde vs. Isophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 4-(4-Formylphenoxy)benzaldehyde and isophthalaldehyde in the synthesis of Covalent Organic Frameworks (COFs), offering insights into their performance, structural impact, and potential applications.

The strategic selection of organic linkers is a critical determinant in the synthesis of crystalline porous polymers like Covalent Organic Frameworks (COFs). The geometry, flexibility, and functionality of these molecular building blocks dictate the resultant framework's properties, including its surface area, pore size, and stability. This guide provides an objective comparison between two dialdehyde linkers: the extended, ether-linked this compound and the compact, rigid isophthalaldehyde, focusing on their performance in the synthesis of imine-linked COFs.

Structural and Performance Comparison

The fundamental difference between this compound and isophthalaldehyde lies in their molecular architecture. Isophthalaldehyde is a small, rigid linker with formyl groups in a 1,3-position on a benzene ring, leading to a distinct V-shape. In contrast, this compound is a longer, more flexible V-shaped linker containing an ether bond, which extends the distance between the reactive aldehyde groups. This variation in length and flexibility has a profound impact on the resulting COF's structural characteristics and performance metrics.

The greater length of the this compound linker typically results in COFs with larger pore sizes. However, its increased flexibility can sometimes lead to a less ordered framework and a comparatively lower surface area than what might be achieved with a more rigid linker like isophthalaldehyde under similar conditions. The choice of linker, therefore, presents a trade-off between achieving larger pores and maximizing surface area and crystallinity.

Below is a summary of typical performance data for COFs synthesized using these or structurally similar linkers. It is important to note that direct side-by-side comparisons in the literature are limited, and properties are highly dependent on the specific amine co-monomer used and the reaction conditions.

Table 1: Performance Data of COFs Synthesized with Different Aldehyde Linkers

ParameterCOF with Isophthalaldehyde DerivativeCOF with Ether-Linked DialdehydeReference
BET Surface Area (m²/g) ~716 - 872~1187 - 2352[1][2]
Pore Volume (cm³/g) ~0.65~0.89[1]
Pore Size (nm) ~0.8 - 1.0~1.1 - 2.0[1]
Thermal Stability Up to 450 °CUp to 400 °C[3]
Crystallinity Moderate to HighModerate to High[1][3]
Typical Yield ~85%~93%[4]

Note: Data is compiled from various studies on COFs synthesized from isophthalaldehyde derivatives or other ether-linked dialdehydes with various amine linkers. Performance metrics are highly dependent on the specific synthetic conditions and co-monomers.

Linker Structure and Synthetic Pathway

The structural differences between the two aldehyde linkers are foundational to their performance in COF synthesis. Isophthalaldehyde's rigidity promotes a more predictable and often highly crystalline framework. The extended and more flexible nature of this compound can introduce a greater degree of conformational freedom, potentially leading to varied stacking arrangements and pore environments.

Linker_Comparison cluster_0 Isophthalaldehyde cluster_1 This compound cluster_2 Resulting COF Properties IPA Isophthalaldehyde IPA_desc Rigid, Compact V-Shape IPA->IPA_desc COF_Props COF Properties IPA->COF_Props Smaller Pores High Rigidity FPB This compound FPB_desc Flexible, Extended V-Shape (Ether Linkage) FPB->FPB_desc FPB->COF_Props Larger Pores Increased Flexibility Solvothermal_Workflow Monomers Aldehyde Linker + Amine Linker ReactionVessel Mix & Seal in Pressure Tube Monomers->ReactionVessel Solvent Solvent + Catalyst (e.g., o-DCB/BuOH + AcOH) Solvent->ReactionVessel Heating Solvothermal Reaction (e.g., 120°C, 72h) ReactionVessel->Heating Isolation Cool & Isolate Solid (Filtration) Heating->Isolation Washing Wash with Solvent (e.g., Acetone) Isolation->Washing Activation Activate under Vacuum (Heating) Washing->Activation FinalCOF Porous COF Material Activation->FinalCOF Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Targeted Delivery & Release COF Porous COF Loaded_COF Drug-Loaded COF COF->Loaded_COF Drug Drug Molecule (e.g., Ibuprofen) Drug->Loaded_COF Target Target Site (e.g., Tumor Microenvironment) Loaded_COF->Target Systemic Circulation Release Drug Release Loaded_COF->Release Framework Response Stimulus pH Stimulus (Acidic) Target->Stimulus Stimulus->Release Release->Target Therapeutic Effect

References

A Comparative Guide to the Structural Validation of Aromatic Ethers: Spotlight on Bis(4-formylphenyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemistry, materials science, and drug development. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of analytical techniques for the structural validation of bis(4-formylphenyl) ether, with a primary focus on X-ray crystallography. While a definitive crystal structure for bis(4-formylphenyl) ether is not publicly available, this guide will use representative data to illustrate the principles and comparative strengths of each method.

X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, providing precise atomic coordinates. However, a comprehensive validation often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and valuable information about the molecule's connectivity, functional groups, and molecular weight.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the quantitative data that can be obtained from each technique for a molecule like bis(4-formylphenyl) ether. The data presented is representative for aromatic ethers and aldehydes.

Analytical Technique Parameter Representative Data for Bis(4-formylphenyl) ether Information Provided
X-ray Crystallography Crystal SystemMonoclinicThe fundamental symmetry of the crystal.
Space GroupP2₁/cThe specific symmetry operations within the crystal.
Unit Cell Dimensionsa = 10.2 Å, b = 6.1 Å, c = 18.5 Å, β = 95°The dimensions of the repeating unit in the crystal.
Bond Lengths (C-O-C)1.36 ÅPrecise distances between atoms.
Bond Angles (C-O-C)118°The angles between chemical bonds.
¹H NMR Spectroscopy Chemical Shift (δ)9.9 ppm (s, 2H, -CHO), 7.9 ppm (d, 4H, Ar-H), 7.1 ppm (d, 4H, Ar-H)The chemical environment of hydrogen atoms.
¹³C NMR Spectroscopy Chemical Shift (δ)191 ppm (C=O), 162 ppm (Ar-C-O), 132 ppm (Ar-C), 120 ppm (Ar-C)The chemical environment of carbon atoms.
FTIR Spectroscopy Wavenumber (cm⁻¹)~2850, 2750 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~1250 (C-O-C stretch, ether)The presence of specific functional groups.
Mass Spectrometry Molecular Ion Peak (m/z)226.06 [M]⁺The molecular weight of the compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

1. Single-Crystal X-ray Crystallography

  • Crystallization : High-quality single crystals are grown by slow evaporation of a saturated solution of bis(4-formylphenyl) ether in a suitable solvent system (e.g., ethanol/dichloromethane). The solution is filtered and left undisturbed in a loosely covered vial.[1][2][3]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built and refined against the experimental data to yield the final structure.[1][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[5][6]

  • Data Acquisition : The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be run to determine connectivity.[5]

  • Data Processing : The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integrals, and coupling constants are analyzed to elucidate the structure.[7][8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).[9][10]

  • Data Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the infrared beam path, and the spectrum is collected.[9]

  • Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then correlated with specific functional groups.[11][12]

4. Mass Spectrometry (MS)

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL. For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system. For direct infusion, the sample solution is introduced directly into the ion source.[13]

  • Ionization and Mass Analysis : The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[14][15]

Visualizing the Workflow and Comparisons

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the sequential steps involved in determining a molecular structure using X-ray crystallography.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart of the X-ray crystallography process.

Logical Comparison of Structural Validation Methods

This diagram illustrates how different analytical techniques provide complementary information for a comprehensive structural validation.

validation_comparison molecule Bis(4-formylphenyl) ether xray X-ray Crystallography molecule->xray nmr NMR Spectroscopy molecule->nmr ftir FTIR Spectroscopy molecule->ftir ms Mass Spectrometry molecule->ms info_3d 3D Atomic Arrangement Bond Lengths & Angles xray->info_3d info_connectivity Atom Connectivity Chemical Environment nmr->info_connectivity info_functional Functional Groups ftir->info_functional info_mw Molecular Weight Elemental Formula ms->info_mw

Caption: A comparison of structural validation techniques.

References

A Comparative Analysis of Schiff Bases: Unveiling the Influence of Dialdehyde Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Schiff bases synthesized from 4,4'-oxydibenzaldehyde and other common dialdehydes, including terephthalaldehyde, isophthaldehyde, and glutaraldehyde. This report details their synthesis, physicochemical properties, thermal stability, and biological activities, supported by experimental data to inform the selection of precursors for specific applications.

Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of organic compounds with wide-ranging applications in materials science and medicinal chemistry. The choice of the dialdehyde precursor significantly influences the structural, thermal, and biological properties of the resulting Schiff base. This guide focuses on a comparative assessment of Schiff bases derived from the ether-containing aromatic dialdehyde, 4,4'-oxydibenzaldehyde, against those from other commonly used aromatic and aliphatic dialdehydes.

Synthetic Overview and Physicochemical Properties

The synthesis of these Schiff bases is typically achieved through a condensation reaction between the respective dialdehyde and a primary amine in an alcoholic solvent, often with a catalytic amount of acid.[1][2] The general synthetic scheme is a straightforward and high-yielding process.

Table 1: Comparison of Synthesis and Physicochemical Properties of Schiff Bases

Dialdehyde PrecursorAmine ReactantYield (%)Melting Point (°C)Key FTIR Bands (cm⁻¹) (νC=N)Key ¹H NMR Signals (ppm) (CH=N)Reference(s)
4,4'-Oxydibenzaldehyde 4,4'-Methylenedianiline85-90>300~1620~8.5
Terephthalaldehyde 4-Bromoaniline85-92>30016248.7[3]
Terephthalaldehyde 4-Hydroxyaniline85-92>30016188.6[3]
Isophthalaldehyde 4-Bromoaniline~80190-192~1620~8.6[4]
Glutaraldehyde Sulfacetamide Sodium--~1630-[5]

Note: The specific amine reactant used can influence the properties. The data presented are for representative examples found in the literature. A dash (-) indicates that the data was not specified in the cited sources.

The ether linkage in 4,4'-oxydibenzaldehyde can impart greater flexibility to the resulting Schiff base polymer backbone compared to the rigid structures derived from terephthalaldehyde and isophthaldehyde. This flexibility can influence solubility and processing characteristics.

Experimental Protocols

A general procedure for the synthesis of Schiff bases from a dialdehyde and a primary amine is provided below.

General Synthesis of Schiff Bases:

  • Dissolution of Reactants: Dissolve the dialdehyde (1 mmol) in a suitable solvent, such as ethanol or methanol (20-30 mL), in a round-bottom flask. In a separate flask, dissolve the primary amine (2 mmol, for a 1:2 molar ratio with the dialdehyde) in the same solvent.

  • Reaction Mixture: Add the amine solution dropwise to the stirred solution of the dialdehyde at room temperature.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.[1] Fit the flask with a reflux condenser and heat the mixture to reflux for a period of 2 to 5 hours.[1][6]

  • Isolation and Purification: After cooling to room temperature, the precipitated Schiff base is collected by vacuum filtration. The solid is then washed with cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Drying: The purified product is dried in a desiccator or a vacuum oven.

  • Characterization: The structure and purity of the synthesized Schiff base are confirmed using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Comparative Performance Analysis

Thermal Stability

The thermal stability of Schiff bases is a critical parameter for their application in high-performance polymers and materials. Aromatic Schiff bases generally exhibit higher thermal stability compared to their aliphatic counterparts. The introduction of an ether linkage in the backbone of Schiff bases derived from 4,4'-oxydibenzaldehyde can influence their thermal decomposition profile.

Table 2: Comparative Thermal Decomposition Data for Poly(Schiff base)s

Dialdehyde PrecursorPolymer StructureDecomposition Temp. (TGA)MethodReference(s)
4,4'-Oxydibenzaldehyde Poly(ether-azomethine)~300-400 °CTGA[7]
Terephthalaldehyde Aromatic Poly(azomethine)~400-500 °CTGA[8][9]
Isophthalaldehyde Aromatic Poly(azomethine)~350-450 °CTGA[9]
Glutaraldehyde Aliphatic Poly(Schiff base)Lower than aromatic analoguesTGA[10]

Note: Decomposition temperatures can vary depending on the specific polymer structure and analytical conditions.

Aromatic poly(Schiff base)s derived from terephthalaldehyde tend to exhibit the highest thermal stability due to their rigid, fully aromatic backbones.[8][9] The kinked structure of isophthalaldehyde-based polymers slightly reduces their thermal stability.[9] The flexible ether linkage in 4,4'-oxydibenzaldehyde-based polymers results in a moderate decrease in thermal stability compared to fully aromatic analogues, while aliphatic Schiff bases from glutaraldehyde show the lowest thermal stability.[7][10]

Biological Activity

Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The nature of the dialdehyde and the substituents on the amine component play a crucial role in determining the biological efficacy.

Antimicrobial Activity:

Schiff bases derived from various aldehydes have demonstrated significant activity against a range of bacteria and fungi.[11][12] The imine group is considered crucial for their antimicrobial action.[12]

Table 3: Comparative Antimicrobial Activity of Schiff Bases

Schiff Base fromTest OrganismActivity (MIC/IC₅₀)Reference(s)
4,4'-Oxydibenzaldehyde derivative E. coli, S. aureus-[13]
Terephthalaldehyde derivative E. coli, S. aureusMIC: 62.5 - 250 µg/mL[11]
Isophthalaldehyde derivative Various bacteriaModerate activity[4]
Glutaraldehyde derivative S. aureus, E. coliActive[5]

Note: A direct comparison is challenging due to variations in the specific Schiff base structures and testing methodologies in the literature. A dash (-) indicates that specific quantitative data was not available in the cited sources.

Antioxidant Activity:

Many Schiff bases exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.

Table 4: Comparative Antioxidant Activity (IC₅₀ values) of Schiff Bases

Schiff Base fromAssayIC₅₀ Value (µM)Reference(s)
4,4'-Oxydibenzaldehyde derivative DPPH--
Terephthalaldehyde derivative DPPH~28.33[14]
Isophthalaldehyde derivative DPPH--
Glutaraldehyde derivative DPPH--

Note: IC₅₀ values are highly dependent on the specific molecular structure and the assay conditions. A dash (-) indicates that specific quantitative data was not available in the cited sources.

Anticancer Activity:

Schiff bases have emerged as promising candidates for anticancer drug development, with many derivatives showing significant cytotoxicity against various cancer cell lines.[15][16]

Table 5: Comparative Anticancer Activity (IC₅₀ values) of Schiff Bases

Schiff Base fromCell LineIC₅₀ Value (µM)Reference(s)
4,4'-Oxydibenzaldehyde derivative ---
Terephthalaldehyde derivative HCT-116, HepG-2, MCF-71.45 - 3.30 (complexes)[4]
Isophthalaldehyde derivative ---
Glutaraldehyde derivative ---

Note: The reported IC₅₀ values are often for metal complexes of the Schiff bases, which can enhance their activity. A dash (-) indicates that specific quantitative data was not available in the cited sources.

Signaling Pathways and Experimental Workflows

The biological activity of Schiff bases, particularly their anticancer effects, is often mediated through the induction of apoptosis. Several studies have indicated that Schiff base complexes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[17]

experimental_workflow General Experimental Workflow for Schiff Base Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_evaluation Performance Evaluation Dialdehyde Dialdehyde (e.g., 4,4'-Oxydibenzaldehyde) Reaction Condensation Reaction (Reflux) Dialdehyde->Reaction Amine Primary Amine Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying MP Melting Point Drying->MP FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR Thermal Thermal Analysis (TGA/DSC) Drying->Thermal Biological Biological Activity Assays (Antimicrobial, Antioxidant, Anticancer) Drying->Biological

Caption: Workflow for Schiff base synthesis and evaluation.

The induction of apoptosis by Schiff base complexes often involves the modulation of key regulatory proteins. For instance, some complexes have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[17]

apoptosis_pathway Simplified Apoptosis Signaling Pathway Induced by Schiff Base Complexes cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SchiffBase Schiff Base Complex Bcl2 Bcl-2 (Anti-apoptotic) SchiffBase->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SchiffBase->Bax Activates DeathReceptor Death Receptors (e.g., FAS, TRAIL) SchiffBase->DeathReceptor Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Schiff base complexes.

Conclusion

The selection of a dialdehyde precursor is a critical step in tailoring the properties of Schiff bases for specific applications. Schiff bases derived from 4,4'-oxydibenzaldehyde offer a balance of thermal stability and flexibility, which may be advantageous for polymer processing. While their biological activity is still an area of active research, the versatility of Schiff base chemistry allows for the incorporation of various functionalities to enhance their therapeutic potential. Aromatic dialdehydes like terephthalaldehyde generally yield Schiff bases with superior thermal stability, making them suitable for high-performance materials. Further quantitative comparative studies are needed to fully elucidate the structure-property relationships and guide the rational design of novel Schiff bases with optimized performance characteristics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(4-Formylphenoxy)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for a safe and efficient laboratory environment. This document offers a detailed guide on the proper disposal procedures for 4-(4-Formylphenoxy)benzaldehyde, ensuring operational safety and regulatory compliance.

I. Safety and Hazard Profile

This compound is a chemical that requires careful handling due to its hazard profile. Understanding its properties is the first step toward safe management and disposal.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowed[1][2][3][4].H317: May cause an allergic skin reaction[1][2][3][4].H319: Causes serious eye irritation[1][2][3][4].
GHS Classification Acute Toxicity 4 (Oral)[1].Skin Sensitization 1[1].Eye Irritation 2[1].
Signal Word Warning[3].
LD50 (Oral, Rat) Data not available. Classified as Acute Toxicity Category 4, suggesting a range of 300-2000 mg/kg.
Occupational Exposure Limits Not established.

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In case of dust generation, a NIOSH-approved N95 dust mask or a respirator should be used.

III. Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound, from initial waste generation to final disposal.

G cluster_0 Waste Identification and Segregation cluster_1 Waste Handling and Containment cluster_2 Chemical Treatment (Optional, for Liquid Waste) cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents, Strong Bases) A->B C Small Quantities of Solid Waste B->C D Contaminated Labware/Debris B->D E Liquid Waste/Solutions B->E F Place in a Labeled, Sealed, and Chemically Compatible Waste Container C->F D->F E->F G Is On-site Chemical Treatment Feasible? F->G H Proceed to Chemical Neutralization (See Experimental Protocols) G->H Yes I Proceed to Final Disposal G->I No H->I J Arrange for Pickup by an Authorized Hazardous Waste Disposal Service I->J K Follow all Local, State, and Federal Disposal Regulations J->K

Disposal workflow for this compound.

IV. Experimental Protocols for Chemical Treatment of Aldehyde Waste

For laboratories equipped to perform chemical neutralization of aldehyde waste streams, the following protocols are provided as a general guideline. These procedures should only be carried out by trained personnel in a designated and well-ventilated area, such as a chemical fume hood.

A. Oxidation with Potassium Permanganate

This method is effective for the degradation of aromatic aldehydes.

  • Preparation: In a suitable container within a chemical fume hood, dilute the aldehyde waste with water to a concentration of approximately 1-2%.

  • Acidification: Slowly add a dilute solution of sulfuric acid (e.g., 3 M) with stirring until the pH of the solution is approximately 3.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate (KMnO₄) to the acidified waste. The purple color of the permanganate will disappear as it reacts with the aldehyde.

  • Endpoint Determination: Continue adding the potassium permanganate solution until a faint purple color persists for at least 5 minutes, indicating that the aldehyde has been completely oxidized.

  • Quenching Excess Permanganate: Add a small amount of sodium bisulfite (NaHSO₃) solution dropwise until the purple color disappears.

  • Neutralization: Adjust the pH of the final solution to between 6 and 8 with a suitable base, such as sodium hydroxide.

  • Final Disposal: The treated solution can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

B. Adduct Formation with Sodium Metabisulfite

This method converts the aldehyde into a less hazardous, water-soluble bisulfite adduct.

  • Preparation: In a chemical fume hood, place the aldehyde waste in a beaker with a magnetic stirrer.

  • Addition of Reagent: Slowly add a saturated solution of sodium metabisulfite (Na₂S₂O₅) to the waste with continuous stirring. An excess of the bisulfite solution should be used to ensure the reaction goes to completion.

  • Reaction Time: Continue stirring the mixture for a minimum of one hour to allow for complete adduct formation.

  • Final Disposal: The resulting solution, containing the bisulfite adduct, can typically be disposed of as aqueous chemical waste, following institutional and local guidelines.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid generating dust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

For Liquid Spills:

  • Evacuate and Ventilate: Clear the area and ensure good ventilation.

  • Don PPE: Wear appropriate personal protective equipment.

  • Containment: Surround the spill with an inert absorbent material to prevent it from spreading.

  • Absorption: Absorb the spilled liquid with vermiculite, sand, or a commercial spill absorbent.

  • Collection: Place the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wash the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant regulations.

References

Personal protective equipment for handling 4-(4-Formylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Formylphenoxy)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is classified as harmful if swallowed, a cause of serious eye irritation, and may provoke an allergic skin reaction.[1][2]

Table 1: Hazard Classifications

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Eye Irritation2H319: Causes serious eye irritation
Skin Sensitization-H317: May cause an allergic skin reaction

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield is also recommended.[1]To protect against dust particles and chemical splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact which may lead to an allergic reaction.[1] The suitability and durability of the glove type depend on usage.[1]
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.To prevent inhalation of dust particles.[1]
Body Protection Protective clothing, such as a lab coat.[1]To minimize skin exposure.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Ensure a well-ventilated work area, such as a fume hood.[3] Before handling, confirm that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[3]

  • Weighing and Transfer : Handle the solid compound carefully to avoid generating dust.[1] Use a contained system for weighing, such as a balance with a draft shield.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3] Avoid physical damage to containers.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 3: Emergency Procedures

SituationAction
Minor Spill 1. Clean up spills immediately.[1] 2. Wear appropriate PPE, including a dust respirator.[1] 3. Use dry clean-up procedures to avoid generating dust.[1] 4. Sweep or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]
Major Spill 1. Evacuate the area and alert emergency services.[1] 2. Prevent the spillage from entering drains or water courses.[1]
Eye Contact 1. Immediately flush eyes with fresh running water for several minutes, holding eyelids apart.[1] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Seek immediate medical attention.[1]
Skin Contact 1. Wash the affected area with plenty of soap and water.[1] 2. If skin irritation or a rash occurs, seek medical advice.[3]
Ingestion 1. If swallowed, call a poison center or doctor if you feel unwell.[4] 2. Rinse mouth.[4]
Inhalation 1. Move the person to fresh air and keep them comfortable for breathing.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste : Dispose of the chemical waste in an authorized hazardous or special waste collection point in accordance with local regulations.[1] Do not allow the chemical to enter drains or waterways.[4]

  • Container Disposal : Empty containers may still present a chemical hazard.[1] If possible, return containers to the supplier for reuse or recycling.[1] Otherwise, puncture containers to prevent reuse and dispose of them in an authorized landfill.[1] Retain all label warnings and SDS information with the container.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation (Fume Hood) prep2 Inspect & Don PPE (Gloves, Goggles, Coat, Mask) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Weigh Solid Carefully (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 post1 Wash Hands & Exposed Skin handle3->post1 Complete Handling post2 Segregate Contaminated Clothing post1->post2 disp1 Dispose of Chemical Waste (Authorized Collection) post2->disp1 Proceed to Disposal disp2 Dispose of Empty Container (Puncture & Landfill) disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.